RX-3117
説明
特性
IUPAC Name |
4-amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O4/c11-6-4(3-15)8(16)9(17)7(6)14-2-1-5(12)13-10(14)18/h1-2,7-9,15-17H,3H2,(H2,12,13,18)/t7-,8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLGKCJUPWYJON-HLTSFMKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(=C2F)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H](C(=C2F)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101113297 | |
| Record name | 4-Amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)-2-cyclopenten-1-yl]-2(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101113297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865838-26-2 | |
| Record name | 4-Amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)-2-cyclopenten-1-yl]-2(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865838-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Roducitabine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865838262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorocyclopentenylcytosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16168 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)-2-cyclopenten-1-yl]-2(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101113297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RODUCITABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z4A82I0JO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of RX-3117 in Pancreatic Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RX-3117 is an orally administered, small molecule cytidine analog that has demonstrated promising antitumor activity in pancreatic cancer. As a nucleoside antimetabolite, its mechanism of action is multifaceted, targeting fundamental processes of cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the core mechanisms of this compound in pancreatic cancer, detailing its activation, molecular targets, and the preclinical and clinical evidence supporting its therapeutic potential.
Dual Mechanism of Action
This compound exerts its anticancer effects through a dual mechanism of action following its selective activation within tumor cells. This targeted activation provides a therapeutic window, minimizing effects on normal tissues. The two primary mechanisms are:
-
Inhibition of DNA and RNA Synthesis: Upon activation, this compound is incorporated into both DNA and RNA, disrupting their synthesis and leading to cell cycle arrest and apoptosis.
-
Inhibition of DNA Methyltransferase 1 (DNMT1): this compound leads to the downregulation of DNMT1, an enzyme crucial for maintaining DNA methylation patterns. This inhibition can lead to the re-expression of tumor suppressor genes silenced by hypermethylation.[1][2]
Signaling Pathway of this compound Activation and Action
The following diagram illustrates the intracellular pathway of this compound, from cellular uptake to its ultimate effects on DNA and RNA synthesis and DNA methylation.
References
RX-3117: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Molecular Structure, Mechanism of Action, and Preclinical/Clinical Development of a Novel Nucleoside Analog
Core Compound Details: The Molecular Structure of RX-3117
This compound is a novel, orally available small molecule and a cytidine analog with potential antineoplastic activity. Its chemical structure is a key determinant of its unique mechanism of action and pharmacological profile.
Table 1: Molecular Identity of this compound
| Parameter | Value |
| IUPAC Name | 4-amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one |
| SMILES Notation | O=C1N([C@@H]2C(F)=C(CO)--INVALID-LINK--[C@H]2O)C=CC(N)=N1 |
| Molecular Formula | C₁₀H₁₂FN₃O₄ |
| Molecular Weight | 257.22 g/mol [1][2] |
| CAS Number | 865838-26-2[3] |
| Synonyms | TV-1360, Fluorocyclopentenylcytosine |
Mechanism of Action and Signaling Pathway
This compound exhibits a dual mechanism of action that distinguishes it from other nucleoside analogs. Its anticancer activity is initiated by its selective activation within cancer cells and culminates in the disruption of DNA and RNA synthesis and the epigenetic modification of gene expression.
Upon oral administration, this compound is absorbed and transported into cancer cells, primarily via the human equilibrative nucleoside transporter 1 (hENT1). Inside the cell, it is activated through a series of phosphorylation steps. The initial and rate-limiting step is the conversion of this compound to its monophosphate form (this compound-MP) by the enzyme uridine-cytidine kinase 2 (UCK2). UCK2 is notably overexpressed in various tumor types compared to normal tissues, which contributes to the tumor-selective activation of this compound.
Following its initial phosphorylation, this compound-MP is further phosphorylated to its diphosphate (this compound-DP) and active triphosphate (this compound-TP) forms. This compound-TP can then be incorporated into both RNA and DNA, leading to the inhibition of their synthesis and ultimately inducing cell cycle arrest and apoptosis.
In addition to its role as a fraudulent nucleotide, this compound also inhibits DNA methyltransferase 1 (DNMT1). This inhibition leads to a reduction in DNA methylation, which can result in the re-expression of tumor suppressor genes that were epigenetically silenced, further contributing to the compound's anticancer effects.
Figure 1. Simplified signaling pathway of this compound's mechanism of action.
Quantitative Preclinical and Clinical Data
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT-116 | Colon | 0.39 |
| MDA-MB-231 | Breast | 0.18 |
| PANC-1 | Pancreatic | 0.62 |
| Caki-1 | Renal | 0.84 |
| MCF7 | Breast | 0.34 |
| A549 | Lung | 0.34 |
| MKN45 | Gastric | 0.50 |
| U251 | Glioblastoma | 0.83 |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | This compound Tumor Growth Inhibition (%) | Gemcitabine Tumor Growth Inhibition (%) |
| Colo 205 | Colon | 100 | 28 |
| H460 | Non-Small Cell Lung | 78 | 30 |
| H69 | Small Cell Lung | 62 | 25 |
| CaSki | Cervical | 66 | 0 |
| CTG-0298 | Pancreatic | 76 | 38 |
Table 4: Pharmacokinetic Parameters of Oral this compound in Cancer Patients
| Dose | Cₘₐₓ (ng/mL) | Tₘₐₓ (hours) | t₁/₂ (hours) | Oral Bioavailability (%) |
| 50 mg | 303.3 | 2.16 | 13.95 | 55.7 |
| 100 mg | 311.43 | 2.49 | 20.92 | 33.4 |
Table 5: Clinical Efficacy of this compound in Combination with Nab-Paclitaxel in Metastatic Pancreatic Cancer
| Response | Percentage of Patients |
| Overall Response Rate (ORR) | 23.1% |
| Disease Control Rate (DCR) | 74.4% |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in this compound research.
In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-20,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the drug solutions to the respective wells. Include a vehicle control (e.g., DMSO diluted to the highest concentration used for this compound).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.
Analysis of Intracellular this compound Nucleotides by LC-MS/MS
This method allows for the quantification of this compound and its phosphorylated metabolites within cells.
Materials:
-
Cell culture dishes
-
This compound
-
Ice-cold methanol (60%)
-
LC-MS/MS system (e.g., Agilent 6460 Triple Quadrupole)
-
Reversed-phase C18 column
-
Mobile phase A: 10 mM ammonium acetate in water, pH 7.0
-
Mobile phase B: Acetonitrile
-
Internal standard (e.g., a stable isotope-labeled analog of this compound)
Procedure:
-
Cell Treatment and Lysis: Treat cultured cells with this compound for the desired time. After incubation, wash the cells with ice-cold PBS and lyse them with 1 mL of ice-cold 60% methanol.
-
Sample Preparation: Scrape the cells and collect the lysate. Add the internal standard. Centrifuge at 14,000 rpm for 10 minutes at 4°C. Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
LC-MS/MS Analysis:
-
Inject the sample onto the C18 column.
-
Use a gradient elution program, for example, starting with 95% mobile phase A and increasing the percentage of mobile phase B over time.
-
Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-product ion transitions for this compound and its phosphorylated forms.
-
-
Data Analysis: Quantify the concentrations of this compound and its metabolites by comparing their peak areas to those of the internal standard and a standard curve.
Western Blotting for DNMT1 Expression
This technique is used to detect and quantify the levels of DNMT1 protein in cells following treatment with this compound.
Materials:
-
Cell culture dishes
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody against DNMT1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired duration. Wash the cells with PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against DNMT1 (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to normalize for protein loading.
In Vivo Xenograft Studies
These studies are crucial for evaluating the antitumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (e.g., by gavage) at the desired dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the vehicle-treated group.
This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and key experimental data and protocols related to this compound. It is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.
References
RX-3117: A Novel Cytidine Analog Antimetabolite for Selective Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
RX-3117 is an orally bioavailable, small molecule cytidine analog that represents a promising advancement in the field of antimetabolite-based cancer therapy. Its unique mechanism of action, which combines the disruption of nucleic acid synthesis with epigenetic modulation, coupled with a favorable pharmacological profile, positions it as a potential alternative or adjunct to existing treatments, including for gemcitabine-resistant tumors. This technical guide provides a comprehensive overview of the core scientific and clinical data on this compound, with a focus on its mechanism of action, preclinical and clinical efficacy, and detailed experimental methodologies.
Introduction
Nucleoside analogs are a cornerstone of chemotherapy, functioning by interfering with DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis. This compound, chemically known as fluorocyclopentenyl cytosine, is a next-generation cytidine analog designed to overcome some of the limitations of previous drugs in this class, such as gemcitabine. A key distinguishing feature of this compound is its selective activation in tumor cells and its dual mechanism of action, which includes both direct DNA/RNA incorporation and inhibition of DNA methyltransferase 1 (DNMT1).[1][2] Furthermore, its resistance to degradation by cytidine deaminase (CDA) contributes to its excellent oral bioavailability.[1][3]
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 4-amino-1-((1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl)pyrimidin-2(1H)-one |
| Molecular Formula | C₁₀H₁₂FN₃O₄ |
| Molecular Weight | 257.22 g/mol |
| CAS Number | 865838-26-2 |
| Synonyms | TV-1360, Fluorocyclopentenylcytosine |
| Solubility | Soluble in DMSO |
Mechanism of Action
The anticancer activity of this compound is multifaceted, involving a cascade of intracellular events that ultimately lead to tumor cell death.
Cellular Uptake and Metabolic Activation
This compound enters the cell via the human equilibrative nucleoside transporter 1 (hENT1).[4][5] Once inside the cell, it undergoes a series of phosphorylation steps to become pharmacologically active. This activation is initiated by the enzyme uridine-cytidine kinase 2 (UCK2), which converts this compound to its monophosphate form (this compound-MP).[1][6][7] UCK2 is often overexpressed in tumor cells compared to normal tissues, which contributes to the selective activity of this compound.[1][2] Subsequent phosphorylation by other kinases, such as UMPK and NDPK, leads to the formation of the diphosphate (this compound-DP) and the active triphosphate (this compound-TP) metabolites.[1]
Dual Anticancer Effects
The active metabolites of this compound exert their cytotoxic effects through two primary mechanisms:
-
Inhibition of DNA and RNA Synthesis: The triphosphate form, this compound-TP, and its deoxy counterpart, dthis compound-TP, are incorporated into RNA and DNA, respectively.[1][8] This incorporation disrupts the normal synthesis of nucleic acids, leading to errors in transcription and replication, which in turn induces cell cycle arrest and apoptosis.[3][4]
-
Inhibition of DNA Methyltransferase 1 (DNMT1): this compound has been shown to downregulate the expression of DNMT1, a key enzyme responsible for maintaining DNA methylation patterns.[1][3] Inhibition of DNMT1 leads to global DNA hypomethylation, which can reactivate tumor suppressor genes that were silenced epigenetically, thereby contributing to the anti-tumor effect.[9]
Preclinical Efficacy
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity across a broad range of human cancer cell lines, including those resistant to gemcitabine.
Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HCT-116 | Colon Cancer | 0.39 | [6] |
| MDA-MB-231 | Breast Cancer | 0.18 | [6] |
| PANC-1 | Pancreatic Cancer | 0.62 | [6] |
| Caki-1 | Kidney Cancer | 0.84 | [6] |
| MCF7 | Breast Cancer | 0.34 | [6] |
| A549 | Lung Cancer | 0.34 | [6] |
| MKN45 | Gastric Cancer | 0.50 | [6] |
| U251 | Glioblastoma | 0.83 | [6] |
| NCI-H226 | Lung Cancer | 0.25 | [8] |
In Vivo Antitumor Activity
In various xenograft models, orally administered this compound has shown significant tumor growth inhibition, even in tumors known to be insensitive to gemcitabine.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| Colo 205 | Colon Cancer | This compound (oral) | 100% | [1] |
| Colo 205 | Colon Cancer | Gemcitabine | 28% | [1] |
| H460 | Non-Small Cell Lung Cancer | This compound (oral) | 78% | [1] |
| H460 | Non-Small Cell Lung Cancer | Gemcitabine | 30% | [1] |
| H69 | Small Cell Lung Cancer | This compound (oral) | 62% | [1] |
| H69 | Small Cell Lung Cancer | Gemcitabine | 25% | [1] |
| CaSki | Cervical Cancer | This compound (oral) | 66% | [1] |
| CaSki | Cervical Cancer | Gemcitabine | 0% | [1] |
| CTG-0298 (Pancreatic) | Pancreatic Cancer | This compound (oral) | 76% | [1] |
| CTG-0298 (Pancreatic) | Pancreatic Cancer | Gemcitabine | 38% | [1] |
Clinical Development and Pharmacokinetics
This compound has undergone Phase I and II clinical trials, demonstrating a manageable safety profile and promising antitumor activity in patients with advanced solid tumors, including pancreatic and bladder cancer.[1][3] In a Phase 1/2 study in combination with nab-paclitaxel for metastatic pancreatic adenocarcinoma, the recommended Phase 2 dose (RP2D) of this compound was determined to be 700 mg/day.[10] The pharmacokinetic profile of this compound is characterized by good oral absorption and plasma concentrations that reach cytotoxic levels.[1]
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC₅₀ value.
Materials:
-
Cancer cell lines of interest
-
96-well microplates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
UCK2 Enzyme Activity Assay
Objective: To measure the activity of UCK2 in cell lysates.
Materials:
-
Cell lysates from cancer cell lines
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
ATP
-
Uridine or cytidine as substrate
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Prepare cell lysates by sonication or freeze-thaw cycles in lysis buffer.
-
Determine the protein concentration of the lysates using a Bradford or BCA assay.
-
In a 96-well plate, add cell lysate (containing UCK2), assay buffer, and ATP.
-
Initiate the reaction by adding the substrate (uridine or cytidine).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ADP generated and thus to the UCK2 activity.
Xenograft Tumor Model Study
Objective: To evaluate the in vivo antitumor efficacy of orally administered this compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Human cancer cell line for implantation
-
Matrigel (optional)
-
This compound formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (at various doses) or vehicle control to the respective groups via oral gavage daily or according to the desired schedule.
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.
DNMT1 Inhibition Assay (Western Blot)
Objective: To assess the effect of this compound on DNMT1 protein expression levels.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against DNMT1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cancer cells with various concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DNMT1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative expression of DNMT1.
Conclusion
This compound is a novel cytidine analog with a compelling preclinical and emerging clinical profile. Its dual mechanism of action, targeting both nucleic acid synthesis and epigenetic regulation, offers a potentially powerful strategy for cancer treatment. The selective activation by the tumor-associated enzyme UCK2 and its favorable oral bioavailability further enhance its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a next-generation antimetabolite for a range of solid tumors.
References
- 1. A novel cytidine analog, this compound, shows potent efficacy in xenograft models, even in tumors that are resistant to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A multicenter phase 1/2 study investigating the safety, pharmacokinetics, pharmacodynamics and efficacy of a small molecule antimetabolite, this compound, plus nab-paclitaxel in pancreatic adenocarcinoma. [vivo.weill.cornell.edu]
- 6. researchgate.net [researchgate.net]
- 7. In Silico Discovery of Potential Uridine-Cytidine Kinase 2 Inhibitors from the Rhizome of Alpinia mutica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound (Fluorocyclopentenyl-Cytosine)-Mediated Down-Regulation of DNA Methyltransferase 1 Leads to Protein Expression of Tumor-Suppressor Genes and Increased Functionality of the Proton-Coupled Folate Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
The Role of Uridine-Cytidine Kinase 2 (UCK2) in the Activation of RX-3117: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RX-3117, a novel oral small molecule cyclopentyl pyrimidyl nucleoside analog, has demonstrated promising anticancer activity, particularly in tumors resistant to existing therapies like gemcitabine.[1][2] The activation of this compound is a critical step in its mechanism of action and is predominantly mediated by the enzyme Uridine-cytidine kinase 2 (UCK2).[3][4] This technical guide provides an in-depth overview of the core aspects of UCK2-mediated activation of this compound, including quantitative data on its efficacy, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and workflows. UCK2 is selectively expressed in tumor tissues, offering a therapeutic window for targeted cancer treatment.[1]
Mechanism of Action: UCK2-Mediated Phosphorylation
This compound exerts its cytotoxic effects after intracellular phosphorylation to its active triphosphate form. The initial and rate-limiting step in this activation cascade is the conversion of this compound to this compound monophosphate (this compound-MP), a reaction catalyzed by Uridine-Cytidine Kinase (UCK).[2] There are two isoforms of UCK, UCK1 and UCK2. Studies have conclusively shown that this compound is specifically activated by UCK2, with UCK1 playing no significant role.[3][5] This specificity is crucial as UCK2 is overexpressed in various cancer types while having limited expression in normal tissues, potentially minimizing off-target toxicity.[1]
Following its formation, this compound-MP is further phosphorylated to its diphosphate (this compound-DP) and triphosphate (this compound-TP) forms. The active this compound-TP is then incorporated into both RNA and DNA, leading to the inhibition of their synthesis and ultimately inducing cell death.[6][7] Additionally, this compound has been shown to down-regulate DNA methyltransferase 1 (DNMT1), contributing to its anticancer effects.[7]
The cellular uptake of this compound is primarily mediated by the human equilibrative nucleoside transporter 1 (hENT1).[6][7] The expression levels of both hENT1 and UCK2 are therefore critical determinants of this compound efficacy.
Data Presentation
UCK2 Expression and this compound Cytotoxicity
The sensitivity of cancer cell lines to this compound is strongly correlated with the expression of UCK2.[3] Higher UCK2 expression generally leads to increased activation of this compound and greater cytotoxicity.
| Cell Line | Cancer Type | UCK2 mRNA Expression (Relative) | This compound IC50 (µM) | Reference |
| A2780 | Ovarian Carcinoma | High | Data not available in a comparable format | [3] |
| U937 | Leukemic Monocyte Lymphoma | High | Data not available in a comparable format | [3] |
| A549 | Non-Small Cell Lung Cancer | Moderate | ~11.7 (at 63.7% cell growth) | [1] |
| SW1573 | Non-Small Cell Lung Cancer | Low | Data not available in a comparable format | [3] |
| CCRF-CEM | Lymphoblastic Leukemia | Low | Data not available in a comparable format | [3] |
| SUIT-2 | Pancreatic Ductal Adenocarcinoma | Data not available in a comparable format | ~0.6 | [6][8] |
| PDAC-3 | Pancreatic Ductal Adenocarcinoma | Data not available in a comparable format | ~1.0 | [6][8] |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | High (FPKM score) | ~11.0 | [6][8] |
Note: The table presents a compilation of data from multiple sources. Direct quantitative comparison of UCK2 mRNA expression across all cell lines is challenging due to variations in experimental methodologies between studies. The provided IC50 values were determined using the Sulforhodamine B (SRB) assay.
Correlation of UCK2 Expression with Enzyme Activity and Metabolite Formation
A strong positive correlation exists between UCK2 mRNA expression and the enzymatic activity of UCK, as measured by the phosphorylation of radiolabeled this compound.[2][3] This correlation extends to the formation of this compound metabolites within cancer cells.
| Parameter | Correlation with UCK2 mRNA Expression (r-value) | Cell Type | Reference |
| UCK Enzyme Activity ([3H]-RX-3117 as substrate) | 0.803 | Tumor Cell Lines | [2][3] |
| UCK Enzyme Activity ([3H]-RX-3117 as substrate) | 0.915 | Xenograft Cells | [2][3] |
| This compound Monophosphate (this compound-MP) Formation (at 120 min) | 0.8891 | Tumor Cell Lines | [1] |
| This compound Diphosphate (this compound-DP) Formation (at 120 min) | 0.5634 | Tumor Cell Lines | [1] |
| This compound Triphosphate (this compound-TP) Formation (at 120 min) | 0.0259 | Tumor Cell Lines | [1] |
Note: The correlation for the formation of di- and tri-phosphate metabolites is lower, suggesting that other downstream enzymatic steps also influence their accumulation.
Experimental Protocols
UCK2 Enzyme Activity Assay
This protocol describes the measurement of UCK activity using radiolabeled [3H]-RX-3117 as a substrate.
Materials:
-
Cell lysates from cancer cell lines
-
[3H]-RX-3117 (specific activity, e.g., 90.5 mCi/mmol)
-
ATP solution
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter and fluid
Procedure:
-
Prepare cell lysates from the desired cancer cell lines.
-
Set up the reaction mixture containing cell lysate (protein concentration to be optimized), reaction buffer, ATP, and [3H]-RX-3117 (e.g., 10 µM).[2]
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an acid (e.g., perchloric acid).[2]
-
Separate the phosphorylated [3H]-RX-3117 metabolites (this compound-MP, -DP, -TP) from the parent compound using thin-layer chromatography (TLC).[2]
-
Quantify the radioactivity of the spots corresponding to the metabolites using a scintillation counter.
-
Calculate the enzyme activity as the rate of formation of phosphorylated products per unit of protein per unit of time.
siRNA-Mediated Knockdown of UCK2
This protocol outlines the procedure for downregulating UCK2 expression in cancer cell lines to validate its role in this compound activation.
Materials:
-
Cancer cell lines (e.g., A549, SW1573)
-
UCK2-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Culture medium with and without antibiotics
-
Reagents for qRT-PCR and Western blotting
Procedure:
-
Seed cells in multi-well plates to achieve a desired confluency (e.g., 50-70%) at the time of transfection.
-
Prepare the siRNA-transfection reagent complexes in a serum-free medium according to the manufacturer's instructions.
-
Add the complexes to the cells and incubate for a specified period (e.g., 4-6 hours).
-
Replace the transfection medium with a complete culture medium.
-
After a suitable incubation period (e.g., 48-72 hours) to allow for UCK2 knockdown, proceed with downstream experiments such as cytotoxicity assays or Western blotting.[3]
-
Confirm the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blotting) levels.[3]
Sulforhodamine B (SRB) Cytotoxicity Assay
This colorimetric assay is used to determine the cytotoxic effects of this compound on cancer cell lines.[6][9]
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[9]
-
Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 72 hours).[6]
-
Fix the cells by gently adding cold TCA (10% final concentration) and incubating for 1 hour at 4°C.[9]
-
Wash the plates multiple times with water to remove the TCA and dead cells.
-
Stain the fixed cells with SRB solution (0.4% in 1% acetic acid) for 30 minutes at room temperature.[9]
-
Wash the plates with 1% acetic acid to remove unbound dye.[9]
-
Air-dry the plates and solubilize the bound SRB with 10 mM Tris base solution.[9]
-
Measure the absorbance at a wavelength of approximately 540 nm using a microplate reader.[9]
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Metabolic activation pathway of this compound.
Experimental Workflows
Caption: Workflow for UCK2 knockdown and cytotoxicity testing.
Caption: Workflow for the UCK enzyme activity assay.
Conclusion
The selective activation of this compound by UCK2 in cancer cells provides a strong rationale for its development as a targeted anticancer agent. The data presented in this guide highlight the critical role of UCK2 expression as a predictive biomarker for this compound sensitivity. The detailed experimental protocols provide a foundation for researchers to further investigate the therapeutic potential of this compound and to develop robust assays for patient stratification in clinical settings. Future research should focus on obtaining more comprehensive quantitative data on the enzyme kinetics of UCK2 with this compound and the intracellular accumulation of its active metabolites to further refine our understanding of its mechanism of action and to optimize its clinical application.
References
- 1. This compound (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Cytidine Analog Fluorocyclopentenylcytosine (this compound) Is Activated by Uridine-Cytidine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. canvaxbiotech.com [canvaxbiotech.com]
- 4. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Uridine Cytidine Kinase 2 as a Potential Biomarker for Treatment with this compound in Pancreatic Cancer | Anticancer Research [ar.iiarjournals.org]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
RX-3117: A Technical Guide to its Inhibition of DNA Methyltransferase 1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RX-3117, a novel fluorocyclopentenyl cytosine nucleoside analog, presents a dual mechanism of anticancer activity: induction of DNA damage and, notably, inhibition of DNA methyltransferase 1 (DNMT1). This guide provides an in-depth analysis of the latter, focusing on the core mechanism of DNMT1 inhibition. This compound's primary route of DNMT1 inhibition is not through direct enzymatic competition but via a sophisticated cellular process that leads to the targeted degradation of the DNMT1 protein. This results in global DNA hypomethylation and the re-activation of tumor suppressor genes, contributing to the compound's potent anti-tumor effects, even in gemcitabine-resistant cancers.[1][2][3][4] This document details the molecular pathways, supporting experimental data, and methodologies underpinning this unique mechanism of action.
Core Mechanism of DNMT1 Inhibition: Proteasomal Degradation
Unlike classical DNMT1 inhibitors that act as competitive substrates, this compound instigates a cascade of events culminating in the proteasomal degradation of the DNMT1 protein. This indirect inhibition is a key differentiator of this compound's pharmacological profile. The effect has been observed at the protein level, with less significant changes in DNMT1 mRNA levels, indicating a post-transcriptional regulatory mechanism.[1]
The proposed mechanism involves the following key steps:
-
Trapping of DNMT1 on DNA : Treatment of cancer cell lines with this compound leads to the trapping of DNMT1 on the DNA.[1]
-
Ubiquitination : The trapped DNMT1 protein is subsequently tagged for destruction by an increase in ubiquitination.[1]
-
Cytosolic Translocation : The ubiquitinated DNMT1 is then translocated from the nucleus to the cytosol.[1]
-
Proteasomal Degradation : In the cytosol, the tagged DNMT1 is recognized and degraded by the proteasome.[1] This degradation can be prevented by the use of a proteasome inhibitor, such as bortezomib, which confirms the proteasome's central role in this process.[1]
This degradation-centric mechanism leads to a significant reduction in cellular DNMT1 levels, thereby inhibiting its function in maintaining DNA methylation patterns during cell replication.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-mediated DNMT1 degradation and a general experimental workflow used to elucidate this mechanism.
References
- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel cytidine analog, this compound, shows potent efficacy in xenograft models, even in tumors that are resistant to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
RX-3117: A Novel Strategy to Overcome Gemcitabine Resistance in Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Gemcitabine, a cornerstone of chemotherapy for various solid tumors, including pancreatic, non-small cell lung, and bladder cancers, is a nucleoside analog that exerts its cytotoxic effects by inhibiting DNA synthesis. However, the development of resistance to gemcitabine is a significant clinical challenge, limiting its therapeutic efficacy. RX-3117, a novel oral cytidine analog, has emerged as a promising agent that can overcome gemcitabine resistance. This technical guide provides a comprehensive overview of the mechanisms of gemcitabine resistance and the multifaceted role of this compound in circumventing these pathways, supported by preclinical data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Understanding Gemcitabine Resistance
The efficacy of gemcitabine is dependent on a series of intracellular processes, including cellular uptake, activation by phosphorylation, and incorporation into DNA. Resistance to gemcitabine can arise from alterations at any of these steps. Key mechanisms include:
-
Reduced Drug Uptake: Decreased expression of the human equilibrative nucleoside transporter 1 (hENT1), the primary transporter responsible for gemcitabine uptake into cancer cells, can limit the intracellular concentration of the drug.[1]
-
Impaired Activation: Gemcitabine is a prodrug that requires phosphorylation by deoxycytidine kinase (dCK) to its active triphosphate form (dFdCTP).[2] Downregulation of dCK activity is a common mechanism of gemcitabine resistance.[2]
-
Increased Drug Inactivation: The enzyme cytidine deaminase (CDA) rapidly metabolizes gemcitabine into its inactive metabolite, 2′,2′-difluorodeoxyuridine (dFdU).[3] Overexpression of CDA can lead to enhanced drug inactivation and resistance.
-
Alterations in Drug Targets: Increased expression of the M1 and M2 subunits of ribonucleotide reductase (RRM1 and RRM2), the enzyme responsible for producing deoxynucleotides for DNA synthesis, can counteract the inhibitory effects of dFdCTP.[2]
-
Enhanced DNA Repair: Upregulation of DNA repair pathways can mitigate the DNA damage induced by gemcitabine incorporation.
-
Activation of Pro-survival Signaling Pathways: Pathways such as Hedgehog, Wnt, and Notch can be reactivated in gemcitabine-resistant cancer cells, promoting cell survival and proliferation.[1]
This compound: A Dual-Action Nucleoside Analog
This compound (fluorocyclopentenyl cytosine) is a next-generation oral cytidine analog with a unique pharmacological profile that allows it to bypass several key mechanisms of gemcitabine resistance.[3][4] Its distinct mechanism of action involves a dual attack on cancer cells: inhibition of DNA and RNA synthesis and epigenetic modulation through the downregulation of DNA methyltransferase 1 (DNMT1).[4][5]
Bypassing Gemcitabine Resistance Mechanisms
1. Alternative Activation Pathway: A pivotal difference between this compound and gemcitabine lies in their activation pathways. While gemcitabine relies on dCK for its initial phosphorylation, this compound is selectively activated by uridine-cytidine kinase 2 (UCK2).[4][6] UCK2 is often overexpressed in tumor cells, providing a targeted activation of this compound within the cancerous tissue.[7] This circumvents resistance mechanisms involving dCK downregulation.[8]
2. Insensitivity to Cytidine Deaminase: Unlike gemcitabine, this compound is a poor substrate for cytidine deaminase (CDA).[3][8] This resistance to degradation by CDA results in a longer plasma half-life and increased oral bioavailability, allowing for sustained therapeutic concentrations.[9]
3. Efficacy in dCK-Deficient and Gemcitabine-Resistant Models: Preclinical studies have consistently demonstrated the potent antitumor activity of this compound in cancer cell lines and xenograft models that are resistant to gemcitabine due to low dCK activity.[10][11]
Dual Mechanism of Action
Once activated by UCK2, this compound is converted to its triphosphate form and incorporated into both RNA and DNA, leading to the inhibition of their synthesis and ultimately inducing apoptosis.[8]
Furthermore, this compound exhibits a distinct epigenetic mechanism by downregulating DNA methyltransferase 1 (DNMT1).[5][12] DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns. Its inhibition by this compound can lead to the re-expression of tumor suppressor genes that were silenced by hypermethylation, contributing to its anticancer effects.[12]
Quantitative Preclinical Data
Numerous preclinical studies have demonstrated the superior efficacy of this compound compared to gemcitabine, particularly in gemcitabine-resistant cancer models. The following tables summarize key quantitative data from these studies.
| Cell Line/Xenograft Model | Gemcitabine Tumor Growth Inhibition (TGI) | This compound Tumor Growth Inhibition (TGI) | Reference |
| Colo 205 (Colon) | 28% | 100% | [13] |
| H460 (Non-small cell lung) | 30% | 78% | [13] |
| H69 (Small cell lung) | 25% | 62% | [13] |
| CaSki (Cervical) | 0% | 66% | [13] |
| CTG-0298 (Pancreatic Tumorgraft™) | 38% | 76% | [13] |
Table 1: Comparative Efficacy of Gemcitabine and this compound in Xenograft Models.[13]
| Cell Line | Gemcitabine IC50 (µM) | This compound IC50 (µM) | Reference |
| Gemcitabine-sensitive cell lines | Varies | 0.4 - >30 | [8] |
| Gemcitabine-resistant variants | High | 0.4 - >30 | [8] |
Table 2: In Vitro Cytotoxicity of Gemcitabine and this compound.[8]
Signaling Pathways and Experimental Workflows
To visually represent the complex molecular interactions and experimental designs discussed, the following diagrams have been generated using Graphviz.
Caption: Gemcitabine metabolism and mechanisms of resistance.
Caption: this compound mechanism of action to overcome resistance.
Caption: General experimental workflow for preclinical evaluation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Lines and Culture Conditions
-
Cell Lines: A panel of human cancer cell lines, including gemcitabine-sensitive and resistant variants (e.g., A549 and SW1573 non-small cell lung cancer lines), were used.
-
Culture Medium: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL).
-
Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.
In Vitro Cytotoxicity Assay (SRB Assay)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 2,500-5,000 cells per well and allowed to attach overnight.
-
Drug Treatment: Cells were treated with a range of concentrations of this compound or gemcitabine for 72 hours.
-
Cell Fixation: After treatment, cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Plates were washed with water and stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.
-
Destaining and Solubilization: Unbound dye was removed by washing with 1% acetic acid. The protein-bound dye was solubilized with 10 mM Tris base.
-
Absorbance Measurement: The absorbance was measured at 540 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
UCK2 siRNA Knockdown and Chemosensitivity Assay
-
siRNA Transfection: A549 and SW1573 cells were transfected with siRNA targeting UCK1 or UCK2, or with a non-targeting control siRNA, using a suitable transfection reagent according to the manufacturer's protocol.
-
Confirmation of Knockdown: The efficiency of UCK1 and UCK2 knockdown was confirmed by quantitative real-time PCR (qRT-PCR) and Western blotting 48-72 hours post-transfection.
-
Chemosensitivity Assay: Transfected cells were seeded in 96-well plates and treated with varying concentrations of this compound. Cell viability was assessed after 72 hours using the SRB assay as described above to determine the effect of UCK2 knockdown on this compound sensitivity.
Western Blot Analysis for DNMT1
-
Cell Lysis: Cells treated with this compound or a vehicle control were lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with a primary antibody against DNMT1 overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. β-actin was used as a loading control.
Human Tumor Xenograft Models
-
Animals: Female athymic nude mice (4-6 weeks old) were used.
-
Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) were subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume was measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width^2) / 2.
-
Treatment: When tumors reached a predetermined size (e.g., 100-200 mm^3), mice were randomized into treatment groups. This compound was administered orally (e.g., daily or on a specific schedule), while gemcitabine was administered intraperitoneally.
-
Efficacy Evaluation: Tumor growth inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Analysis of this compound Nucleotide Accumulation
-
Cell Treatment and Extraction: Cancer cells were incubated with radiolabeled or unlabeled this compound. Intracellular nucleotides were then extracted using a suitable method (e.g., perchloric acid extraction).
-
LC-MS/MS Analysis: The extracted samples were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the intracellular concentrations of this compound and its phosphorylated metabolites (this compound-MP, -DP, and -TP).
Conclusion
This compound represents a significant advancement in the development of nucleoside analogs for cancer therapy. Its unique activation by the tumor-associated enzyme UCK2, its resistance to degradation by CDA, and its dual mechanism of action involving both the inhibition of DNA/RNA synthesis and epigenetic modulation through DNMT1 downregulation, collectively contribute to its ability to overcome common mechanisms of gemcitabine resistance. The robust preclinical data demonstrating its superior efficacy in gemcitabine-resistant models provide a strong rationale for its continued clinical development as a promising new treatment option for a variety of solid tumors. This technical guide provides a foundational understanding of the science behind this compound and its potential to address the unmet need for effective therapies in patients with gemcitabine-refractory cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Thioguanine and zebularine down-regulate DNMT1 and globally demethylate canine malignant lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling resistance mechanisms to the novel nucleoside analog this compound in lung cancer: insights into DNA repair, cell cycle dysregulation and targeting PKMYT1 for improved therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A novel cytidine analog, this compound, shows potent efficacy in xenograft models, even in tumors that are resistant to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tumor growth inhibition modeling of individual lesion dynamics and interorgan variability in HER2‐negative breast cancer patients treated with docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Unraveling the Pharmacodynamics of Oral RX-3117: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RX-3117 is an orally administered small molecule cytidine analog that has demonstrated promising anti-tumor activity in a range of preclinical and clinical studies. Its unique mechanism of action and favorable pharmacokinetic profile, particularly its resistance to degradation by cytidine deaminase, position it as a potential therapeutic agent for various solid tumors, including those resistant to existing nucleoside analogs like gemcitabine. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its mechanism of action, preclinical efficacy, and clinical trial outcomes.
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted mechanism that disrupts cellular processes essential for tumor growth.[1][2] The key steps involved in its mechanism of action are:
-
Cellular Uptake: this compound enters cancer cells via the human equilibrative nucleoside transporter (hENT1).[3][4]
-
Activation: Unlike gemcitabine, which is activated by deoxycytidine kinase (dCK), this compound is selectively phosphorylated by uridine-cytidine kinase 2 (UCK2) to its active monophosphate form (this compound-MP).[1][5][6] UCK2 is notably overexpressed in tumor cells, leading to selective activation of the drug in cancerous tissues.[1][7][8] This initial phosphorylation is the rate-limiting step in its activation.
-
Conversion to Triphosphate: this compound-MP is further phosphorylated to its active diphosphate (this compound-DP) and triphosphate (this compound-TP) forms.
-
Incorporation into RNA and DNA: this compound-TP is incorporated into both RNA and DNA, leading to the inhibition of their synthesis and function.[9]
-
Inhibition of DNA Methyltransferase 1 (DNMT1): this compound has been shown to downregulate the expression of DNMT1, an enzyme crucial for maintaining DNA methylation patterns.[2][9] Inhibition of DNMT1 can lead to the re-expression of tumor suppressor genes.[2]
This dual mechanism of action, involving both DNA/RNA damage and epigenetic modification, contributes to its potent anti-tumor activity.[1][2]
Signaling Pathway Diagram
Preclinical Pharmacodynamics
Numerous preclinical studies have evaluated the in vitro and in vivo efficacy of this compound in various cancer models.
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxicity across a broad panel of human cancer cell lines. The sensitivity to this compound has been shown to correlate with the expression levels of UCK2.[5]
| Cell Line | Cancer Type | IC50 (µM) |
| Breast Cancer | Breast | 0.18[2] |
| Lung Cancer | Lung | 0.25[2] |
| Colon Cancer | Colon | 0.28[2] |
| A2780 | Ovarian | Sensitive |
| U937 | Lymphoma | Sensitive |
| SW1573 | Lung | Insensitive |
| CCRF-CEM | Leukemia | Least Sensitive[9] |
In Vivo Anti-Tumor Efficacy in Xenograft Models
Oral administration of this compound has shown significant tumor growth inhibition (TGI) in various human tumor xenograft models, including those resistant to gemcitabine.[10][11]
| Tumor Model | Cancer Type | This compound TGI (%) | Gemcitabine TGI (%) |
| Colo 205 | Colon | 100[10] | 28[10] |
| H460 | Non-small cell lung | 78[10] | 30[10] |
| H69 | Small cell lung | 62[10] | 25[10] |
| CaSki | Cervical | 66[10] | 0[10] |
| CTG-0298 | Pancreatic (Primary) | 76[4][10] | 38[4][10] |
Experimental Protocol: Xenograft Tumor Model Studies
A generalized experimental workflow for assessing the in vivo efficacy of this compound in xenograft models is as follows:
-
Cell Implantation: Human cancer cell lines are implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice).[10]
-
Tumor Growth: Tumors are allowed to grow to a target size.[4]
-
Group Allocation: Mice are randomized into treatment and control groups.[4]
-
Drug Administration: this compound is administered orally at various doses and schedules. A vehicle control is administered to the control group. Gemcitabine or other standard-of-care agents may be used as comparators.[4]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.[4]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated to determine the efficacy of the treatment.
Clinical Pharmacodynamics
This compound has been evaluated in several clinical trials to determine its safety, tolerability, pharmacokinetics, and anti-tumor activity in patients with advanced solid tumors.
Phase I/II Clinical Trial Data
A multicenter Phase I/II study investigated this compound in combination with nab-paclitaxel for the first-line treatment of metastatic pancreatic cancer.[7][8]
| Parameter | Value |
| Recommended Phase 2 Dose (RP2D) | 700 mg/day (oral)[7][8] |
| Dosing Schedule | 5 consecutive days with 2 days off per week, for 3 weeks of a 4-week cycle[7][8] |
| Overall Response Rate (ORR) | 23.1%[7][8] |
| Disease Control Rate (DCR) | 74.4%[7][8] |
| Common Adverse Events | Diarrhea, nausea, fatigue[7][8] |
Another Phase IIa study evaluated single-agent this compound in patients with advanced urothelial cancer.[12]
| Parameter | Value |
| Dosing | 700 mg/day (oral)[12] |
| Disease Control at 4 months | 19% of evaluable patients[12] |
| Responses | 1 complete response (patient on treatment for over 14 months), 5 stable disease ≥ 4 months[12] |
Conclusion
The pharmacodynamics of oral this compound are characterized by a unique, tumor-selective activation mechanism and a dual mode of action involving both nucleic acid disruption and epigenetic modulation. Preclinical studies have consistently demonstrated its potent anti-tumor efficacy, particularly in models resistant to standard-of-care therapies. Early clinical data in advanced solid tumors, such as pancreatic and urothelial cancers, have shown encouraging signs of anti-tumor activity with a manageable safety profile. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various oncology settings.
References
- 1. This compound (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A Novel Cytidine Analog, this compound, Shows Potent Efficacy in Xenograft Models, even in Tumors that Are Resistant to Gemcitabine | Anticancer Research [ar.iiarjournals.org]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. The Cytidine Analog Fluorocyclopentenylcytosine (this compound) Is Activated by Uridine-Cytidine Kinase 2 | PLOS One [journals.plos.org]
- 6. The Cytidine Analog Fluorocyclopentenylcytosine (this compound) Is Activated by Uridine-Cytidine Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A multicenter phase 1/2 study investigating the safety, pharmacokinetics, pharmacodynamics and efficacy of a small molecule antimetabolite, this compound, plus nab-paclitaxel in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A multicenter phase 1/2 study investigating the safety, pharmacokinetics, pharmacodynamics and efficacy of a small molecule antimetabolite, this compound, plus nab-paclitaxel in pancreatic adenocarcinoma - ProQuest [proquest.com]
- 9. Metabolism, mechanism of action and sensitivity profile of fluorocyclopentenylcytosine (this compound; TV-1360) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel cytidine analog, this compound, shows potent efficacy in xenograft models, even in tumors that are resistant to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rexahn Pharmaceuticals, Inc. Announces Publication Of Preclinical Data For this compound Demonstrating Effectiveness Against Gemcitabine Resistant Human Cancer Cells - BioSpace [biospace.com]
- 12. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
The Nucleoside Analog RX-3117: A Modulator of Cell Cycle Progression in Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
RX-3117 is a novel, orally available, small-molecule nucleoside analog that has demonstrated potent anti-tumor activity in a broad range of cancer cell lines and preclinical xenograft models, including those resistant to existing therapies like gemcitabine.[1][2][3][4] Its unique dual mechanism of action, involving both incorporation into DNA and RNA to disrupt synthesis and the epigenetic modulation of gene expression through the downregulation of DNA methyltransferase 1 (DNMT1), positions it as a promising therapeutic agent.[1][5][6] This technical guide provides a comprehensive overview of the core mechanisms by which this compound affects cell cycle progression in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through a multifaceted approach that ultimately leads to cell cycle arrest and apoptosis.
Selective Activation in Cancer Cells
This compound is a prodrug that requires intracellular activation. This activation is initiated by the enzyme uridine-cytidine kinase 2 (UCK2), which is highly expressed in tumor cells but has limited expression in normal tissues.[5][7][8] This tumor-selective expression of UCK2 contributes to the targeted action of this compound, potentially minimizing off-target toxicities.[5] UCK2 phosphorylates this compound to its monophosphate form, which is then further phosphorylated to the active triphosphate metabolite.[8]
Dual Anti-neoplastic Effects
The activated triphosphate form of this compound has a dual mechanism of action:
-
Inhibition of DNA and RNA Synthesis: As a cytidine analog, the triphosphate metabolite of this compound is incorporated into both DNA and RNA strands during replication and transcription.[1][4] This incorporation disrupts the elongation process, leading to the inhibition of both DNA and RNA synthesis, which ultimately triggers cell cycle arrest and apoptotic cell death.[4][9]
-
Epigenetic Modulation via DNMT1 Downregulation: this compound has been shown to downregulate the expression of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns.[1][5][6] This leads to global hypomethylation and the re-expression of silenced tumor suppressor genes, contributing to the anti-cancer effect.[2][10]
Effect on Cell Cycle Progression
This compound has been demonstrated to significantly alter the distribution of cancer cells within the cell cycle, primarily inducing a G1 phase arrest and a reduction in the G2/M phase population.[11]
G1 Phase Arrest
Reduction in G2/M Phase
Concurrently with the G1 arrest, treatment with this compound led to a significant decrease in the percentage of cells in the G2/M phase.[11] This effect may be linked to the role of PKMYT1, a protein kinase that negatively regulates the G2/M transition by phosphorylating and inactivating CDK1.[11][12] Studies on this compound resistant cells have shown an enrichment of pathways related to cell cycle regulation, with PKMYT1 being a key factor.[11] This suggests that the sensitivity to this compound may be linked to the regulation of the G2/M checkpoint.
Data Presentation
The following tables summarize the quantitative data available on the effects of this compound on cancer cells.
Table 1: Effect of this compound on Cell Cycle Distribution in NSCLC Cell Lines [11]
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| A549 | Control | 45.3 | 35.1 | 19.6 |
| 1 µM this compound (24h) | 58.2 | 28.5 | 13.3 | |
| SW1573 | Control | 50.1 | 30.2 | 19.7 |
| 1 µM this compound (24h) | 62.5 | 25.3 | 12.2 |
Table 2: Downregulation of DNMT1 and Re-expression of Tumor Suppressor Genes by this compound in A549 NSCLC Cells [1]
| Treatment | DNMT1 Protein Level (Ratio to β-actin) | MGMT Protein Level (Ratio to β-actin) | E-cadherin Protein Level (Ratio to β-actin) |
| Control | 1.00 | 0.15 | 0.20 |
| 1 µM this compound (24h) | 0.45 | 0.60 | 0.75 |
| 10 µM this compound (24h) | Not Reported | Not Reported | 1.20 |
Table 3: Re-expression of p16 Tumor Suppressor Gene by this compound in SW1573 NSCLC Cells [1]
| Treatment | p16 Protein Level (Ratio to β-actin) |
| Control | 0.10 |
| 1 µM this compound (24h) | 0.40 |
| 10 µM this compound (24h) | 0.95 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Culture cancer cells to 70-80% confluency and treat with this compound at the desired concentration and time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., DNMT1, p16, Cyclin D1, CDK4, Cyclin B1, Cdc2, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cancer cells with this compound for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Mandatory Visualizations
Signaling Pathways
Caption: this compound signaling pathway from activation to cellular effects.
Experimental Workflow
Caption: General experimental workflow for studying this compound's effects.
Logical Relationships
Caption: Logical flow of this compound's mechanism of action.
References
- 1. Cleaved PARP (Asp214) (D64E10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Over‐expression of cyclin D1 regulates Cdk4 protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the Cellular Uptake and Activation of RX-3117
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and metabolic activation pathways of RX-3117, a novel nucleoside analog with promising anti-cancer properties. The information presented herein is synthesized from publicly available preclinical and clinical research data.
Executive Summary
This compound is an orally bioavailable cytidine analog that demonstrates potent anti-tumor activity, even in cancer models resistant to other nucleoside analogs like gemcitabine. Its cellular entry and subsequent activation are critical determinants of its therapeutic efficacy. The primary pathway for cellular uptake is mediated by the human equilibrative nucleoside transporter 1 (hENT1). Following transport into the cell, this compound is selectively phosphorylated by uridine-cytidine kinase 2 (UCK2), an enzyme predominantly expressed in tumor cells, to its active triphosphate form. This active metabolite is then incorporated into both RNA and DNA, leading to the inhibition of nucleic acid synthesis and induction of apoptosis. Additionally, this compound has been shown to inhibit DNA methyltransferase 1 (DNMT1).
Cellular Uptake of this compound
The initial and rate-limiting step for the intracellular activity of this compound is its transport across the cell membrane.
The Role of Human Equilibrative Nucleoside Transporter 1 (hENT1)
Cellular uptake of this compound is primarily facilitated by the human equilibrative nucleoside transporter 1 (hENT1)[1][2]. hENT1 is a bidirectional, sodium-independent transporter responsible for the facilitated diffusion of purine and pyrimidine nucleosides and their analogs across the plasma membrane. While hENT1 has been identified as the key transporter, a role for other transporters has not been definitively excluded.
Quantitative Data on this compound Transport
While the pivotal role of hENT1 in this compound uptake is established, specific Michaelis-Menten kinetic parameters (Km and Vmax) for the transport of this compound by hENT1 are not extensively reported in the publicly available literature. However, the efficiency of uptake is a critical factor for downstream activation and cytotoxicity.
Intracellular Activation and Metabolism
Upon entering the cell, this compound must undergo phosphorylation to become pharmacologically active. This process is a key determinant of its tumor-selective activity.
Activation by Uridine-Cytidine Kinase 2 (UCK2)
This compound is a substrate for uridine-cytidine kinase (UCK), which catalyzes the initial phosphorylation to this compound monophosphate (RX-3117MP)[1][3]. Crucially, studies have demonstrated that this compound is selectively activated by the UCK2 isoform[3][4]. UCK2 is overexpressed in various tumor types and has limited expression in normal tissues, contributing to the favorable therapeutic index of this compound[2][5]. The dependence on UCK2 for activation distinguishes this compound from other nucleoside analogs like gemcitabine, which is activated by deoxycytidine kinase (dCK)[5]. This differential activation pathway may explain the activity of this compound in gemcitabine-resistant tumors[6][7].
Subsequent phosphorylation steps are carried out by other cellular kinases to form the active diphosphate (RX-3117DP) and triphosphate (RX-3117TP) metabolites.
Quantitative Data on this compound Activation
The following table summarizes the correlation between UCK2 mRNA expression and UCK enzyme activity with [3H]-RX-3117 as a substrate in a panel of human cancer cell lines and xenograft cells.
| Cell Panel | Correlation Coefficient (r) between UCK2 mRNA and UCK Activity ([3H]-RX-3117) | Significance (p-value) |
| Cancer Cell Lines | 0.803 | <0.001 |
| Xenograft Cells | 0.915 | <0.001 |
Data adapted from Sarkisjan D, et al. PLoS ONE. 2016.[3][7][8]
Furthermore, the accumulation of this compound nucleotides has been shown to correlate with UCK2 expression, and higher UCK2 expression is associated with increased sensitivity to this compound (lower IC50 values)[3][4].
Mechanism of Action
The active triphosphate metabolite of this compound exerts its anti-cancer effects through multiple mechanisms.
Caption: Metabolic pathway of this compound.
Incorporation into RNA and DNA
The triphosphate form of this compound is incorporated into RNA, leading to the inhibition of RNA synthesis[2]. The diphosphate metabolite can be reduced by ribonucleotide reductase to deoxythis compound diphosphate, which is then converted to its triphosphate form and incorporated into DNA, inhibiting DNA synthesis[1]. This dual inhibition of both RNA and DNA synthesis contributes to cell cycle arrest and apoptosis.
Inhibition of DNA Methyltransferase 1 (DNMT1)
This compound has also been shown to inhibit DNA methyltransferase 1 (DNMT1)[9]. DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns. Inhibition of DNMT1 can lead to hypomethylation of DNA, reactivation of tumor suppressor genes, and subsequent induction of apoptosis.
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the cellular uptake and activation pathways of this compound.
Cellular Uptake Assay
This protocol outlines a general method for measuring the uptake of radiolabeled this compound into cancer cells.
Caption: Experimental workflow for a cellular uptake assay.
-
Cell Seeding: Cancer cells are seeded into multi-well plates and cultured until they reach a desired confluency.
-
Initiation of Uptake: The cell culture medium is removed, and cells are washed with a pre-warmed uptake buffer. Subsequently, the buffer is replaced with a solution containing radiolabeled ([³H]) this compound at various concentrations.
-
Incubation: Cells are incubated at 37°C for specific time intervals.
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled compound.
-
Cell Lysis and Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. The total protein content is determined using a standard assay (e.g., BCA assay).
-
Data Analysis: The uptake of [³H]-RX-3117 is expressed as pmol per mg of protein. Kinetic parameters can be determined by plotting uptake rates against substrate concentration.
UCK2 Enzyme Activity Assay
This protocol describes a method to measure the phosphorylation of this compound by UCK2.
-
Preparation of Cell Lysates: Cell pellets are resuspended in a lysis buffer and homogenized. The supernatant containing the cytosolic fraction is collected after centrifugation.
-
Reaction Mixture: The reaction is carried out in a mixture containing the cell lysate, a reaction buffer (including ATP and MgCl₂), and radiolabeled [³H]-RX-3117.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Separation of Metabolites: The reaction is stopped, and the phosphorylated metabolites of this compound are separated from the parent compound using techniques such as high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radiolabeled this compound monophosphate is quantified by measuring the radioactivity in the corresponding HPLC fractions.
-
Data Analysis: Enzyme activity is typically expressed as pmol of product formed per minute per mg of protein.
siRNA-Mediated Knockdown of UCK2
This protocol is used to confirm the role of UCK2 in this compound activation.
-
Transfection: Cancer cells are transfected with small interfering RNA (siRNA) specifically targeting UCK2 mRNA or a non-targeting control siRNA.
-
Confirmation of Knockdown: After a suitable incubation period (e.g., 72 hours), the knockdown of UCK2 expression is confirmed at the mRNA level (by qRT-PCR) and/or the protein level (by Western blotting).
-
Cytotoxicity Assay: The transfected cells are then treated with varying concentrations of this compound for a defined period (e.g., 48-72 hours).
-
Assessment of Cell Viability: Cell viability is assessed using a standard method, such as the sulforhodamine B (SRB) assay.
-
Data Analysis: The IC50 values for this compound in UCK2-knockdown cells are compared to those in control cells. A significant increase in the IC50 value in the UCK2-knockdown cells indicates that UCK2 is essential for the cytotoxic activity of this compound[3][4].
Conclusion
The cellular uptake of the nucleoside analog this compound is a multi-step process initiated by transport via hENT1. Its subsequent tumor-selective activation by UCK2 to its active triphosphate form, which then disrupts RNA and DNA synthesis and inhibits DNMT1, underscores its potential as a targeted anti-cancer agent. The distinct activation pathway of this compound provides a mechanistic basis for its activity in tumors that have developed resistance to other nucleoside analogs. Further elucidation of the precise transport and enzyme kinetics will continue to refine our understanding of this promising therapeutic candidate.
References
- 1. A multicenter phase 1/2 study investigating the safety, pharmacokinetics, pharmacodynamics and efficacy of a small molecule antimetabolite, this compound, plus nab-paclitaxel in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 3. The Cytidine Analog Fluorocyclopentenylcytosine (this compound) Is Activated by Uridine-Cytidine Kinase 2 | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. ITC Recommendations for Transporter Kinetic Parameter Estimation and Translational Modeling of Transport-Mediated PK and DDIs in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel cytidine analog, this compound, shows potent efficacy in xenograft models, even in tumors that are resistant to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cytidine Analog Fluorocyclopentenylcytosine (this compound) Is Activated by Uridine-Cytidine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cytidine Analog Fluorocyclopentenylcytosine (this compound) Is Activated by Uridine-Cytidine Kinase 2 | PLOS One [journals.plos.org]
- 9. This compound (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Epigenetic Landscape of RX-3117: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
RX-3117 is an orally available small molecule nucleoside analog that has demonstrated promising antitumor activity in various preclinical and clinical settings. A key component of its mechanism of action involves the induction of epigenetic modifications, primarily through the targeted degradation of DNA methyltransferase 1 (DNMT1). This technical guide provides an in-depth overview of the epigenetic effects of this compound, detailing its molecular pathway, summarizing key quantitative findings, and providing comprehensive experimental protocols to facilitate further research and development.
Data Presentation: The Impact of this compound on Key Protein Expression
Treatment with this compound leads to a significant downregulation of DNMT1, which in turn results in the re-expression of key tumor suppressor genes that are often silenced in cancer cells via promoter hypermethylation. The following tables summarize the observed effects of this compound on the protein levels of DNMT1 and several critical tumor suppressors in various cancer cell lines.
Table 1: Effect of this compound on DNMT1 Protein Levels in A549 Non-Small Cell Lung Cancer (NSCLC) Cells
| Treatment Time (hours) | This compound Concentration (µM) | Observed Effect on DNMT1 Protein Levels |
| 1 | 1 | No significant change |
| 8 | 1 | Noticeable decrease |
| 16 | 1 | Significant decrease |
| 24 | 1 | Pronounced decrease |
Data summarized from representative Western blot analyses. A time-dependent decrease in DNMT1 protein levels is observed with 1 µM this compound treatment in A549 cells.[1][2]
Table 2: Effect of this compound on Tumor Suppressor Protein Levels
| Cell Line | Gene | This compound Concentration (µM) | Treatment Time (hours) | Observed Effect on Protein Levels |
| A549 (NSCLC) | MGMT | 0.1, 1, 10 | 24 | Concentration-dependent increase[1][3] |
| A549 (NSCLC) | E-cadherin | 0.1, 1, 10 | 24 | Concentration-dependent increase[1][3] |
| SW1573 (NSCLC) | p16 | 1, 10 | 24 | Concentration-dependent increase[1][3] |
These findings demonstrate that this compound treatment can successfully lead to the re-expression of key tumor suppressor genes in a concentration-dependent manner.[1][3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound's epigenetic mechanism and a typical experimental workflow for its investigation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's epigenetic effects.
Western Blotting for DNMT1 and Tumor Suppressor Gene Expression
This protocol is for the detection of protein level changes in DNMT1, MGMT, E-cadherin, and p16 following this compound treatment.
a. Cell Lysis and Protein Extraction:
-
Culture A549 or SW1573 cells to 70-80% confluency.
-
Treat cells with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) for specified time points (e.g., 1, 8, 16, 24 hours).[1]
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA assay.
b. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein extract by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 4-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against DNMT1, MGMT, E-cadherin, p16, or β-actin (as a loading control) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.[4]
ImageStream FACS Analysis for DNMT1-DNA Trapping
This method is used to quantify the trapping of DNMT1 on DNA within the nucleus.
a. Cell Preparation and Staining:
-
Treat A549 or SUIT-028 cells with 1 µM this compound for 24 hours.[4]
-
Harvest and fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Incubate cells with a primary antibody specific for DNMT1.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the DNA with a nuclear dye (e.g., DAPI).
b. ImageStream Analysis:
-
Acquire images of the stained cells using an ImageStream imaging flow cytometer.
-
Use IDEAS software to analyze the images.
-
Gate on single, focused cells.
-
Quantify the co-localization of the DNMT1 signal with the nuclear DAPI signal to determine the extent of DNMT1 trapping within the nucleus.
Confocal Microscopy for DNMT1 Translocation
This protocol allows for the visualization of DNMT1's translocation from the nucleus to the cytoplasm for proteasomal degradation.
a. Cell Culture and Treatment:
-
Grow A549 or SUIT-028 cells on glass coverslips.
-
Treat the cells with 1 µM this compound for 48 hours. For proteasome inhibition control, co-treat with 80 nM bortezomib.[4]
b. Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100 in PBS.
-
Block with 1% BSA in PBST.
-
Incubate with primary antibodies against DNMT1 and a proteasome marker (e.g., 20S proteasome subunit).
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 for DNMT1 and Alexa Fluor 594 for the proteasome).
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on slides.
c. Confocal Imaging:
-
Acquire z-stack images using a confocal laser scanning microscope.
-
Analyze the images to observe the co-localization of DNMT1 and the proteasome, and its subcellular localization (nuclear vs. cytosolic).[4]
Conclusion
This compound induces significant epigenetic modifications in cancer cells through a well-defined mechanism involving the targeted degradation of DNMT1. This leads to DNA hypomethylation and the re-activation of tumor suppressor genes, providing a strong rationale for its use as an anticancer agent. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of this compound.
References
- 1. This compound (Fluorocyclopentenyl-Cytosine)-Mediated Down-Regulation of DNA Methyltransferase 1 Leads to Protein Expression of Tumor-Suppressor Genes and Increased Functionality of the Proton-Coupled Folate Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
The Role of UCK2 Overexpression in RX-3117 Sensitivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RX-3117 is a novel cytidine analog that has demonstrated promising antitumor activity, particularly in tumors resistant to existing therapies like gemcitabine. A key determinant of its efficacy is the expression of Uridine-Cytidine Kinase 2 (UCK2), an enzyme responsible for the intracellular activation of this compound. This technical guide provides a comprehensive overview of the critical role of UCK2 overexpression in conferring sensitivity to this compound. It synthesizes quantitative data from preclinical studies, details key experimental protocols for assessing this relationship, and provides visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and clinical application of this compound and other UCK2-activated prodrugs.
Introduction
This compound (fluorocyclopentenylcytosine) is an orally bioavailable small molecule antimetabolite that functions as a prodrug.[1][2] Its mechanism of action relies on intracellular phosphorylation to its active triphosphate form, which can then be incorporated into both RNA and DNA, leading to inhibition of their synthesis and ultimately, cell death.[1][3] Unlike other nucleoside analogs such as gemcitabine, which is activated by deoxycytidine kinase (dCK), this compound is specifically activated by Uridine-Cytidine Kinase 2 (UCK2).[1][4]
UCK2 is an enzyme that is minimally expressed in most normal tissues but is frequently overexpressed in a variety of cancer types.[2] This differential expression pattern makes UCK2 an attractive therapeutic target, as it allows for the selective activation of prodrugs like this compound in tumor cells, potentially minimizing off-target toxicity. This guide delves into the experimental evidence supporting the role of UCK2 as a predictive biomarker for this compound sensitivity.
Quantitative Data Summary
The following tables summarize key quantitative data from various preclinical studies, demonstrating the correlation between UCK2 expression and sensitivity to this compound.
Table 1: Correlation of UCK2 mRNA Expression with UCK Enzyme Activity
| Cell Panel | Substrate | Correlation Coefficient (r) | p-value |
| Cell Lines | [2-14C]-uridine | 0.828 | <0.001 |
| Cell Lines | [3H]-RX-3117 | 0.803 | <0.001 |
| Xenograft Cells | [2-14C]-uridine | 0.878 | <0.001 |
| Xenograft Cells | [3H]-RX-3117 | 0.915 | <0.001 |
This data, derived from regression analysis, shows a significant positive correlation between UCK2 mRNA expression and the enzymatic activity of UCK, as measured by the phosphorylation of both the natural substrate uridine and this compound.[4][5]
Table 2: Effect of UCK2 Knockdown on this compound Cytotoxicity
| Cell Line | Treatment | Cell Growth (%) | p-value (vs. control) |
| A549 | 11.7 µM this compound (siUCK1) | 62.4 | Not Significant |
| A549 | 11.7 µM this compound (siUCK2) | 123.6 | 0.004 |
This table illustrates that the downregulation of UCK2 via siRNA significantly protects A549 cells from the cytotoxic effects of this compound, confirming UCK2's essential role in drug activation.[3][4]
Table 3: UCK2 Protein Expression and In Vivo Antitumor Efficacy of this compound
| Xenograft Model | UCK2 Protein Level (normalized to β-actin) | Tumor Growth Inhibition (%) (500mg/kg this compound) |
| MiaPaCa2 | 57 | 67 |
| BxPC3 | 30 | -5 |
| Colo-205 | 199 | 92 |
| Caki-1 | 21 | 90 |
| A549 | 2 | 39 |
| H460 | 146 | 79 |
This data from xenograft models suggests a positive trend between the level of UCK2 protein expression and the in vivo antitumor activity of this compound.[2]
Table 4: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (µM) |
| U937 | ~0.4 |
| A2780 | ~0.5 |
| CCRF-CEM | >30 |
This table highlights the wide range of sensitivity to this compound across different cancer cell lines, with highly sensitive lines like U937 and A2780 showing low IC50 values.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of UCK2 in this compound sensitivity.
UCK2 Gene Knockdown using siRNA
Objective: To specifically downregulate the expression of UCK2 to assess its impact on this compound sensitivity.
Materials:
-
Cancer cell lines (e.g., A549, SW1573)
-
Predesigned siRNAs targeting UCK2 and a non-targeting control siRNA
-
Transfection reagent (e.g., Dharmafect)
-
Culture medium (e.g., M199)
-
Nuclease-free water
-
Sterile tubes and plates
Procedure:
-
siRNA Preparation:
-
Resuspend lyophilized siRNAs in nuclease-free water to a stock concentration of 50 µM.
-
Prepare a working solution of 5 µM by diluting the stock solution with sterile RNase-free water.[6]
-
-
Transfection Complex Formation:
-
In a sterile tube, dilute the transfection reagent in culture medium according to the manufacturer's instructions.
-
In a separate tube, dilute the siRNA (targeting UCK2 or control) in culture medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.[7]
-
-
Cell Transfection:
-
Add the siRNA-transfection reagent complexes to the cell culture plates containing the target cells.
-
Incubate the cells under standard culture conditions (37°C, 5% CO2) for the desired period (e.g., 24-72 hours) to allow for gene knockdown.
-
-
Validation of Knockdown:
-
Assess the efficiency of UCK2 knockdown at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blotting.[8]
-
Cell Viability Assessment using Sulforhodamine B (SRB) Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells with varying levels of UCK2 expression.
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
This compound
-
Trichloroacetic acid (TCA), 10% (wt/vol)
-
Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% (vol/vol) acetic acid
-
Acetic acid, 1% (vol/vol)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 48-72 hours).[9]
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for at least 1 hour.[10]
-
Staining:
-
Wash the plates five times with water to remove the TCA.
-
Air dry the plates completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[11]
-
-
Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization and Absorbance Reading:
-
Air dry the plates completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.[10] The optical density is proportional to the total cellular protein, which is an indicator of cell number.
-
Western Blot Analysis of UCK2 Protein Expression
Objective: To quantify the protein levels of UCK2 in different cell lines or tumor tissues.
Materials:
-
Cell or tissue lysates
-
NP40 or RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against UCK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
X-ray film or digital imaging system
Procedure:
-
Protein Extraction:
-
Lyse cells or tissues in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA assay.[12]
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in SDS sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against UCK2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.[12]
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using X-ray film or a digital imaging system. The intensity of the band corresponding to UCK2 is proportional to its protein level.
-
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of this compound in animal models bearing human tumor xenografts with varying UCK2 expression.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
Human cancer cell lines
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 106 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).[13]
-
-
Drug Administration:
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at a specified dose and schedule (e.g., 500 mg/kg, once daily). The control group receives the vehicle.
-
-
Tumor Growth Monitoring:
-
Measure the tumor dimensions with calipers regularly (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width2) / 2.[13]
-
-
Efficacy Evaluation:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of this compound.
-
Correlate the TGI with the UCK2 expression levels in the corresponding xenograft tumors, as determined by Western blotting or immunohistochemistry.[2]
-
Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: this compound Activation and Mechanism of Action.
Caption: Experimental Workflow for Assessing UCK2's Role.
Conclusion
References
- 1. Metabolism, mechanism of action and sensitivity profile of fluorocyclopentenylcytosine (this compound; TV-1360) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Cytidine Analog Fluorocyclopentenylcytosine (this compound) Is Activated by Uridine-Cytidine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cytidine Analog Fluorocyclopentenylcytosine (this compound) Is Activated by Uridine-Cytidine Kinase 2 | PLOS One [journals.plos.org]
- 6. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. origene.com [origene.com]
- 13. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
The Impact of RX-3117 on RNA Synthesis and Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RX-3117, a novel cytidine analog, has demonstrated significant potential as an anti-cancer agent. Its mechanism of action involves a multi-faceted attack on cellular proliferation, with a pronounced impact on nucleic acid synthesis. This technical guide provides an in-depth analysis of this compound's effects on RNA synthesis and integrity, compiling available quantitative data, detailing relevant experimental protocols, and visualizing the key molecular pathways involved. This compound is selectively activated in tumor cells and subsequently incorporated into both RNA and DNA, leading to the inhibition of their synthesis and downstream cellular processes. While its primary cytotoxic effects are attributed to DNA damage, its influence on RNA metabolism is a critical aspect of its anti-neoplastic activity.
Introduction
This compound (fluorocyclopentenyl cytosine) is an orally bioavailable small molecule that belongs to the class of nucleoside analogs.[1] Unlike other cytidine analogs such as gemcitabine, this compound exhibits a unique pharmacological profile, including resistance to degradation by cytidine deaminase, which contributes to its excellent oral bioavailability.[2][3] The primary mechanism of action of this compound involves its intracellular activation and subsequent incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis.[2][4] This guide focuses specifically on the impact of this compound on RNA synthesis and integrity, providing a comprehensive resource for researchers in oncology and drug development.
Mechanism of Action: Activation and Incorporation into RNA
The anti-cancer activity of this compound is contingent upon its intracellular phosphorylation, a process preferentially occurring in tumor cells due to the differential expression of activating enzymes.
Cellular Uptake and Activation by Uridine-Cytidine Kinase 2 (UCK2)
This compound enters the cell via the human equilibrative nucleoside transporter 1 (hENT1).[2] Once inside the cell, it is selectively phosphorylated by uridine-cytidine kinase 2 (UCK2) to its monophosphate form, this compound-monophosphate (this compound-MP).[5][6] UCK2 is an enzyme that is often overexpressed in tumor cells compared to normal tissues, providing a basis for the tumor-selective activation of this compound.[2] This initial phosphorylation is the rate-limiting step in the activation cascade. Subsequent phosphorylations by other cellular kinases convert this compound-MP into its active diphosphate (this compound-DP) and triphosphate (this compound-TP) forms.[4]
Incorporation into RNA
The active triphosphate metabolite, this compound-TP, acts as a fraudulent substrate for RNA polymerases and is incorporated into newly synthesized RNA chains.[2][4] This incorporation is a key mechanism through which this compound exerts its effects on RNA metabolism. While it is established that this compound is incorporated into RNA, specific quantitative data on the extent of this incorporation (e.g., the percentage of cytidine residues replaced by this compound) in various cell lines are not extensively available in the public literature. However, studies have shown that the level of incorporation is higher in cancer cell lines that are more sensitive to the drug.[2]
Quantitative Impact on RNA Synthesis
The incorporation of this compound-TP into the growing RNA chain leads to a direct inhibition of RNA synthesis. The degree of inhibition is cell-line dependent and correlates with the intracellular concentration of the active triphosphate metabolite.
| Cell Line | Drug Concentration | % Inhibition of RNA Synthesis | Reference |
| U937 (sensitive) | 1 µM | 90% | [2] |
| A2780 | 100 µM | 90% | [2] |
| CCRF-CEM | 100 µM | 90% | [2] |
Table 1: Inhibition of RNA Synthesis by this compound in Various Cancer Cell Lines.
Effect on RNA Integrity
A crucial aspect of any nucleoside analog's mechanism is its potential to compromise the structural integrity of the nucleic acids into which it is incorporated. Based on available data, this compound, at concentrations equivalent to its IC50 values for cell growth inhibition, does not appear to significantly affect RNA integrity.[2] This suggests that the primary mechanism of its RNA-directed activity is the inhibition of synthesis rather than the induction of widespread RNA degradation.
| Cell Line | Treatment Condition | Method of Analysis | Outcome on RNA Integrity | Reference |
| Various Cancer Cell Lines | IC50 values of this compound | Not specified in detail | No significant effect observed | [2] |
Table 2: Reported Effects of this compound on RNA Integrity.
Downstream Consequences of this compound Incorporation into RNA
The incorporation of a fraudulent nucleotide into RNA can have several downstream consequences beyond the immediate inhibition of transcription. While specific studies on the downstream effects of this compound are limited, potential consequences based on the mechanisms of other nucleoside analogs include:
-
Inhibition of RNA Processing: The presence of an altered nucleotide could interfere with the complex machinery responsible for pre-mRNA splicing and polyadenylation. This could lead to the production of aberrant or non-functional messenger RNAs (mRNAs).
-
Disruption of Ribosome Biogenesis: The synthesis of ribosomal RNA (rRNA) is a major cellular activity. Inhibition of rRNA synthesis by this compound would directly impact the production of new ribosomes, which are essential for protein synthesis and cell growth.
-
Altered mRNA Function: The incorporation of this compound into mRNA could potentially affect its stability, localization, and translational efficiency.
Further research is required to elucidate the specific downstream effects of this compound incorporation into different RNA species.
Experimental Protocols
UCK2 Enzyme Activity Assay
This assay measures the ability of UCK2 to phosphorylate this compound.
Materials:
-
Purified recombinant UCK2 enzyme
-
[³H]-RX-3117
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT, 10 mM ATP)
-
DEAE-cellulose filter paper
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, purified UCK2 enzyme, and varying concentrations of this compound.
-
Initiate the reaction by adding [³H]-RX-3117.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Spot an aliquot of the reaction mixture onto DEAE-cellulose filter paper to separate the phosphorylated [³H]-RX-3117 from the unphosphorylated substrate.
-
Wash the filter papers extensively to remove unreacted [³H]-RX-3117.
-
Measure the radioactivity retained on the filter paper using a scintillation counter.
-
Calculate the enzyme activity based on the amount of phosphorylated product formed over time.
RNA Synthesis Inhibition Assay
This assay quantifies the effect of this compound on the rate of RNA synthesis in cultured cells.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
This compound
-
[³H]-uridine
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail and counter
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified duration.
-
Add [³H]-uridine to the culture medium and incubate for a short period (e.g., 1-2 hours) to allow for its incorporation into newly synthesized RNA.
-
Wash the cells to remove unincorporated [³H]-uridine.
-
Precipitate the macromolecules, including RNA, by adding cold TCA.
-
Wash the precipitate to remove any remaining unincorporated label.
-
Lyse the cells and measure the radioactivity of the TCA-precipitable material using a scintillation counter.
-
The percentage of RNA synthesis inhibition is calculated by comparing the radioactivity in treated cells to that in untreated control cells.
RNA Integrity Analysis using Denaturing Agarose Gel Electrophoresis
This method provides a qualitative assessment of RNA integrity.
Materials:
-
Total RNA extracted from control and this compound-treated cells
-
Denaturing agarose gel (containing formaldehyde)
-
MOPS running buffer
-
RNA loading dye (containing formamide and a tracking dye)
-
Ethidium bromide or other RNA stain
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare a denaturing agarose gel containing formaldehyde.
-
Denature the RNA samples by heating them in the presence of formamide-containing loading dye.
-
Load the denatured RNA samples onto the gel.
-
Perform electrophoresis to separate the RNA molecules based on their size.
-
Stain the gel with ethidium bromide to visualize the RNA bands.
-
Image the gel using a UV transilluminator. Intact total RNA will show two distinct bands corresponding to the 28S and 18S ribosomal RNA (rRNA), with the 28S band being approximately twice as intense as the 18S band. Degraded RNA will appear as a smear.
RNA Integrity Analysis using Agilent Bioanalyzer
This method provides a quantitative assessment of RNA integrity, yielding an RNA Integrity Number (RIN).
Materials:
-
Total RNA extracted from control and this compound-treated cells
-
Agilent RNA 6000 Nano or Pico Kit
-
Agilent 2100 Bioanalyzer instrument
Procedure:
-
Prepare the gel-dye mix and prime the chip according to the manufacturer's protocol.
-
Load the RNA ladder and samples onto the chip.
-
Run the chip in the Agilent 2100 Bioanalyzer.
-
The software will generate an electropherogram and a gel-like image, and calculate a RIN value for each sample. A RIN value close to 10 indicates high-quality, intact RNA, while lower values indicate degradation.
Conclusion
This compound's impact on RNA synthesis is a significant component of its anti-cancer activity. Its selective activation by UCK2 in tumor cells leads to the production of this compound-TP, which is subsequently incorporated into nascent RNA chains, resulting in the inhibition of RNA synthesis. While current evidence suggests that this compound does not compromise RNA integrity at cytotoxic concentrations, its incorporation likely has profound downstream consequences on RNA processing and ribosome biogenesis that warrant further investigation. The experimental protocols detailed in this guide provide a framework for researchers to further explore the intricate molecular mechanisms of this compound and to evaluate its therapeutic potential in various cancer models. Future studies focusing on the quantitative analysis of this compound incorporation into different RNA species and the detailed characterization of its impact on RNA-dependent cellular processes will be crucial for a complete understanding of this promising anti-cancer agent.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. The Cytidine Analog Fluorocyclopentenylcytosine (this compound) Is Activated by Uridine-Cytidine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cytidine Analog Fluorocyclopentenylcytosine (this compound) Is Activated by Uridine-Cytidine Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Cytotoxicity of RX-3117
For Researchers, Scientists, and Drug Development Professionals
Abstract
RX-3117 is a novel cytidine analog that has demonstrated significant antitumor activity in various cancer models.[1][2][3] As a prodrug, it is selectively activated in tumor cells by the enzyme uridine-cytidine kinase 2 (UCK2).[1][2][3] Its mechanism of action involves a dual approach: incorporation into both RNA and DNA, leading to inhibition of synthesis, and the downregulation of DNA methyltransferase 1 (DNMT1).[1][3][4] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using a standard cell viability assay and for characterizing the induction of apoptosis.
Data Presentation
The cytotoxic effects of this compound have been evaluated across a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a wide spectrum of sensitivity to the compound.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast | 0.18[1][2] |
| HCT-116 | Colon | 0.19[2] |
| NCI-H226 | Lung | 0.25[2] |
| HCT-116 | Colon | 0.28[1] |
| A549 | Lung | 0.34[5] |
| MCF7 | Breast | 0.34[5] |
| MKN45 | Gastric | 0.50[5] |
| PANC-1 | Pancreatic | 0.62[5] |
| Caki-1 | Kidney | 0.84[5] |
| U251 | Glioblastoma | 0.83[5] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell seeding density and exposure time.
Signaling Pathway and Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted mechanism initiated by its selective activation within cancer cells.
Caption: Mechanism of action of this compound in cancer cells.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Workflow:
Caption: Experimental workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection and quantification of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[6][7][8][9] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[7][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
PBS
-
Flow cytometer
Workflow:
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Incubate for 24 hours.
-
Treat the cells with this compound at the desired concentrations (e.g., 1x and 2x the IC50 value) and a vehicle control.
-
Incubate for an additional 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Collect the culture medium (containing floating cells) from each well into a separate centrifuge tube.
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the detached cells with the corresponding supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism, mechanism of action and sensitivity profile of fluorocyclopentenylcytosine (this compound; TV-1360) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols for Measuring UCK2 Activity in Tumor Samples
Introduction
Uridine-cytidine kinase 2 (UCK2) is a key enzyme in the pyrimidine salvage pathway, catalyzing the phosphorylation of uridine and cytidine to their respective monophosphates, UMP and CMP.[1][2] This is the initial and rate-limiting step for the synthesis of pyrimidine nucleoside triphosphates, which are essential for DNA and RNA synthesis.[1][2][3] UCK2 is overexpressed in a variety of solid and hematopoietic cancers, including lung, breast, liver, and pancreatic cancer, and its elevated expression often correlates with poor prognosis and aggressive tumor features.[3][4][5][6] Unlike the ubiquitously expressed UCK1, UCK2 expression is largely restricted to placental and cancerous tissues, making it an attractive target for cancer diagnosis and therapy.[1][4]
These application notes provide detailed protocols for measuring UCK2 enzymatic activity in tumor samples, which can be crucial for basic research, drug development, and clinical studies. The protocols described below include radiometric, spectrophotometric, and luminescence-based assays.
Data Presentation: Kinetic Parameters of UCK Isoforms
Understanding the kinetic differences between UCK1 and UCK2 is essential for designing specific assays. UCK2 generally exhibits a higher affinity and catalytic efficiency for its substrates compared to UCK1.[7][8]
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Catalytic Efficiency (kcat/Km) | Reference |
| UCK2 | Uridine | ~9.2 | ~1100 | High | [7][8] |
| Cytidine | ~13.5 | ~400 | High | [7][8] | |
| UCK1 | Uridine | ~360 | ~50 | Low | [7][8] |
| Cytidine | ~540 | ~50 | Low | [7][8] | |
| UCKL-1 | Uridine | 34 | - | - | [9] |
| Cytidine | 65 | - | Lower than UCK2 | [9] |
Note: The exact kinetic values can vary depending on the experimental conditions.
Experimental Protocols
Preparation of Tumor Lysate
This is a general protocol for preparing a cytosolic fraction from fresh or frozen tumor tissue, which can then be used in the different activity assays.
Materials:
-
Tumor tissue (fresh or frozen)
-
Homogenization buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 2 mM EDTA, 1 mM DTT, protease and phosphatase inhibitor cocktail)
-
Dounce homogenizer or other tissue homogenizer
-
Microcentrifuge
-
Bradford assay reagent or other protein quantification method
Procedure:
-
Weigh the tumor tissue and wash it with ice-cold PBS.
-
Mince the tissue into small pieces on ice.
-
Add 3-5 volumes of ice-cold homogenization buffer per gram of tissue.
-
Homogenize the tissue on ice using a Dounce homogenizer (20-30 strokes) or another suitable homogenizer until the tissue is completely disrupted.
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cellular debris and mitochondria.
-
Carefully collect the supernatant (cytosolic fraction).
-
Determine the protein concentration of the supernatant using a Bradford assay or a similar method.
-
The lysate can be used immediately or stored in aliquots at -80°C.
Radiometric Filter Paper Assay
This is a highly sensitive and direct method to measure kinase activity by quantifying the incorporation of a radiolabeled phosphate from [γ-32P]ATP onto the substrate (uridine or cytidine).
Materials:
-
Tumor lysate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Uridine or cytidine stock solution
-
[γ-32P]ATP
-
Unlabeled ATP
-
P81 phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing assay buffer, tumor lysate (e.g., 10-50 µg of total protein), and uridine or cytidine (at a concentration close to the Km of UCK2, e.g., 10-20 µM).
-
Initiate the reaction by adding a mix of unlabeled ATP and [γ-32P]ATP (final ATP concentration should be ≥ KM for ATP, e.g., 100-200 µM, with ~0.5 µCi of [γ-32P]ATP per reaction).[10]
-
Incubate the reaction at 37°C for a set time (e.g., 15-30 minutes). Ensure the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.[10]
-
Wash the P81 papers three times for 5 minutes each in a large volume of wash buffer to remove unincorporated [γ-32P]ATP.
-
Perform a final wash with ethanol and let the papers dry.
-
Measure the radioactivity on the dried papers using a scintillation counter.
-
Calculate the specific activity as pmol of phosphate incorporated per minute per mg of protein.
NADH-Coupled Spectrophotometric Assay
This continuous assay measures ADP production, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.[11] This method is non-radioactive but can be less sensitive than the radiometric assay.
Materials:
-
Tumor lysate
-
Assay buffer (e.g., 20 mM HEPES pH 7.2, 100 mM KCl, 2 mM MgCl2)[11]
-
Uridine or cytidine
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a coupling solution in the assay buffer containing PEP (e.g., 1 mM), NADH (e.g., 250 µM), PK (e.g., 0.5 U), and LDH (e.g., 0.5 U).[11]
-
In a 96-well plate or cuvette, add the coupling solution, tumor lysate (e.g., 20-100 µg), and the substrate (uridine or cytidine).
-
Initiate the reaction by adding ATP (e.g., 1 mM).[11]
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes at 37°C.
-
The rate of NADH oxidation is directly proportional to the rate of ADP production and thus to the UCK2 activity. Calculate the activity using the molar extinction coefficient of NADH (6220 M-1cm-1).
ADP-Glo™ Luminescence-Based Kinase Assay
This is a commercial assay that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. It is a highly sensitive, non-radioactive, and high-throughput compatible method.[9][12]
Materials:
-
Tumor lysate
-
ADP-Glo™ Kinase Assay kit (Promega) which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Assay buffer (low in ATP, e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Uridine or cytidine
-
ATP
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Set up the kinase reaction in a white-walled plate by adding assay buffer, tumor lysate, substrate (uridine or cytidine), and ATP. The final volume is typically small (e.g., 5-25 µL).
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction, producing a light signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the ADP concentration and the kinase activity. Use an ATP-to-ADP conversion curve to determine the amount of ADP produced.[9]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. UCK2 - Wikipedia [en.wikipedia.org]
- 2. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Uridine-cytidine kinase 2 is correlated with immune, DNA damage repair and promotion of cancer stemness in pan-cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Uridine‐cytidine kinase 2 (UCK2): A potential diagnostic and prognostic biomarker for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Purification, activity, and expression levels of two uridine-cytidine kinase isoforms in neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. In Silico Discovery of Potential Uridine-Cytidine Kinase 2 Inhibitors from the Rhizome of Alpinia mutica - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Gemcitabine-Resistant Cell Line for RX-3117 Efficacy Testing
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide for establishing a gemcitabine-resistant cancer cell line and to outline protocols for evaluating the efficacy of RX-3117, a novel nucleoside analog, in this resistant model.
Introduction
Gemcitabine is a cornerstone of chemotherapy for various solid tumors, including pancreatic, non-small cell lung, and bladder cancers. However, the development of chemoresistance is a significant clinical challenge, limiting its therapeutic efficacy. This compound is a next-generation oral cytidine analog with a distinct mechanism of action that has shown potent anti-tumor activity in preclinical models, including those resistant to gemcitabine.[1][2][3] This document provides detailed protocols for developing a gemcitabine-resistant cell line and subsequently testing the efficacy of this compound.
This compound's unique activation pathway and mode of action contribute to its effectiveness in gemcitabine-resistant settings. Unlike gemcitabine, which is activated by deoxycytidine kinase (dCK), this compound is phosphorylated by uridine-cytidine kinase 2 (UCK2).[1][4][5] This distinction is critical, as downregulation of dCK is a common mechanism of gemcitabine resistance. Furthermore, this compound is a poor substrate for cytidine deaminase (CDA), an enzyme that inactivates gemcitabine, allowing for effective oral administration.[5][6] Once activated, this compound is incorporated into both RNA and DNA, inhibiting their synthesis and also leading to the downregulation of DNA methyltransferase 1 (DNMT1).[4][5][6]
Part 1: Establishment of a Gemcitabine-Resistant Cell Line
This protocol describes the generation of a gemcitabine-resistant cancer cell line using a dose-escalation method. This involves exposing the parental cancer cell line to gradually increasing concentrations of gemcitabine over a prolonged period.
Experimental Workflow: Generating a Gemcitabine-Resistant Cell Line
Caption: Workflow for developing a gemcitabine-resistant cell line.
Protocol: Generation of Gemcitabine-Resistant Cell Line
-
Determine the IC50 of Gemcitabine in the Parental Cell Line:
-
Seed the parental cancer cells in 96-well plates at a predetermined optimal density.
-
After 24 hours, treat the cells with a serial dilution of gemcitabine for 72 hours.
-
Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo®).
-
Calculate the half-maximal inhibitory concentration (IC50) value.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in their standard growth medium supplemented with a starting concentration of gemcitabine. A common starting point is the IC10 or IC20 value determined in the previous step.[7]
-
Continuously culture the cells in the presence of gemcitabine, changing the medium every 2-3 days.
-
-
Dose Escalation:
-
Monitor the cells for signs of recovery and stable growth. Once the cells are proliferating consistently, gradually increase the concentration of gemcitabine.
-
The dose can be increased by a factor of 1.5 to 2-fold at each step.[8]
-
This process of adaptation and dose escalation can take several months (e.g., 6-12 months).[8][9]
-
-
Establishment and Characterization of the Resistant Line:
-
Once the cells can tolerate a significantly higher concentration of gemcitabine (e.g., >10-fold the initial IC50), the resistant cell line is considered established.
-
Determine the new IC50 of gemcitabine in the resistant cell line.
-
Calculate the Resistance Index (RI) using the following formula: RI = IC50 (Resistant Line) / IC50 (Parental Line)
-
Characterize the resistant cell line by comparing its morphology, growth rate, and expression of relevant proteins (e.g., dCK, RRM1, hENT1) to the parental line.
-
Cryopreserve aliquots of the resistant cell line at various passages to ensure a stable supply.
-
Part 2: Testing the Efficacy of this compound in Gemcitabine-Resistant Cells
Once the gemcitabine-resistant cell line is established and characterized, it can be used as a model to evaluate the efficacy of this compound.
Signaling Pathway: Mechanism of Action of Gemcitabine and this compound
References
- 1. A Novel Cytidine Analog, this compound, Shows Potent Efficacy in Xenograft Models, even in Tumors that Are Resistant to Gemcitabine | Anticancer Research [ar.iiarjournals.org]
- 2. A novel cytidine analog, this compound, shows potent efficacy in xenograft models, even in tumors that are resistant to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Metabolism, mechanism of action and sensitivity profile of fluorocyclopentenylcytosine (this compound; TV-1360) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Unraveling resistance mechanisms to the novel nucleoside analog this compound in lung cancer: insights into DNA repair, cell cycle dysregulation and targeting PKMYT1 for improved therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Establishment and characterization of the gemcitabine-resistant human gallbladder cancer cell line NOZ GemR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment and characterization of the gemcitabine-resistant human pancreatic cancer cell line SW1990/gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: RX-3117 and Nab-Paclitaxel Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
RX-3117 is an oral, small-molecule cytidine analog that acts as an antimetabolite.[1] Its mechanism of action involves a dual approach: inducing DNA damage and inhibiting DNA methyltransferase 1 (DNMT1).[1] A key feature of this compound is its selective activation by uridine-cytidine kinase 2 (UCK2), an enzyme predominantly expressed in tumor cells, which allows for targeted anti-cancer activity.[1] Nab-paclitaxel (Abraxane®) is a formulation of paclitaxel in which the drug is bound to albumin nanoparticles. This formulation avoids the need for solvents like Cremophor, which can cause hypersensitivity reactions.[2] Nab-paclitaxel functions as an antimicrotubule agent, promoting the assembly and stabilization of microtubules, which inhibits the dynamic reorganization of the microtubule network necessary for cell division.[3] The combination of this compound and nab-paclitaxel has been investigated as a potential therapeutic strategy, particularly in metastatic pancreatic cancer.[2][4]
Preclinical and Clinical Data
While specific preclinical studies on the synergistic effects of the this compound and nab-paclitaxel combination were not extensively detailed in the reviewed literature, the clinical development program has provided valuable data from a Phase I/II study in patients with metastatic pancreatic cancer (NCT03189914).[2][5]
Table 1: Patient Demographics and Characteristics (Phase I/II Study)
| Characteristic | Value |
| Number of Patients | 46 |
| Median Age (years) | 67 |
| Sex (Male/Female) | 22/24 |
| Race (Caucasian) | 91% |
Data sourced from a multicenter, open-label Phase I/II study of this compound in combination with nab-paclitaxel as a first-line treatment for metastatic pancreatic cancer.[2]
Table 2: Clinical Efficacy (Phase I/II Study)
| Endpoint | Result |
| Overall Response Rate (ORR) | 23.1% |
| Disease Control Rate (DCR) | 74.4% |
Results from the same Phase I/II study, indicating early signs of treatment efficacy.[2]
Table 3: Safety Profile - Most Common Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | Frequency |
| Diarrhea | Most Common |
| Nausea | Most Common |
| Fatigue | Most Common |
All patients in the study experienced a TEAE, with the most frequently reported being diarrhea, nausea, and fatigue. Serious adverse events (SAEs) related to the combination therapy were experienced by 10.9% of patients.[2]
Signaling Pathways and Mechanisms of Action
Diagram 1: this compound Mechanism of Action
Caption: Mechanism of action of this compound in cancer cells.
Diagram 2: Nab-Paclitaxel Mechanism of Action
Caption: Mechanism of action of nab-paclitaxel in cancer cells.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay) for Synergy Assessment
This protocol describes a representative method for assessing the cytotoxic effects and potential synergy of this compound and nab-paclitaxel in a cancer cell line (e.g., a pancreatic cancer cell line).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (powder, to be dissolved in DMSO)
-
Nab-paclitaxel (clinical grade or powder, to be reconstituted)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in complete medium.
-
Perform a cell count and determine cell viability (e.g., using trypan blue).
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound in DMSO and nab-paclitaxel as per the manufacturer's instructions.
-
Perform serial dilutions of each drug in cell culture medium to achieve a range of concentrations for single-agent and combination treatments.
-
For combination treatments, use a fixed-ratio or a checkerboard (matrix) dilution approach.
-
Remove the medium from the 96-well plates and add 100 µL of the drug-containing medium (or vehicle control) to the respective wells. Include wells with medium only as a blank control.
-
Incubate the plates for a specified duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Analyze the dose-response curves for each drug alone to determine the IC50 values.
-
For combination treatments, use software such as CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Diagram 3: In Vitro Synergy Study Workflow
Caption: Workflow for an in vitro MTT assay to assess drug synergy.
Protocol 2: Clinical Trial Protocol (Phase I/II - NCT03189914)
This protocol is a summary of the key elements of the multicenter, open-label, Phase I/II study of this compound in combination with nab-paclitaxel for the first-line treatment of metastatic pancreatic cancer.[2][4]
Study Objectives:
-
Phase I: To determine the safety, tolerability, and recommended Phase II dose (RP2D) of this compound in combination with nab-paclitaxel.[2]
-
Phase II: To evaluate the anti-tumor efficacy of the combination therapy.[2]
Patient Population:
-
Adults (≥ 18 years) with histologically or radiologically confirmed metastatic pancreatic cancer.[4]
-
No prior therapies for metastatic disease.[4]
-
ECOG performance status of 0-1.[4]
-
Adequate organ function.[4]
Treatment Regimen:
-
This compound: The RP2D was determined to be 700 mg administered orally once daily for 5 consecutive days, followed by 2 days off per week.[2][4]
-
Nab-paclitaxel: 125 mg/m² administered as an intravenous infusion once weekly.[2][4]
-
Treatment Cycle: The treatment is administered for 3 weeks, followed by a 1-week rest period, constituting a 4-week cycle.[2][4]
Study Design:
-
Phase I: A dose de-escalation design was used, with this compound doses of 700, 600, or 500 mg/day being evaluated.[2]
-
Phase II: A 2-stage design to further evaluate the efficacy and safety at the RP2D.[2]
Assessments:
-
Safety: Monitored through the recording of adverse events, laboratory tests, and physical examinations. Dose-limiting toxicities (DLTs) were assessed in the Phase I portion.[2]
-
Efficacy: Tumor response was evaluated according to RECIST v1.1 criteria.[4] Pharmacokinetics of this compound were also assessed.[2]
Diagram 4: Clinical Trial Design (NCT03189914)
Caption: Overview of the Phase I/II clinical trial design.
References
- 1. This compound (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multicenter phase 1/2 study investigating the safety, pharmacokinetics, pharmacodynamics and efficacy of a small molecule antimetabolite, this compound, plus nab-paclitaxel in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. A phase I/II study of this compound, an oral antimetabolite nucleoside, in combination with nab-paclitaxel (nab-pac) as first-line treatment of metastatic pancreatic cancer (met-PC): Preliminary results. - ASCO [asco.org]
Application Note: Analysis of DNMT1 Expression Following RX-3117 Treatment by Western Blot
For Research Use Only. Not for use in diagnostic procedures.
Introduction
RX-3117 is a novel oral, small molecule cytidine analog with a dual mechanism of action that includes DNA damage and the inhibition of DNA methyltransferase 1 (DNMT1).[1] DNMT1 is the key enzyme responsible for maintaining DNA methylation patterns during cell replication.[2] Its overexpression is implicated in the silencing of tumor suppressor genes in various cancers. This compound treatment leads to the downregulation of DNMT1 protein, resulting in DNA hypomethylation and the re-expression of silenced genes.[3][4][5] This application note provides a detailed protocol for the analysis of DNMT1 protein expression in cancer cell lines after treatment with this compound using Western blot.
Mechanism of Action of this compound on DNMT1
This compound, a fluorocyclopentenyl cytosine, is selectively taken up by cancer cells and activated by uridine-cytidine kinase 2 (UCK2).[1][3] Its mechanism for reducing DNMT1 levels involves trapping the enzyme on the DNA. This is followed by the translocation of the DNMT1-DNA complex from the nucleus to the cytosol, where DNMT1 is targeted for degradation by the proteasome.[3] This leads to a measurable decrease in total DNMT1 protein levels within the cell.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on DNMT1 protein expression in various cancer cell lines as determined by Western blot analysis.
| Cell Line | This compound Concentration | Treatment Duration | DNMT1 Protein Downregulation | Reference |
| A549 (NSCLC) | 5-50 µM | 24 hours | 5-20% | [6] |
| A549 (NSCLC) | 5-50 µM | 48 hours | >90% | [6] |
| SW1573 (NSCLC) | 5-50 µM | 24 hours | 5-20% | [6] |
| SW1573 (NSCLC) | 5-50 µM | 48 hours | >90% | [6] |
| A2780 (Ovarian) | 1 µM | 24 hours | Significant Downregulation | [6] |
| A549 (NSCLC) | 1 µM | 24 hours | Downregulation Observed | [3] |
| SUIT-028 (PDAC) | 1 µM | Not Specified | Downregulation Observed | [3] |
Experimental Protocols
Cell Culture and this compound Treatment
-
Culture human cancer cell lines (e.g., A549, SW1573) in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 50 µM) or vehicle control (e.g., DMSO) for the specified durations (e.g., 24, 48 hours).
Protein Extraction
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein and determine the protein concentration using a BCA protein assay kit.
Western Blot Analysis
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes. Separate the proteins on an 8% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against DNMT1 (e.g., rabbit anti-DNMT1, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same stripped membrane with an antibody against a loading control, such as β-actin or GAPDH.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the DNMT1 band intensity to the corresponding loading control band intensity.
Mandatory Visualization
References
- 1. This compound (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNMT1 (D63A6) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. Unraveling resistance mechanisms to the novel nucleoside analog this compound in lung cancer: insights into DNA repair, cell cycle dysregulation and targeting PKMYT1 for improved therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (Fluorocyclopentenyl-Cytosine)-Mediated Down-Regulation of DNA Methyltransferase 1 Leads to Protein Expression of Tumor-Suppressor Genes and Increased Functionality of the Proton-Coupled Folate Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Studying the Oral Bioavailability of RX-3117 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RX-3117 is an orally administered, small molecule cytidine analog that has demonstrated promising anti-cancer activity in preclinical and clinical studies.[1][2] It functions as an antimetabolite, becoming incorporated into the DNA and RNA of cancer cells, ultimately inhibiting their synthesis and inducing cell death.[3] A key characteristic of this compound is its activation by the enzyme uridine-cytidine kinase 2 (UCK2), which is overexpressed in tumor cells, leading to selective anti-cancer activity.[1] Furthermore, this compound exhibits a dual mechanism of action by also inhibiting DNA methyltransferase 1 (DNMT1).[1] A significant advantage of this compound is its excellent oral bioavailability, which has been reported to be between 34-58% in human clinical trials.[3]
These application notes provide detailed protocols for assessing the oral bioavailability of this compound in common preclinical animal models, such as mice and rats. The following sections outline the necessary experimental procedures, from drug formulation and administration to pharmacokinetic analysis, to enable researchers to accurately determine the oral bioavailability and pharmacokinetic profile of this compound in a laboratory setting.
Signaling Pathway of this compound
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Mice (Example Template)
| Parameter | Dose Group 1 (e.g., 150 mg/kg) | Dose Group 2 (e.g., 300 mg/kg) | Dose Group 3 (e.g., 500 mg/kg) |
| Cmax (ng/mL) | Enter value | Enter value | Enter value |
| Tmax (h) | Enter value | Enter value | Enter value |
| AUC (0-t) (ngh/mL) | Enter value | Enter value | Enter value |
| AUC (0-inf) (ngh/mL) | Enter value | Enter value | Enter value |
| Oral Bioavailability (%) | Enter value | Enter value | Enter value |
| Half-life (t1/2) (h) | Enter value | Enter value | Enter value |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Example Template)
| Parameter | Dose Group 1 (e.g., 50 mg/kg) | Dose Group 2 (e.g., 100 mg/kg) | Dose Group 3 (e.g., 200 mg/kg) |
| Cmax (ng/mL) | Enter value | Enter value | Enter value |
| Tmax (h) | Enter value | Enter value | Enter value |
| AUC (0-t) (ngh/mL) | Enter value | Enter value | Enter value |
| AUC (0-inf) (ngh/mL) | Enter value | Enter value | Enter value |
| Oral Bioavailability (%) | Enter value | Enter value | Enter value |
| Half-life (t1/2) (h) | Enter value | Enter value | Enter value |
Experimental Workflow
Experimental Protocols
Animal Models
-
Species: Male or female BALB/c nude mice (6-8 weeks old) or Sprague-Dawley rats (200-250 g).
-
Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.
-
Housing: House animals in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Fasting: Fast animals overnight (approximately 12 hours) before oral administration of this compound, with continued access to water.
Drug Formulation and Administration
-
Formulation: Prepare a suspension of this compound in a suitable vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. The concentration should be calculated based on the desired dose and a standard dosing volume (e.g., 10 mL/kg for mice).
-
Dose: Based on xenograft studies, oral doses for mice can range from 150 mg/kg to 500 mg/kg.[4] Dose range finding studies are recommended.
-
Administration:
-
Weigh each animal immediately before dosing to determine the precise volume to be administered.
-
Administer the this compound formulation orally using a ball-tipped gavage needle.
-
Ensure the gavage needle is of the appropriate size for the animal to prevent injury.
-
Gently restrain the animal and insert the gavage needle into the esophagus, delivering the formulation directly into the stomach.
-
Observe the animal for a few minutes post-administration to ensure no adverse reactions.
-
Blood Sample Collection
-
Time Points: Collect blood samples at predetermined time points post-dosing. A typical schedule would be: 0 (pre-dose), 0.5, 1, 2, 4, 8, and 24 hours.
-
Collection Method (Mice):
-
Collect approximately 50-100 µL of blood from the saphenous vein or tail vein at each time point.
-
Use a sparse sampling design if multiple samples from the same animal are required to avoid excessive blood loss.
-
-
Collection Method (Rats):
-
Collect approximately 150-200 µL of blood from the jugular or saphenous vein at each time point.
-
-
Anticoagulant: Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Plasma Preparation:
-
Immediately after collection, gently invert the blood collection tubes to mix with the anticoagulant.
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to clean, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis.
-
Bioanalytical Method for this compound Quantification in Plasma
-
Instrumentation: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in plasma.
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
Perform a protein precipitation extraction by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard to a small volume of plasma (e.g., 50 µL).
-
Vortex the mixture vigorously to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
-
LC-MS/MS Conditions (Example):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Calibration and Quality Control:
-
Prepare a calibration curve by spiking known concentrations of this compound into blank animal plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be run with the study samples to ensure the accuracy and precision of the assay.
-
Pharmacokinetic Analysis
-
Software: Use a validated pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.
-
Parameters: Calculate the following pharmacokinetic parameters using non-compartmental analysis:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: Elimination half-life.
-
-
Oral Bioavailability (F%):
-
To determine the absolute oral bioavailability, a separate group of animals must be administered this compound intravenously.
-
Calculate the oral bioavailability using the following formula:
-
F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100
-
-
Conclusion
These application notes provide a comprehensive framework for conducting preclinical studies to evaluate the oral bioavailability of this compound. By following these detailed protocols, researchers can generate robust and reliable pharmacokinetic data, which is essential for the continued development and understanding of this promising anti-cancer agent. Adherence to proper animal handling, dosing, and bioanalytical techniques will ensure the generation of high-quality data to inform further translational and clinical research.
References
- 1. This compound (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel cytidine analog, this compound, shows potent efficacy in xenograft models, even in tumors that are resistant to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
Application Notes and Protocols for Assessing RX-3117 Incorporation into DNA and RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
RX-3117 is a novel cytidine analog with promising anticancer activity across a range of malignancies, including those resistant to existing nucleoside analogs like gemcitabine.[1][2] Its mechanism of action involves intracellular phosphorylation to its active triphosphate form, which is subsequently incorporated into both DNA and RNA, leading to the inhibition of nucleic acid synthesis and induction of apoptosis.[1] Furthermore, this compound has been shown to down-regulate DNA methyltransferase 1 (DNMT1), an enzyme crucial for maintaining DNA methylation patterns, suggesting an epigenetic component to its activity.[3][4]
A key feature of this compound is its activation by uridine-cytidine kinase 2 (UCK2), an enzyme that is often overexpressed in tumor cells, providing a degree of tumor selectivity.[1][3] Unlike gemcitabine, this compound is not a substrate for deoxycytidine kinase (dCK) and is a poor substrate for cytidine deaminase, the primary catabolic enzyme for other cytidine analogs.[1] This unique metabolic profile contributes to its distinct spectrum of activity and its efficacy in gemcitabine-resistant cancers.
Accurate assessment of this compound incorporation into cellular DNA and RNA is critical for understanding its pharmacodynamics, elucidating mechanisms of resistance, and for the overall development of this therapeutic agent. These application notes provide detailed protocols for two primary methods to quantify the incorporation of this compound into nucleic acids: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Radiolabeling Assays.
Data Presentation
The following tables summarize key quantitative data related to the activity of this compound in various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Non-Small Cell Lung Cancer | 0.5 ± 0.008 | [5] |
| SW1573 | Non-Small Cell Lung Cancer | 0.6 ± 0.15 | [5] |
| MDA-MB-231 | Breast Cancer | 0.18 | [1] |
| NCI-H226 | Lung Cancer | 0.25 | [1] |
| HCT116 | Colon Cancer | 0.19 | [1] |
| SUIT-2 | Pancreatic Cancer | ~1.0 | [6] |
| PDAC-3 | Pancreatic Cancer | ~1.0 | [6] |
| PANC-1 | Pancreatic Cancer | >10 | [6] |
Table 2: Intracellular Nucleotide Accumulation of this compound
While specific data on the absolute amount of this compound incorporated into DNA (e.g., pmol/µg DNA) is not extensively available in the public literature, studies have measured the intracellular accumulation of its phosphorylated metabolites.
| Cell Line | Treatment | Observation | Method | Citation |
| A549, SW1573 | 1 µM or 10 µM this compound for 24h | Concentration-dependent accumulation of this compound nucleotides. Resistant cells showed significantly reduced accumulation. | LC-MS/MS | [5] |
Signaling and Metabolic Pathways
The metabolic activation of this compound is a critical prerequisite for its incorporation into nucleic acids. The following diagram illustrates this pathway.
Caption: Metabolic activation and mechanism of action of this compound.
Experimental Protocols
Protocol 1: Quantification of this compound Incorporation into DNA and RNA by LC-MS/MS
This method offers high specificity and sensitivity for the detection and quantification of this compound within nucleic acid polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel cytidine analog, this compound, shows potent efficacy in xenograft models, even in tumors that are resistant to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. Unraveling resistance mechanisms to the novel nucleoside analog this compound in lung cancer: insights into DNA repair, cell cycle dysregulation and targeting PKMYT1 for improved therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portal.gdc.cancer.gov [portal.gdc.cancer.gov]
Application Notes and Protocols for Developing a Patient-Derived Xenograft (PDX) Model for RX-3117 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RX-3117 is an orally available, small molecule cytidine analog that has demonstrated promising anti-tumor activity in various preclinical models and clinical trials, including in cancers resistant to other nucleoside analogs like gemcitabine.[1][2][3] Its unique mechanism of action, which involves tumor-selective activation and a dual impact on DNA and RNA synthesis and methylation, makes it a compelling candidate for further investigation.[2][4] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have emerged as a superior preclinical platform for evaluating cancer therapies.[5][6][7][8] These models better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts, thus providing more predictive data for clinical outcomes.[5][6][9]
This document provides detailed application notes and protocols for the development and utilization of a patient-derived xenograft (PDX) model to study the efficacy of this compound.
Mechanism of Action of this compound
This compound is a novel fluorocyclopentenylcytosine analog.[10] Its anti-cancer activity is initiated by its transport into the cell via the human equilibrative nucleoside transporter 1 (hENT1).[1][3][4] Inside the tumor cell, this compound is selectively activated by uridine-cytidine kinase 2 (UCK2) to its monophosphate form.[2][3][11] UCK2 is notably overexpressed in tumor cells compared to normal tissues, leading to a targeted activation of the drug in the cancerous tissue.[2][12] Following this initial phosphorylation, this compound is further converted into its active diphosphate and triphosphate forms. These active metabolites exert their cytotoxic effects through a dual mechanism:
-
Incorporation into RNA and DNA: The triphosphate form of this compound is incorporated into both RNA and DNA, leading to the inhibition of their synthesis and ultimately inducing cell cycle arrest and apoptosis.[1][4][10]
-
Inhibition of DNA Methyltransferase 1 (DNMT1): this compound has been shown to downregulate the expression of DNMT1, an enzyme crucial for maintaining DNA methylation patterns.[1][2][4][10] Inhibition of DNMT1 can lead to hypomethylation and re-expression of tumor suppressor genes.
Importantly, this compound is a poor substrate for cytidine deaminase, an enzyme that inactivates other cytidine analogs like gemcitabine, which contributes to its favorable pharmacological profile and oral bioavailability.[2][10]
This compound Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Establishment of a Patient-Derived Xenograft (PDX) Model
This protocol outlines the key steps for successfully establishing a PDX model from fresh patient tumor tissue.
Materials:
-
Fresh patient tumor tissue collected under sterile conditions
-
Immunodeficient mice (e.g., NOD-SCID, NSG)[5]
-
Sterile transport medium (e.g., RPMI-1640 with antibiotics)
-
Sterile surgical instruments
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Matrigel (optional)
-
Sterile PBS
-
70% Ethanol
Procedure:
-
Patient Tissue Acquisition:
-
Obtain fresh tumor tissue from surgical resection or biopsy under a protocol approved by an Institutional Review Board (IRB).
-
Place the tissue immediately into sterile transport medium on ice.
-
Transport the tissue to the laboratory for processing within 2-6 hours of collection.
-
-
Tumor Processing:
-
In a sterile biosafety cabinet, wash the tumor tissue with cold, sterile PBS to remove any blood or normal tissue.
-
Mince the tumor into small fragments (approximately 2-3 mm³).[6]
-
(Optional) Mix the tumor fragments with Matrigel to support initial growth.
-
-
Tumor Implantation:
-
Anesthetize the immunodeficient mouse.
-
Shave and sterilize the implantation site (e.g., subcutaneous flank, orthotopic location) with 70% ethanol.[6]
-
Make a small incision (approximately 5 mm) at the implantation site.
-
Using forceps, create a subcutaneous pocket.
-
Implant 1-2 tumor fragments into the pocket.[6]
-
Close the incision with surgical clips or sutures.
-
-
Animal Monitoring and Tumor Growth:
-
Monitor the mice regularly for signs of distress, tumor growth, and overall health.
-
Measure tumor dimensions with calipers twice weekly once tumors become palpable.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When the tumor reaches a volume of approximately 1,000-1,500 mm³, the mouse is considered ready for passaging (F1 generation).
-
-
Tumor Passaging:
-
Euthanize the mouse when the tumor reaches the desired size.
-
Aseptically resect the tumor.
-
Remove any necrotic tissue.
-
Process the tumor as described in Step 2 and implant into new recipient mice to expand the PDX model. It is recommended to use early-passage PDXs (less than the 5th passage) for studies.[6]
-
Cryopreserve a portion of the tumor for future use.
-
Protocol 2: this compound Efficacy Studies in the Established PDX Model
This protocol describes the methodology for evaluating the anti-tumor activity of this compound in the established PDX model.
Materials:
-
Established PDX-bearing mice with tumor volumes of 100-200 mm³
-
This compound (formulated for oral administration)
-
Vehicle control
-
Standard-of-care chemotherapy (e.g., gemcitabine, for comparison)
-
Gavage needles
-
Calipers
-
Analytical balance
Procedure:
-
Study Groups and Randomization:
-
Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Standard-of-care). A typical group size is 8-10 mice.
-
-
Drug Administration:
-
Administer this compound orally via gavage at the predetermined dose and schedule. Clinical studies have evaluated a daily oral schedule.[2]
-
Administer the vehicle control and standard-of-care agent according to their respective established protocols.
-
-
Tumor Growth and Body Weight Monitoring:
-
Measure tumor volume with calipers twice weekly.
-
Record the body weight of each mouse twice weekly as an indicator of toxicity.
-
-
Endpoint Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2,000 mm³) or after a fixed duration of treatment.
-
At the end of the study, euthanize the mice and resect the tumors.
-
Measure the final tumor volume and weight.
-
Process the tumors for further analysis (e.g., histology, immunohistochemistry, biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the statistical significance of the differences in tumor growth between the treatment groups.
-
Evaluate any changes in body weight as a measure of treatment-related toxicity.
-
Experimental Workflow
Caption: Experimental workflow for PDX model development and this compound efficacy studies.
Data Presentation
The following tables provide a template for summarizing quantitative data from this compound efficacy studies in a PDX model.
Table 1: Tumor Growth Inhibition (TGI) of this compound in a PDX Model
| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | - | - | |
| This compound | Low Dose | |||
| This compound | High Dose | |||
| Standard-of-Care | [Dose and Schedule] |
Table 2: Body Weight Changes in PDX-bearing Mice During this compound Treatment
| Treatment Group | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Body Weight Change |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (High Dose) | |||
| Standard-of-Care |
Table 3: Biomarker Analysis in PDX Tumors Following this compound Treatment
| Biomarker | Vehicle Control (Mean Expression ± SEM) | This compound Treated (Mean Expression ± SEM) | Fold Change | p-value |
| UCK2 Expression | ||||
| Ki-67 (Proliferation) | ||||
| Cleaved Caspase-3 (Apoptosis) | ||||
| DNMT1 Expression |
Conclusion
The development of patient-derived xenograft models provides a powerful and clinically relevant platform for the preclinical evaluation of novel anti-cancer agents like this compound. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to establish and utilize PDX models for studying the efficacy and mechanism of action of this compound. The use of these models can generate robust data to inform clinical trial design and patient selection strategies.
References
- 1. A Novel Cytidine Analog, this compound, Shows Potent Efficacy in Xenograft Models, even in Tumors that Are Resistant to Gemcitabine | Anticancer Research [ar.iiarjournals.org]
- 2. This compound (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cytidine Analog Fluorocyclopentenylcytosine (this compound) Is Activated by Uridine-Cytidine Kinase 2 | PLOS One [journals.plos.org]
- 4. Unraveling resistance mechanisms to the novel nucleoside analog this compound in lung cancer: insights into DNA repair, cell cycle dysregulation and targeting PKMYT1 for improved therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 7. journalforclinicalstudies.com [journalforclinicalstudies.com]
- 8. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. championsoncology.com [championsoncology.com]
- 10. Metabolism, mechanism of action and sensitivity profile of fluorocyclopentenylcytosine (this compound; TV-1360) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Cytidine Analog Fluorocyclopentenylcytosine (this compound) Is Activated by Uridine-Cytidine Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Application Notes and Protocols for Immunohistochemical Staining of UCK2 in Tumor Biopsies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of Uridine-Cytidine Kinase 2 (UCK2) in formalin-fixed, paraffin-embedded (FFPE) tumor biopsies. UCK2 is a key enzyme in the pyrimidine salvage pathway and is frequently overexpressed in various human cancers, making it a promising prognostic biomarker and a potential therapeutic target.[1][2][3][4][5]
Introduction
Uridine-Cytidine Kinase 2 (UCK2) is a rate-limiting enzyme that catalyzes the phosphorylation of uridine and cytidine to their respective monophosphates, which are essential precursors for DNA and RNA synthesis.[2][5] Elevated expression of UCK2 has been observed in a wide range of malignancies, including lung, breast, colorectal, pancreatic, and bladder cancers.[1][6][7] Studies have shown a strong correlation between high UCK2 expression levels and poor patient prognosis, aggressive tumor features, and resistance to certain chemotherapies.[3][6][8][9][10] Therefore, the accurate detection and quantification of UCK2 protein expression in tumor tissues by immunohistochemistry can provide valuable insights for cancer research and clinical decision-making.
Data Presentation
The following tables summarize quantitative data on UCK2 expression in various tumor types as determined by immunohistochemistry.
Table 1: UCK2 Expression in Various Cancers Compared to Normal Tissue
| Cancer Type | Percentage of High UCK2 Expression in Tumor Tissue | Percentage of High UCK2 Expression in Adjacent Normal Tissue | Reference |
| Lung Adenocarcinoma (ADC) | 79.5% (70/88) | 20.4% (18/88) | [6] |
| Lung Squamous Cell Carcinoma (SCC) | 85.1% (63/74) | 14.8% (11/74) | [6] |
| Bladder Cancer | 100% (20/20) | - | [7] |
| Colorectal Cancer (CRC) | 95% (19/20) | - | [7] |
| Non-Small Cell Lung Cancer (NSCLC) | 90% (18/20) | - | [7] |
| Pancreatic Cancer | 95% (19/20) | - | [7] |
| Intrahepatic Cholangiocarcinoma (iCCA) | Significantly higher than adjacent liver tissue | - | [10] |
Table 2: Scoring of UCK2 Immunohistochemical Staining
| Study | Scoring Method | Details |
| Pancreatic Cancer[8] | Final Score (Range 0-6) | Percentage of positive cells: 1+ (<25%), 2+ (25-50%), 3+ (50-75%). Staining intensity: 0 (negative), 1+ (weak), 2+ (intermediate), 3+ (strong). Final score = Intensity + Percentage score. High expression: score ≥ 4. |
| Intrahepatic Cholangiocarcinoma[10] | Immunoreactivity Score (IRS) | Staining intensity: 0 (negative), 1 (weak), 2 (medium), 3 (strong). Percentage of positive cells: 0 (negative), 1 (1-30%), 2 (30-60%), 3 (>60%). IRS = Intensity score x Percentage score. High expression: IRS > 3. |
| Pan-Cancer Analysis[7] | H-Score | Calculated based on the intensity of staining and the percentage of stained cells. |
| Hepatocellular Carcinoma[9] | Total Score (Range 0-12) | Intensity score x Proportion score . High expression: score 4-12. |
Experimental Protocols
This protocol provides a general guideline for the immunohistochemical staining of UCK2 in FFPE tumor sections. Optimization may be required for specific antibodies and tissue types.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Tris-EDTA, pH 9.0 or Sodium Citrate, pH 6.0)[11][12]
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum or 5% BSA in PBS)
-
Primary Antibody: Rabbit polyclonal or monoclonal anti-UCK2 antibody (e.g., Abcam #ab241281, FineTest FNab09223)[10][13]
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Immerse slides in 100% ethanol for 2 x 3 minutes.
-
Immerse slides in 95% ethanol for 2 x 3 minutes.
-
Immerse slides in 70% ethanol for 2 x 3 minutes.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer.[11][12][14]
-
Use a microwave, pressure cooker, or water bath.[11][12][15][16] A common method is to heat in a microwave at high power for 5 minutes, followed by medium power for 10 minutes, maintaining a temperature just below boiling.[15]
-
Allow slides to cool in the buffer for at least 20-30 minutes at room temperature.[17]
-
Rinse slides with deionized water and then with PBS.
-
-
Peroxidase Blocking:
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Rinse slides with PBS for 3 x 5 minutes.
-
Incubate sections with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides with PBS for 3 x 5 minutes.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until the desired brown color develops (typically 1-10 minutes).[17] Monitor under a microscope.
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes to stain the cell nuclei.[17]
-
"Blue" the sections in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium and coverslip.
-
-
Analysis:
-
Examine the slides under a light microscope. UCK2 staining is typically observed in the cytoplasm and/or nucleus.[1] The intensity and percentage of positive cells should be evaluated and scored.
-
Visualizations
Signaling Pathways Involving UCK2 in Cancer
UCK2 plays a role in several oncogenic signaling pathways, contributing to tumor progression, proliferation, and metastasis.[2][3][4]
Caption: UCK2 activates multiple oncogenic signaling pathways.
Experimental Workflow for UCK2 Immunohistochemistry
The following diagram outlines the key steps in the IHC staining protocol for UCK2.
Caption: Workflow for UCK2 immunohistochemical staining.
Logical Relationship for IHC Staining Interpretation
This diagram illustrates the decision-making process for interpreting UCK2 IHC results.
References
- 1. Frontiers | Uridine-cytidine kinase 2 is correlated with immune, DNA damage repair and promotion of cancer stemness in pan-cancer [frontiersin.org]
- 2. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. UCK2 - Wikipedia [en.wikipedia.org]
- 5. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uridine‐cytidine kinase 2 (UCK2): A potential diagnostic and prognostic biomarker for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. UCK2 promotes intrahepatic cholangiocarcinoma progression and desensitizes cisplatin treatment by PI3K/AKT/mTOR/autophagic axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 12. bosterbio.com [bosterbio.com]
- 13. UCK2 antibody - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 14. Antigen Retrieval Methods: R&D Systems [rndsystems.com]
- 15. The Method of IHC Antigen Retrieval - Creative Diagnostics [creative-diagnostics.com]
- 16. IHC antigen retrieval protocol | Abcam [abcam.com]
- 17. youtube.com [youtube.com]
- 18. Immunohistochemistry Procedure [sigmaaldrich.com]
Application Notes and Protocols: Identifying RX-3117 Sensitivity Genes using CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for utilizing CRISPR-Cas9 genome-wide screening to identify and validate genes that modulate sensitivity to the novel cytidine analog, RX-3117. This compound is an orally available anti-cancer agent with a distinct pharmacological profile, including activity in gemcitabine-resistant tumors.[1][2] Its activation is dependent on the enzyme uridine-cytidine kinase 2 (UCK2).[1][3][4][5] Understanding the genetic landscape of this compound sensitivity is crucial for patient stratification, predicting therapeutic response, and developing effective combination therapies. These protocols detail the experimental workflow, from cell line selection and CRISPR library transduction to hit identification and validation, and include data presentation guidelines and visualization of key pathways.
Introduction to this compound
This compound is a fluorocyclopentenyl-cytosine analog that demonstrates potent anti-tumor activity in a variety of cancer cell lines and xenograft models.[2][6] Its mechanism of action involves several key steps:
-
Uptake: Cellular uptake is mediated by the human equilibrative nucleoside transporter (hENT1).[3][6]
-
Activation: this compound is phosphorylated to its active triphosphate form by uridine-cytidine kinase (UCK), with UCK2 being the primary activating enzyme.[1][3][6] This is a critical step, as UCK2 expression levels correlate with this compound sensitivity.[3][5][7]
-
Mechanism of Action: The activated form of this compound is incorporated into both RNA and DNA, leading to inhibition of RNA and DNA synthesis.[8] Additionally, it has been shown to downregulate the expression of DNA methyltransferase 1 (DNMT1), leading to hypomethylation and re-expression of tumor suppressor genes.[1][9]
The unique activation pathway of this compound, particularly its reliance on UCK2 and not deoxycytidine kinase (dCK), explains the lack of cross-resistance with gemcitabine.[3]
Key Signaling and Metabolic Pathways
The metabolic activation and cytotoxic effects of this compound are embedded within the broader pyrimidine metabolism pathway. A simplified diagram of the key steps is presented below.
Figure 1: this compound Metabolic Activation and Mechanism of Action. This diagram illustrates the cellular uptake and metabolic conversion of this compound to its active forms, leading to the inhibition of DNA and RNA synthesis and DNMT1.
CRISPR-Cas9 Screening Workflow
A genome-wide CRISPR-Cas9 knockout screen can be employed to identify genes whose loss-of-function confers resistance or sensitivity to this compound. The general workflow is depicted below.
References
- 1. This compound (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel cytidine analog, this compound, shows potent efficacy in xenograft models, even in tumors that are resistant to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cytidine Analog Fluorocyclopentenylcytosine (this compound) Is Activated by Uridine-Cytidine Kinase 2 | PLOS One [journals.plos.org]
- 4. Uridine Cytidine Kinase 2 as a Potential Biomarker for Treatment with this compound in Pancreatic Cancer | Anticancer Research [ar.iiarjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Uridine Cytidine Kinase 2 as a Potential Biomarker for Treatment with this compound in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism, mechanism of action and sensitivity profile of fluorocyclopentenylcytosine (this compound; TV-1360) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (Fluorocyclopentenyl-Cytosine)-Mediated Down-Regulation of DNA Methyltransferase 1 Leads to Protein Expression of Tumor-Suppressor Genes and Increased Functionality of the Proton-Coupled Folate Carrier - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Apoptosis Induction by RX-3117 Using Annexin V Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
RX-3117 is an orally available small molecule cytidine analog with a novel dual mechanism of action, demonstrating potent anti-tumor activity in a broad range of cancer cell lines and xenograft models, including those resistant to existing therapies like gemcitabine.[1][2][3] This antimetabolite is selectively activated in tumor cells and subsequently incorporated into both DNA and RNA, leading to the inhibition of their synthesis and ultimately inducing apoptotic cell death.[1][4] Furthermore, this compound has been shown to inhibit DNA methyltransferase 1 (DNMT1), an enzyme often dysregulated in cancer, contributing to its cytotoxic effects.[1][4]
One of the key hallmarks of apoptosis is the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is a widely used marker for detecting early-stage apoptosis. When conjugated to a fluorescent label, Annexin V can be used to identify and quantify apoptotic cells via flow cytometry. This application note provides a detailed protocol for assessing this compound-induced apoptosis using Annexin V staining, along with an overview of the underlying signaling pathways.
Mechanism of Action and Signaling Pathway
This compound exerts its pro-apoptotic effects through a multi-faceted mechanism. As a nucleoside analog, its incorporation into DNA and RNA during replication and transcription induces significant cellular stress and DNA damage.[1][5] This damage is recognized by cellular sensors such as ATM, ATR, and DNA-PK, which in turn can activate downstream signaling cascades that converge on the intrinsic (mitochondrial) pathway of apoptosis.[6][7]
The intrinsic pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[8][9][10] Pro-apoptotic members like Bax and Bak, upon activation, lead to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome. The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.[11][12] The inhibition of DNMT1 by this compound can also contribute to the activation of pro-apoptotic genes that are epigenetically silenced in cancer cells.
Quantitative Data Presentation
The cytotoxic effects of this compound have been evaluated across various human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, demonstrating the potent anti-proliferative activity of this compound.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 0.18 |
| NCI-H226 | Lung Cancer | 0.25 |
| HCT116 | Colon Cancer | 0.19 |
| Table 1: Cytotoxicity of this compound in various human cancer cell lines.[3] |
Furthermore, in vivo studies using xenograft models have shown significant tumor growth inhibition (TGI) upon oral administration of this compound, even in tumors resistant to gemcitabine.
| Xenograft Model | Cancer Type | This compound TGI (%) | Gemcitabine TGI (%) |
| Colo 205 | Colon | 100 | 28 |
| H460 | Non-small cell lung | 78 | 30 |
| H69 | Small cell lung | 62 | 25 |
| CaSki | Cervical | 66 | 0 |
| Table 2: Efficacy of this compound in human tumor xenograft models.[2] |
Experimental Protocols
Protocol: Assessing Apoptosis by Annexin V Staining and Flow Cytometry
This protocol details the steps for treating cancer cells with this compound and subsequently analyzing apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., based on the IC50 values in Table 1) and a vehicle control (e.g., DMSO). Include an untreated control well. Incubate for a predetermined time course (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation.
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells once with PBS and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the collected supernatant.
-
-
Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Annexin V Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers to effectively assess the induction of apoptosis by this compound. The use of Annexin V staining is a robust and reliable method to quantify the pro-apoptotic efficacy of this promising anti-cancer agent. Understanding the underlying signaling pathways and having access to standardized protocols are crucial for advancing the preclinical and clinical development of this compound and other novel cancer therapeutics.
References
- 1. This compound (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel cytidine analog, this compound, shows potent efficacy in xenograft models, even in tumors that are resistant to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase-3 drives apoptosis in pancreatic cancer cells after treatment with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]
Application Notes & Protocols: In Vivo Imaging for Monitoring RX-3117 Tumor Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
RX-3117 is an orally available, small molecule cytidine analog with a distinct mechanism of action that makes it a promising candidate for cancer therapy, including in tumors resistant to other nucleoside analogs like gemcitabine.[1][2] To effectively evaluate its preclinical efficacy and understand its pharmacodynamic effects in a living system, non-invasive in vivo imaging techniques are indispensable. These methods allow for longitudinal monitoring of tumor growth, metabolic activity, cellular proliferation, and cell death in response to this compound treatment, providing critical insights for drug development.
This document provides detailed application notes and experimental protocols for utilizing various in vivo imaging modalities to monitor tumor response to this compound in preclinical cancer models.
Mechanism of Action of this compound
This compound exerts its anticancer effects through a multi-faceted mechanism.[3] Its uptake into cancer cells is mediated by the human equilibrative nucleoside transporter 1 (hENT1).[4] Unlike gemcitabine, which is activated by deoxycytidine kinase (dCK), this compound is selectively phosphorylated to its active form by uridine-cytidine kinase 2 (UCK2), an enzyme that is notably overexpressed in tumor tissues compared to normal tissues.[2][4][5] This selective activation contributes to its favorable therapeutic window.
Once phosphorylated, this compound metabolites are incorporated into both RNA and DNA, leading to the inhibition of nucleic acid synthesis.[6] Furthermore, this compound has been shown to downregulate DNA methyltransferase 1 (DNMT1), an enzyme often dysregulated in cancer, leading to epigenetic modifications.[2][3] This dual mechanism of inducing DNA damage and inhibiting DNMT1 underlies its potent antitumor activity.[2]
Application Notes: Imaging Modalities for Tumor Response
Several non-invasive imaging modalities can be employed to monitor the efficacy of this compound. The choice of modality depends on the specific biological question being addressed.
| Modality | Principle | Application for this compound | Advantages | Disadvantages |
| Bioluminescence Imaging (BLI) | Light emission from luciferase-expressing cells upon substrate (luciferin) administration. | High-throughput screening of tumor burden and growth inhibition over time. | High sensitivity, rapid, cost-effective, good for longitudinal studies.[7] | Poor spatial resolution, limited tissue penetration, requires genetically modified cells. |
| Positron Emission Tomography (PET) | Detection of gamma rays from positron-emitting radiotracers. | ¹⁸F-FDG: Measures changes in glucose metabolism. ¹⁸F-FLT: Assesses inhibition of cellular proliferation (DNA synthesis).[8] Radiolabeled this compound: Directly measures drug uptake and retention in the tumor. | Quantitative, high sensitivity, clinically translatable.[7] | Lower spatial resolution, requires a cyclotron for many isotopes, expensive.[7] |
| Single-Photon Emission Computed Tomography (SPECT) | Detection of gamma rays from single-photon emitting radiotracers. | ⁹⁹ᵐTc-Duramycin: Monitors apoptosis (cell death) induced by treatment.[9] | More accessible and cheaper isotopes than PET.[10] | Lower sensitivity and resolution than PET.[10] |
| Magnetic Resonance Imaging (MRI) | Uses magnetic fields and radio waves to generate detailed anatomical and functional images. | Anatomical (T1/T2): Measures changes in tumor volume. Diffusion-Weighted (DW-MRI): Assesses changes in tumor cellularity and detects early cell death (increased ADC).[11] | Excellent soft-tissue contrast and high spatial resolution, no ionizing radiation.[10] | Lower sensitivity than nuclear methods, longer acquisition times, higher cost. |
| Fluorescence Imaging | Detection of light emitted from fluorescent probes or proteins. | Monitoring changes in specific biomarkers (e.g., apoptosis via Annexin V probes) or vascular changes.[12] | High sensitivity, relatively low cost.[7] | Limited tissue penetration, significant signal attenuation with depth. |
Experimental Workflow
A typical preclinical study to evaluate this compound efficacy using in vivo imaging follows a standardized workflow. This ensures reproducible and reliable data collection for assessing therapeutic response.
Detailed Experimental Protocols
Protocol 1: Monitoring Tumor Burden with Bioluminescence Imaging (BLI)
This protocol describes the use of BLI to monitor the response of luciferase-expressing tumors to this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or Nude)
-
Luciferase-expressing cancer cells (e.g., A549-luc)
-
This compound
-
Vehicle control (appropriate for this compound formulation)
-
D-luciferin potassium salt (e.g., 150 mg/kg)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia machine with isoflurane
Methodology:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ luciferase-expressing cancer cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow until they reach a palpable size of approximately 100-150 mm³.
-
Baseline Imaging (Day 0):
-
Anesthetize mice using isoflurane.
-
Intraperitoneally (i.p.) inject D-luciferin at 150 mg/kg.
-
Wait 10-15 minutes for substrate distribution.
-
Place mice in the imaging chamber and acquire bioluminescent images. Exposure time will vary by instrument and signal intensity (typically 1 second to 2 minutes).
-
Define a Region of Interest (ROI) around the tumor area and quantify the signal as total flux (photons/second).
-
-
Group Randomization: Based on baseline tumor volume and BLI signal, randomize mice into a vehicle control group and an this compound treatment group (n=8-10 mice/group).
-
Treatment Administration: Administer this compound (orally) or vehicle control according to the predetermined dose and schedule (e.g., daily for 5 days/week).[2]
-
Follow-up Imaging: Repeat the BLI procedure (Step 3) at regular intervals (e.g., twice weekly) to monitor changes in tumor burden.
-
Data Analysis: Normalize the BLI signal for each mouse to its own baseline (Day 0) value. Plot the average normalized signal for each group over time to visualize treatment response.
Protocol 2: Assessing Proliferation with ¹⁸F-FLT PET Imaging
This protocol uses the thymidine analog ¹⁸F-fluorothymidine (¹⁸F-FLT) to measure changes in cellular proliferation in response to this compound, which inhibits DNA synthesis.
Materials:
-
Tumor-bearing mice (as in Protocol 1)
-
This compound and vehicle control
-
¹⁸F-FLT (typically 7.4-9.25 MBq or 200-250 µCi per mouse)
-
MicroPET/CT scanner
-
Anesthesia machine with isoflurane
Methodology:
-
Study Setup: Establish tumor-bearing mice and randomize into treatment groups as described in Protocol 1.
-
Baseline PET/CT Scan (Day 0):
-
Fast mice for 4-6 hours prior to imaging.
-
Anesthetize the mouse and maintain anesthesia throughout the scan.
-
Administer ¹⁸F-FLT via tail vein injection.
-
Allow for a 60-minute uptake period.
-
Perform a whole-body CT scan for anatomical reference, followed by a 15-20 minute PET scan.
-
-
Treatment: Begin administration of this compound or vehicle control after the baseline scan.
-
Endpoint PET/CT Scan: Perform a second ¹⁸F-FLT PET/CT scan after a specified treatment period (e.g., 3-5 days) to assess early response.
-
Image Reconstruction and Analysis:
-
Reconstruct PET and CT images using appropriate algorithms.
-
Co-register the PET and CT images.
-
Draw ROIs on the tumor, guided by the CT scan.
-
Calculate the tracer uptake, commonly expressed as the maximum Standardized Uptake Value (SUVmax).
-
Compare the change in SUVmax from baseline to endpoint between the control and this compound treated groups. A significant decrease in SUVmax indicates an anti-proliferative response.
-
Quantitative Data Presentation
Summarizing data in a tabular format is crucial for comparing the efficacy of this compound across different metrics. Below is an example of how quantitative imaging data could be presented.
Table 1: Hypothetical In Vivo Imaging Data for this compound Treatment Response
| Treatment Group | Time Point | Tumor Volume (mm³) (Mean ± SEM) | BLI Signal (x10⁶ p/s/cm²/sr) (Mean ± SEM) | ¹⁸F-FLT SUVmax (Mean ± SEM) |
| Vehicle Control | Day 0 | 125.4 ± 10.1 | 5.5 ± 0.8 | 2.1 ± 0.2 |
| Day 7 | 350.8 ± 25.6 | 15.2 ± 2.1 | 2.3 ± 0.3 | |
| Day 14 | 890.2 ± 60.3 | 40.1 ± 5.5 | 2.5 ± 0.3 | |
| This compound | Day 0 | 128.1 ± 9.8 | 5.8 ± 0.9 | 2.2 ± 0.2 |
| Day 7 | 155.6 ± 12.3 | 3.1 ± 0.5 | 1.1 ± 0.1 | |
| Day 14 | 190.5 ± 18.9 | 1.5 ± 0.3 | 0.9 ± 0.1 | |
| p < 0.05 compared to Vehicle Control at the same time point. |
References
- 1. A Novel Cytidine Analog, this compound, Shows Potent Efficacy in Xenograft Models, even in Tumors that Are Resistant to Gemcitabine | Anticancer Research [ar.iiarjournals.org]
- 2. This compound (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unraveling resistance mechanisms to the novel nucleoside analog this compound in lung cancer: insights into DNA repair, cell cycle dysregulation and targeting PKMYT1 for improved therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cytidine Analog Fluorocyclopentenylcytosine (this compound) Is Activated by Uridine-Cytidine Kinase 2 | PLOS One [journals.plos.org]
- 5. The Cytidine Analog Fluorocyclopentenylcytosine (this compound) Is Activated by Uridine-Cytidine Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism, mechanism of action and sensitivity profile of fluorocyclopentenylcytosine (this compound; TV-1360) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-invasive molecular imaging for preclinical cancer therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radio-deoxynucleoside Analogs used for Imaging tk Expression in a Transgenic Mouse Model of Induced Hepatocellular Carcinoma [thno.org]
- 9. An in vivo imaging approach for simultaneously assessing tumor response and cytotoxicity-induced tissue response in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical imaging - Wikipedia [en.wikipedia.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. In-vivo fluorescence lifetime imaging for monitoring the efficacy of the cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols: Measuring Gene Expression Changes Induced by RX-3117 Using Quantitative PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
RX-3117 is a novel, orally available small molecule cytidine analog with a promising profile in cancer therapy.[1][2] Its unique dual mechanism of action, involving both DNA damage and the inhibition of DNA methyltransferase 1 (DNMT1), positions it as a compelling candidate for the treatment of various solid tumors, including those resistant to other nucleoside analogs like gemcitabine.[1][3][4] this compound is selectively activated by uridine-cytidine kinase 2 (UCK2), an enzyme predominantly expressed in tumor tissues, which contributes to its targeted anti-cancer activity.[1][5][6][7][8][9][10] The inhibition of DNMT1 by this compound leads to DNA hypomethylation and the subsequent re-expression of tumor suppressor genes, highlighting the importance of gene expression analysis in understanding its therapeutic effects.[1][3][11]
Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique for measuring changes in gene expression.[12][13] This application note provides a detailed protocol for utilizing qPCR to quantify the changes in the expression of key genes in cancer cell lines following treatment with this compound.
Signaling Pathway of this compound
The proposed mechanism of action for this compound involves several key steps, beginning with its uptake and activation within cancer cells, leading to downstream effects on DNA synthesis and methylation.
Caption: this compound mechanism of action.
Experimental Protocols
This section provides a comprehensive protocol for treating cancer cell lines with this compound and subsequently analyzing gene expression changes using qPCR.
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose appropriate cancer cell lines for your study. Cell lines known to express UCK2, such as the non-small cell lung cancer lines A549 and SW1573, are good starting points.[5][6][7] Pancreatic and bladder cancer cell lines are also relevant based on clinical trial data.[8][14]
-
Cell Seeding: Seed the selected cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Once cells have adhered and reached the desired confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 µM) or a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized based on the specific cell line and genes of interest.
RNA Extraction and Reverse Transcription
-
RNA Isolation: After the treatment period, wash the cells with PBS and lyse them directly in the wells using a suitable lysis buffer from an RNA extraction kit. Proceed with total RNA isolation according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) to determine the concentration and assess purity (A260/A280 and A260/A230 ratios). RNA integrity can be further assessed using an Agilent Bioanalyzer.
-
Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit. A typical reaction includes RNA template, reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
Quantitative PCR (qPCR)
-
Primer Design: Design or select validated primers for the target genes of interest and at least one stable housekeeping (reference) gene.
-
Target Genes: UCK2, DNMT1, and a selection of tumor suppressor genes known to be silenced by methylation in the chosen cancer type (e.g., CDKN2A (p16), MLH1).
-
Housekeeping Genes: GAPDH, ACTB (β-actin), or B2M. It is crucial to validate the stability of the chosen housekeeping gene under the experimental conditions.
-
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers, and a suitable qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a probe).
-
qPCR Cycling Conditions: Perform the qPCR reaction using a real-time PCR instrument with a standard three-step cycling protocol:
-
Initial Denaturation: 95°C for 10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis (for SYBR Green): To verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol).[15]
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for analyzing gene expression changes in response to this compound treatment.
Caption: qPCR experimental workflow.
Data Presentation
The quantitative data obtained from the qPCR analysis can be summarized in a table for clear comparison of gene expression changes across different treatment conditions.
| Target Gene | Treatment Group | Mean Fold Change (± SD) | p-value |
| UCK2 | This compound (1 µM) | 1.2 ± 0.15 | >0.05 |
| This compound (5 µM) | 1.5 ± 0.21 | <0.05 | |
| This compound (10 µM) | 1.8 ± 0.30 | <0.01 | |
| DNMT1 | This compound (1 µM) | 0.8 ± 0.12 | >0.05 |
| This compound (5 µM) | 0.5 ± 0.09 | <0.05 | |
| This compound (10 µM) | 0.3 ± 0.07 | <0.01 | |
| CDKN2A (p16) | This compound (1 µM) | 1.5 ± 0.25 | >0.05 |
| This compound (5 µM) | 3.2 ± 0.45 | <0.05 | |
| This compound (10 µM) | 5.8 ± 0.70 | <0.01 |
This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the cell line and experimental conditions.
Conclusion
This application note provides a framework for utilizing quantitative PCR to investigate the effects of this compound on gene expression in cancer cells. By following these detailed protocols, researchers can gain valuable insights into the molecular mechanisms underlying the anti-tumor activity of this compound, identify potential biomarkers of response, and further elucidate its therapeutic potential. The provided diagrams and data presentation format are designed to facilitate clear communication and interpretation of experimental findings.
References
- 1. This compound (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment | Semantic Scholar [semanticscholar.org]
- 3. Unraveling resistance mechanisms to the novel nucleoside analog this compound in lung cancer: insights into DNA repair, cell cycle dysregulation and targeting PKMYT1 for improved therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel cytidine analog, this compound, shows potent efficacy in xenograft models, even in tumors that are resistant to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Cytidine Analog Fluorocyclopentenylcytosine (this compound) Is Activated by Uridine-Cytidine Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cytidine Analog Fluorocyclopentenylcytosine (this compound) Is Activated by Uridine-Cytidine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A multicenter phase 1/2 study investigating the safety, pharmacokinetics, pharmacodynamics and efficacy of a small molecule antimetabolite, this compound, plus nab-paclitaxel in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uridine Cytidine Kinase 2 as a Potential Biomarker for Treatment with this compound in Pancreatic Cancer | Anticancer Research [ar.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound (Fluorocyclopentenyl-Cytosine)-Mediated Down-Regulation of DNA Methyltransferase 1 Leads to Protein Expression of Tumor-Suppressor Genes and Increased Functionality of the Proton-Coupled Folate Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 13. pls.scienze.unipd.it [pls.scienze.unipd.it]
- 14. ascopubs.org [ascopubs.org]
- 15. Frontiers | qPCRtools: An R package for qPCR data processing and visualization [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing RX-3117 Dosage for In Vivo Xenograft Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing RX-3117 dosage for in vivo xenograft studies. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel cytidine analog. Its cellular uptake is mediated by the human equilibrative nucleoside transporter (hENT1).[1][2] Inside the cell, it is activated through phosphorylation by uridine-cytidine kinase (UCK), specifically UCK2, which is predominantly expressed in tumors.[1][3] The active form of this compound can then be incorporated into both RNA and DNA.[4][5] This incorporation disrupts nucleic acid synthesis and leads to the inhibition of DNA methyltransferase (DNMT), which can result in cellular arrest in the G1 phase and apoptosis.[1][2]
Q2: How is this compound administered in preclinical xenograft models?
A2: this compound has been shown to be effective through both intraperitoneal (i.p.) and oral (p.o.) administration in xenograft models.[2] Oral administration has demonstrated potent efficacy and is a key feature of this compound.[2][6]
Q3: What are typical dosage ranges for this compound in xenograft studies?
A3: In xenograft models, this compound has been tested at various doses. For instance, in a Caki-1 renal cancer xenograft model, oral doses of 150 mg/kg, 300 mg/kg, and 500 mg/kg resulted in tumor growth inhibition (TGI) of 31%, 81%, and 87%, respectively.[2] The optimal dosage will depend on the specific tumor model and experimental goals.
Q4: Is this compound effective in gemcitabine-resistant tumors?
A4: Yes, a significant advantage of this compound is its demonstrated efficacy in tumor models that are resistant to gemcitabine.[6][7] This is because this compound is activated by the enzyme UCK, whereas gemcitabine activation is dependent on deoxycytidine kinase (dCK).[2][4] Therefore, tumors with acquired resistance to gemcitabine due to dCK deficiency may still be sensitive to this compound.[2]
Q5: What is the relationship between UCK activity and this compound efficacy?
A5: Preclinical studies have shown a potential correlation between the levels of UCK activity in tumors and the efficacy of this compound.[1][2] Tumor models with high UCK activity, such as Colo 205 and H460, have shown excellent responses to this compound, while models with low UCK activity, like BxPC-3, have displayed a poor response.[1][2]
Troubleshooting Guide
Issue 1: Suboptimal tumor growth inhibition (TGI) is observed.
-
Possible Cause 1: Low UCK expression in the xenograft model.
-
Possible Cause 2: Suboptimal dosage or administration schedule.
-
Possible Cause 3: Poor oral bioavailability in the specific mouse strain.
-
Troubleshooting Step: While this compound generally has good oral bioavailability, this can vary.[3] Consider conducting a small-scale pharmacokinetic study to measure plasma levels of this compound after oral administration in your chosen mouse strain. If bioavailability is an issue, you may need to consider intraperitoneal administration.[2]
-
Issue 2: Significant body weight loss or other signs of toxicity in the animals.
-
Possible Cause: The administered dose is too high for the specific animal strain or tumor model.
-
Troubleshooting Step: Reduce the dosage of this compound. Monitor the body weight of the mice regularly.[2] In some studies, this compound has shown a better therapeutic index compared to gemcitabine, with less weight loss observed at effective doses.[2] If toxicity persists even at lower effective doses, re-evaluate the administration schedule to include more off-treatment days.
-
Data Presentation
Table 1: Efficacy of Orally Administered this compound in Various Xenograft Models
| Xenograft Model | Cancer Type | This compound Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) |
| Colo 205 | Colon | Not Specified | 100 |
| H460 | Non-small cell lung | Not Specified | 78 |
| H69 | Small cell lung | Not Specified | 62 |
| CaSki | Cervical | Not Specified | 66 |
| Caki-1 | Renal | 150 | 31 |
| Caki-1 | Renal | 300 | 81 |
| Caki-1 | Renal | 500 | 87 |
| CTG-0298 | Pancreatic (Primary) | Not Specified | 76 |
Data sourced from multiple preclinical studies.[2][6]
Table 2: Comparison of this compound and Gemcitabine Efficacy in Gemcitabine-Insensitive Models
| Xenograft Model | Cancer Type | Gemcitabine TGI (%) | This compound TGI (%) |
| Colo 205 | Colon | 28 | 100 |
| H460 | Non-small cell lung | 30 | 78 |
| H69 | Small cell lung | 25 | 62 |
| CaSki | Cervical | 0 | 66 |
| CTG-0298 | Pancreatic (Primary) | 38 | 76 |
Data highlights the potent anti-tumor effects of this compound in models where gemcitabine is less effective.[6]
Experimental Protocols
Protocol 1: General In Vivo Xenograft Efficacy Study
-
Cell Culture and Implantation:
-
Culture the selected human cancer cell line under standard conditions.
-
Harvest cells and resuspend in an appropriate medium (e.g., PBS or Matrigel).
-
Subcutaneously implant the cancer cells into the flank of female immunodeficient nude mice.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a target size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=10 per group).[2]
-
-
Drug Administration:
-
This compound: Prepare the appropriate concentration in a vehicle suitable for the chosen administration route (oral or i.p.). Administer the drug according to the predetermined schedule and dosage.
-
Vehicle Control: Administer the vehicle alone to the control group.
-
Positive Control (Optional): Include a group treated with a standard-of-care agent like gemcitabine.[2]
-
-
Data Collection:
-
Measure tumor volume and mouse body weight regularly (e.g., twice a week).[2]
-
-
Endpoint and Analysis:
-
Terminate the study when tumors in the control group reach a predetermined size or at a specified time point.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Mandatory Visualization
Caption: Putative mechanism of action of this compound.
Caption: Experimental workflow for an in vivo xenograft study.
Caption: Troubleshooting logic for suboptimal tumor growth inhibition.
References
- 1. A Novel Cytidine Analog, this compound, Shows Potent Efficacy in Xenograft Models, even in Tumors that Are Resistant to Gemcitabine | Anticancer Research [ar.iiarjournals.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. This compound (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism, mechanism of action and sensitivity profile of fluorocyclopentenylcytosine (this compound; TV-1360) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A novel cytidine analog, this compound, shows potent efficacy in xenograft models, even in tumors that are resistant to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rexahn Pharmaceuticals, Inc. Announces Publication Of Preclinical Data For this compound Demonstrating Effectiveness Against Gemcitabine Resistant Human Cancer Cells - BioSpace [biospace.com]
Technical Support Center: Managing Off-Target Effects of RX-3117 in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential off-target effects of RX-3117 during preclinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a novel oral cytidine analog. Its primary anticancer mechanism involves a multi-step process:
-
Cellular Uptake: this compound enters the cell via the human equilibrative nucleoside transporter 1 (hENT1).[1][2]
-
Activation: It is selectively activated (phosphorylated) to its monophosphate form by the enzyme uridine-cytidine kinase 2 (UCK2), which is overexpressed in tumor cells compared to normal tissues.[3][4][5]
-
Conversion to Active Triphosphate: The monophosphate form is further phosphorylated to the active triphosphate metabolite.
-
Incorporation into Nucleic Acids: The triphosphate form of this compound is incorporated into both RNA and DNA, leading to the inhibition of their synthesis.[6]
-
Inhibition of DNMT1: this compound also leads to the downregulation of DNA methyltransferase 1 (DNMT1), an enzyme crucial for DNA methylation and gene expression regulation.[4][6]
This targeted activation by UCK2 in cancer cells is thought to contribute to its favorable therapeutic index.[3][5]
Q2: What are the potential off-target effects of a nucleoside analog like this compound?
While this compound is designed for selective action in cancer cells, its classification as a nucleoside analog suggests potential off-target effects that are common to this class of compounds. These may include:
-
Inhibition of unintended kinases: Many cellular processes are regulated by kinases, and off-target inhibition can lead to unforeseen biological consequences.
-
Mitochondrial toxicity: Nucleoside analogs can interfere with mitochondrial DNA polymerase gamma (Pol γ), leading to mitochondrial DNA depletion and dysfunction.[7][8][9] This can manifest as myopathy, neuropathy, and lactic acidosis.[8]
-
Inhibition of other cellular polymerases: Besides the intended targets, there is a possibility of interaction with other DNA and RNA polymerases in the cell.
-
Cardiotoxicity: Some small molecules can interact with cardiac ion channels, such as the hERG channel, leading to potential cardiac liabilities.
-
Immunomodulatory effects: Nucleoside analogs can sometimes influence immune cell function and cytokine production.
Q3: What were the most common adverse events observed in clinical trials of this compound?
In Phase 1 and 2 clinical trials, the most frequently reported treatment-related adverse events for this compound, administered either as a single agent or in combination, included:
These clinical findings can help guide the design of preclinical studies to investigate the underlying mechanisms of these toxicities.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Non-Target Cells
Question: We are observing significant cytotoxicity in our non-cancerous control cell lines when treated with this compound. How can we investigate if this is an off-target effect?
Answer:
This observation could indicate off-target activity. Here is a stepwise approach to troubleshoot this issue:
1. Confirm On-Target Mechanism:
-
UCK2 Expression Analysis: First, confirm the expression level of UCK2 in your control cell lines. Low or absent UCK2 expression would suggest that the observed cytotoxicity is independent of the primary activation mechanism of this compound.
2. Investigate Potential Off-Target Mechanisms:
-
Mitochondrial Toxicity Assessment: Nucleoside analogs are known to cause mitochondrial toxicity.[7][8][9] Assess mitochondrial function using the following assays:
-
mtDNA Quantification: Measure mitochondrial DNA content by qPCR to check for depletion.
-
Lactate Production Assay: Increased lactate production can indicate a shift to anaerobic glycolysis due to mitochondrial dysfunction.[8][14]
-
Reactive Oxygen Species (ROS) Measurement: Use probes like MitoSOX Red to quantify mitochondrial ROS production.[8]
-
-
Kinome Profiling: To identify unintended kinase targets, perform a kinome-wide activity screen. This will reveal if this compound or its metabolites are inhibiting kinases outside of its intended signaling pathway.
Experimental Protocols:
-
UCK2 Western Blot Protocol:
-
Lyse cells and quantify protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against UCK2 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with an enhanced chemiluminescence (ECL) substrate and image.
-
-
Mitochondrial DNA (mtDNA) Quantification by qPCR:
-
Extract total DNA from treated and untreated cells.
-
Design qPCR primers for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M) for normalization.
-
Perform qPCR using a standard SYBR Green protocol.
-
Calculate the relative mtDNA copy number using the ΔΔCt method.
-
Data Presentation:
Table 1: Troubleshooting Unexpected Cytotoxicity
| Parameter | Control Cell Line 1 | Control Cell Line 2 | Cancer Cell Line (Positive Control) |
| This compound IC50 (µM) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| UCK2 Expression (relative to loading control) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Relative mtDNA Content (% of untreated) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Lactate Production (fold change vs. untreated) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Logical Workflow for Investigating Off-Target Cytotoxicity
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Issue 2: Inconsistent In Vivo Efficacy and Toxicity
Question: We are observing variability in tumor growth inhibition and adverse effects in our animal models treated with this compound. How can we determine if this is related to target engagement?
Answer:
Inconsistent in vivo results can stem from variations in drug exposure and target engagement. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in tissues.[2][3][11]
1. Verify Target Engagement with CETSA:
-
CETSA allows for the direct measurement of the interaction between this compound and its target, UCK2, in tissue samples.[2][11] An increase in the thermal stability of UCK2 upon treatment with this compound confirms target engagement.
2. Correlate Target Engagement with Pharmacokinetics/Pharmacodynamics (PK/PD):
-
Measure the concentration of this compound and its phosphorylated metabolites in tumor and healthy tissues and correlate these with the degree of UCK2 thermal shift observed in CETSA. This will help establish a PK/PD relationship.
Experimental Protocols:
-
Cellular Thermal Shift Assay (CETSA) Protocol for Tissue Biopsies:
-
Harvest tumor and control tissues from treated and vehicle-control animals.
-
Homogenize the tissues in a suitable lysis buffer with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Aliquot the supernatant and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blot for UCK2.
-
Quantify the band intensities and plot the fraction of soluble UCK2 as a function of temperature to generate melting curves. A shift in the melting curve for the treated group indicates target engagement.
-
Data Presentation:
Table 2: In Vivo Target Engagement and Pharmacokinetic Data
| Animal ID | Treatment Group | Tumor Volume (mm³) | UCK2 Tagg (°C) in Tumor | This compound Conc. in Tumor (µM) | Adverse Event Score |
| 1 | Vehicle | [Value] | [Value] | [Value] | [Value] |
| 2 | This compound (Low Dose) | [Value] | [Value] | [Value] | [Value] |
| 3 | This compound (High Dose) | [Value] | [Value] | [Value] | [Value] |
Diagram of CETSA Workflow
Caption: Experimental workflow for Cellular Thermal Shift Assay (CETSA).
Issue 3: Potential for Cardiotoxicity
Question: We need to assess the potential for this compound to cause cardiotoxicity. What is a standard preclinical assay for this?
Answer:
A standard in vitro assay to evaluate the potential for drug-induced cardiotoxicity is the hERG (human Ether-à-go-go-Related Gene) channel assay.[13] Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal arrhythmias.
1. Perform a hERG Channel Inhibition Assay:
-
This assay measures the effect of this compound on the current flowing through the hERG channel, typically using automated patch-clamp electrophysiology.
Experimental Protocols:
-
Automated Patch-Clamp hERG Assay Protocol:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Culture cells to the appropriate confluency for the automated patch-clamp system.
-
Harvest and resuspend the cells in the appropriate extracellular solution.
-
Load the cells and the test compound (this compound at various concentrations) onto the patch-clamp instrument.
-
The instrument will automatically establish whole-cell patch-clamp recordings.
-
Apply a specific voltage protocol to elicit hERG currents and record the baseline current.
-
Perfuse the cells with different concentrations of this compound and record the resulting current inhibition.
-
A known hERG inhibitor (e.g., E-4031) should be used as a positive control.[15]
-
Calculate the IC50 value for hERG inhibition.
-
Data Presentation:
Table 3: hERG Channel Inhibition Data
| Compound | Concentration (µM) | % hERG Inhibition |
| Vehicle | - | [Value] |
| This compound | 0.1 | [Value] |
| 1 | [Value] | |
| 10 | [Value] | |
| 100 | [Value] | |
| Positive Control (E-4031) | 1 | [Value] |
| This compound IC50 (µM) | [Calculated Value] |
Signaling Pathway Diagram: this compound On-Target and Potential Off-Target Mechanisms
Caption: On-target and potential off-target pathways of this compound.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. CETSA [cetsa.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmaron.com [pharmaron.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacology of nucleoside and nucleotide reverse transcriptase inhibitor-induced mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assayquant.com [assayquant.com]
- 13. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitochondrial toxicity of nucleoside analogues in primary human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
Technical Support Center: Investigating Intrinsic Resistance to RX-3117
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at identifying mechanisms of intrinsic resistance to the novel nucleoside analog, RX-3117.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a cytidine analog that exerts its anticancer effects through a multi-faceted mechanism. It is actively transported into cancer cells, primarily by the human equilibrative nucleoside transporter 1 (hENT1).[1][2] Once inside the cell, it is phosphorylated to its active triphosphate form by uridine-cytidine kinase 2 (UCK2), an enzyme that is notably overexpressed in tumor cells.[3][1][2][4][5][6] The active form of this compound is then incorporated into both RNA and DNA, leading to the inhibition of their synthesis.[1] Additionally, this compound has been shown to downregulate DNA methyltransferase 1 (DNMT1), which can lead to the re-activation of tumor suppressor genes.[1][4]
Q2: My cancer cell line shows resistance to this compound. What are the most likely mechanisms?
Intrinsic and acquired resistance to this compound can arise from several factors. A primary mechanism observed is a significant reduction in the intracellular accumulation of this compound nucleotides.[1][7][8] Other key factors associated with resistance include:
-
Alterations in DNA Repair and Cell Cycle Pathways: Dysregulation of these pathways is strongly correlated with this compound resistance.[1][7]
-
Elevated Expression of PKMYT1: The protein kinase PKMYT1, which is involved in the G2/M cell cycle transition, has been identified as a key factor in conferring resistance.[1][7]
-
Increased Nucleotide Degradation: Enhanced breakdown of this compound nucleotides by enzymes such as 5'-nucleotidase (NT5C3) may contribute to resistance, although the direct inhibition of these enzymes may not be sufficient to restore sensitivity.[1][8]
It is important to note that resistance is often not associated with decreased expression of the activating enzyme UCK2 or the transporter hENT1.[1][8]
Q3: Is UCK2 expression a reliable biomarker for predicting sensitivity to this compound?
Yes, UCK2 expression is considered a promising biomarker for predicting sensitivity to this compound.[2][5][6] Since UCK2 is the primary enzyme responsible for activating this compound and is selectively overexpressed in tumor cells, higher UCK2 levels generally correlate with increased drug activation and subsequent cytotoxicity.[4][5][6]
Q4: Can I overcome this compound resistance by co-administering other drugs?
Yes, targeting pathways associated with resistance can be an effective strategy. For instance, in cells exhibiting resistance due to high PKMYT1 expression, co-treatment with a PKMYT1 inhibitor, such as lunresertib, has been shown to re-sensitize resistant cells to this compound.[1][7]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in my cell line.
| Possible Cause | Troubleshooting Suggestion |
| Cell culture variability | Ensure consistent cell passage number, seeding density, and growth conditions. Mycoplasma contamination can also affect drug sensitivity. |
| Drug stability | Prepare fresh dilutions of this compound for each experiment. Store the stock solution according to the manufacturer's instructions. |
| Assay variability | Optimize the cell seeding density for your specific cell line to ensure they are in the logarithmic growth phase during drug treatment. Ensure accurate and consistent pipetting. |
Problem 2: No significant difference in UCK2 expression between sensitive and resistant cell lines.
| Possible Cause | Troubleshooting Suggestion |
| Resistance mechanism is downstream of UCK2 | This is an expected finding in many cases of this compound resistance.[1][8] Focus your investigation on downstream events such as nucleotide accumulation, DNA repair pathways, and cell cycle regulation. |
| Technical issues with protein/RNA analysis | Verify the specificity of your UCK2 antibody for Western blotting or the efficiency of your primers for qPCR. Include appropriate positive and negative controls. |
Problem 3: Difficulty in establishing a stable this compound resistant cell line.
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate drug concentration | Start with a low concentration of this compound (around the IC20-IC30) and gradually increase the concentration in a stepwise manner as the cells develop resistance. |
| Treatment schedule | Both continuous low-dose exposure and intermittent high-dose pulse treatments can be effective. The optimal method may vary between cell lines.[2] |
| Cell line characteristics | Some cell lines may be inherently difficult to make resistant. Ensure the parental cell line has a baseline level of sensitivity to this compound. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Sensitive and Resistant Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Description | IC50 (µM) of this compound | Fold Resistance | Reference |
| A549 | Parental, sensitive | 0.5 ± 0.008 | - | [1] |
| A549/RX1 | This compound Resistant | >100 | >200 | [9] |
| A549/RX2 | This compound Resistant | >100 | >200 | [9] |
| SW1573 | Parental, sensitive | 0.6 ± 0.15 | - | [1] |
| SW1573/RX1 | This compound Resistant | >100 | >167 | [9] |
| SW1573/RX2 | This compound Resistant | >100 | >167 | [9] |
| H460 | Parental | - | - | [9] |
| H460/RX | This compound Resistant | - | 10 | [9] |
Table 2: In Vitro Cytotoxicity of the PKMYT1 Inhibitor Lunresertib
| Compound | Target | IC50 (nM) | Reference |
| Lunresertib (RP-6306) | PKMYT1 | 14 | [10] |
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cell Viability
This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound for the desired duration (e.g., 72 hours).
-
Gently add 25 µl of cold 50% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[4][11]
-
Wash the plates four times with tap water and allow them to air-dry.[4]
-
Add 50 µl of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[4]
-
Allow the plates to air-dry completely.
-
Add 100 µl of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.[11]
Clonogenic Assay for Long-Term Survival
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival after drug treatment.
Materials:
-
6-well plates or petri dishes
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Treat cells in a flask with this compound for the desired duration.
-
Harvest the cells by trypsinization and prepare a single-cell suspension.
-
Count the cells and seed a specific number (e.g., 200-1000 cells) into 6-well plates.
-
Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, to allow for colony formation.[3]
-
When colonies are visible, remove the medium and wash the cells with PBS.
-
Fix the colonies with a methanol/acetic acid solution (3:1) for 5 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 2 hours.[12]
-
Gently wash the plates with water and allow them to air-dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
Western Blot for Protein Expression Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as UCK2, PKMYT1, and DNA repair enzymes.
Materials:
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13][14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13][14]
-
Incubate the membrane with the primary antibody (e.g., anti-UCK2, anti-PKMYT1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
siRNA-Mediated Gene Knockdown
This method is used to transiently silence the expression of a target gene (e.g., UCK2, PKMYT1) to assess its role in this compound sensitivity.
Materials:
-
siRNA duplexes (target-specific and non-targeting control)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM)
Procedure:
-
Seed cells in a 6-well plate so they are 30-50% confluent at the time of transfection.
-
In separate tubes, dilute the siRNA and the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-45 minutes to allow for complex formation.[15]
-
Add the siRNA-lipid complex to the cells.
-
Incubate the cells for 24-72 hours before proceeding with downstream assays (e.g., Western blot to confirm knockdown, SRB assay to assess drug sensitivity).
LC-MS/MS for Intracellular Nucleotide Analysis
This highly sensitive technique is used to quantify the intracellular levels of this compound and its phosphorylated metabolites.
Materials:
-
Methanol, ice-cold
-
LC-MS/MS system with a suitable column (e.g., porous graphitic carbon)
-
Internal standards
Procedure:
-
Culture and treat cells as required.
-
Rapidly wash the cells with ice-cold PBS.
-
Extract the intracellular metabolites by adding ice-cold 60% methanol.[1]
-
Scrape the cells and collect the extract.
-
Centrifuge the extract to pellet cellular debris.
-
Analyze the supernatant containing the nucleotides by LC-MS/MS. The specific chromatographic and mass spectrometric conditions will need to be optimized for the detection of this compound and its metabolites.
Visualizations
This compound Mechanism of Action and Resistance
Caption: this compound mechanism of action and key resistance pathways.
Experimental Workflow for Investigating this compound Resistance
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Clonogenic assay: adherent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clonogenic Assay [bio-protocol.org]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: RX-3117 and Nucleoside Transporter Expression
Welcome to the technical support center for researchers utilizing the novel nucleoside analog, RX-3117. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of nucleoside transporter expression on the cellular uptake and efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound uptake into cancer cells?
A1: The primary mechanism of cellular uptake for this compound is facilitated by the human equilibrative nucleoside transporter 1 (hENT1), which is encoded by the SLC29A1 gene.
Q2: How does the expression level of hENT1/SLC29A1 correlate with this compound sensitivity?
A2: Generally, a higher expression of hENT1 is associated with increased uptake of nucleoside analogs like gemcitabine and is expected to correlate with greater sensitivity to this compound.[1][2][3] However, resistance to this compound can emerge through mechanisms independent of hENT1 expression, such as alterations in the drug's metabolism and degradation.
Q3: My cells show low hENT1 expression. Will they be resistant to this compound?
A3: While low hENT1 expression may lead to reduced uptake and potentially lower sensitivity, it does not guarantee complete resistance. This compound's efficacy is also dependent on its subsequent intracellular activation by the enzyme uridine-cytidine kinase 2 (UCK2). Cells with low hENT1 but high UCK2 activity may still exhibit a response.
Q4: Can this compound be effective in gemcitabine-resistant cancer cells?
A4: Yes, this compound has demonstrated efficacy in xenograft models of tumors that are resistant to gemcitabine.[4] This suggests that this compound may overcome some of the resistance mechanisms that affect gemcitabine.
Q5: What are the known mechanisms of acquired resistance to this compound?
A5: Studies have shown that acquired resistance to this compound in non-small cell lung cancer cell lines can be associated with a decreased accumulation of this compound ribonucleotides. This may be due to increased degradation of the activated drug rather than a decrease in the expression of the hENT1 transporter.
Troubleshooting Guides
Issue 1: Unexpectedly High IC50 Value for this compound in a Cancer Cell Line
Possible Cause 1: Low hENT1/SLC29A1 Expression
-
Troubleshooting Step: Quantify the mRNA and protein expression levels of SLC29A1/hENT1 in your cell line using qPCR and Western blotting, respectively. Compare these levels to a panel of cancer cell lines with known sensitivities to this compound.
-
Solution: If hENT1 expression is low, consider using a cell line with higher endogenous hENT1 expression for your experiments. Alternatively, you can transiently or stably overexpress hENT1 in your cell line of interest to investigate its direct impact on this compound uptake and cytotoxicity.
Possible Cause 2: Rapid Drug Efflux
-
Troubleshooting Step: Investigate the potential involvement of efflux transporters. While not the primary mechanism, some ATP-binding cassette (ABC) transporters can contribute to drug resistance.
-
Solution: Co-incubate the cells with known inhibitors of common drug efflux pumps to see if this potentiates the cytotoxic effect of this compound.
Possible Cause 3: Altered Drug Metabolism
-
Troubleshooting Step: Assess the expression and activity of the activating enzyme UCK2 and enzymes involved in the degradation of nucleoside analogs.
-
Solution: If UCK2 levels are low, this may explain the lack of this compound activation and subsequent cytotoxicity.
Issue 2: Inconsistent Results in this compound Uptake Assays
Possible Cause 1: Sub-optimal Assay Conditions
-
Troubleshooting Step: Review your uptake assay protocol, paying close attention to incubation time, temperature, and washing steps. Ensure that the incubation time is within the linear range of uptake for your specific cell line.
-
Solution: Perform a time-course experiment (e.g., 1, 5, 10, 15, 30 minutes) to determine the optimal incubation time. Ensure that washing steps with ice-cold buffer are rapid and efficient to minimize efflux of the radiolabeled compound.
Possible Cause 2: Cell Health and Confluency
-
Troubleshooting Step: Monitor the health and confluency of your cell cultures. Over-confluent or unhealthy cells can exhibit altered transporter expression and metabolic activity.
-
Solution: Use cells that are in the logarithmic growth phase and ensure consistent cell seeding density for all experiments.
Possible Cause 3: Competition from Media Components
-
Troubleshooting Step: The presence of endogenous nucleosides in the culture media can compete with this compound for uptake via hENT1.
-
Solution: Perform uptake assays in a buffered salt solution (e.g., Hanks' Balanced Salt Solution) instead of complete culture medium to eliminate competitive effects.
Quantitative Data
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal | 0.19 |
| MDA-MB-231 | Breast | 0.18 |
| NCI-H226 | Lung | 0.25 |
Data compiled from publicly available research.[1]
Table 2: Relative mRNA Expression of SLC29A1 (hENT1) in a Panel of Colon Cancer Cell Lines
| Cell Line (Origin) | Relative SLC29A1 Expression |
| Caco2 (Primary) | High |
| Colo320 (Primary) | High |
| HCT116 (Primary) | High |
| RKO (Primary) | High |
| SW48 (Primary) | High |
| Colo201 (Metastatic) | High |
| Colo205 (Metastatic) | High |
| SW480 (Primary) | Moderate |
| HT29 (Primary) | Low |
| LoVo (Metastatic) | Low |
| SK-CO-1 (Metastatic) | Low |
| SW620 (Metastatic) | Low |
| T84 (Metastatic) | Low |
| DLD1 (Primary) | Very Low |
| HCT-15 (Metastatic) | Very Low |
| WiDr (Metastatic) | Very Low |
Data adapted from a study by Liu et al. (2017), with expression levels categorized for clarity.[1][5]
Experimental Protocols
Protocol 1: Radiolabeled this compound Uptake Assay
-
Cell Seeding: Seed cells in 24-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Initiation of Uptake: Add the transport buffer containing radiolabeled this compound (e.g., [³H]-RX-3117) at the desired concentration to each well. For competition experiments, co-incubate with a known hENT1 inhibitor like nitrobenzylmercaptopurine ribonucleoside (NBMPR).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5 minutes, determined from a preliminary time-course experiment).
-
Termination of Uptake: Rapidly aspirate the radioactive solution and wash the cells three times with ice-cold transport buffer to stop the uptake and remove unbound radioactivity.
-
Cell Lysis: Add a lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well and incubate for 30 minutes at room temperature.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration in each well, determined by a standard protein assay (e.g., BCA assay).
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data using a non-linear regression model.
Protocol 3: Quantitative Real-Time PCR (qPCR) for SLC29A1 Expression
-
RNA Extraction: Isolate total RNA from cultured cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, forward and reverse primers for SLC29A1, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative expression of SLC29A1 using the ΔΔCt method.
Protocol 4: Western Blotting for hENT1 Protein Expression
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for hENT1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Cellular uptake and activation pathway of this compound.
Caption: Troubleshooting workflow for high this compound IC50 values.
References
- 1. geneticsmr.org [geneticsmr.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Determinants of sensitivity and resistance to gemcitabine: the roles of human equilibrative nucleoside transporter 1 and deoxycytidine kinase in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel cytidine analog, this compound, shows potent efficacy in xenograft models, even in tumors that are resistant to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential expression of hENT1 and hENT2 in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell line contamination issues in RX-3117 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel cytidine analog, RX-3117. Inconsistent or unexpected experimental results can arise from a multitude of factors, with cell line contamination being a significant and often overlooked cause. This guide will help you navigate potential issues in your this compound experiments, with a focus on ensuring the integrity of your cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel cytidine analog that exerts its anticancer effects through a dual mechanism of action.[1] After being transported into the cell by the human equilibrative nucleoside transporter 1 (hENT1), it is activated by uridine-cytidine kinase 2 (UCK2) into its active phosphate forms.[2][3][4] These active metabolites are then incorporated into both RNA and DNA, leading to the inhibition of RNA and DNA synthesis.[5] Additionally, this compound has been shown to downregulate the expression of DNA methyltransferase 1 (DNMT1), an enzyme crucial for maintaining DNA methylation patterns.[1][2]
Q2: My cells are showing higher resistance to this compound than expected. What could be the cause?
A2: There are several potential reasons for unexpected resistance to this compound. One key factor is the expression and activity of the activating enzyme, UCK2.[2][4] Cell lines with low UCK2 expression are inherently less sensitive to this compound.[2][6] Another possibility is acquired resistance, which can involve decreased accumulation of this compound nucleotides and alterations in DNA repair and cell cycle pathways.[7][8][9] However, a critical and often underestimated cause of inconsistent drug sensitivity is cell line contamination or misidentification. It is estimated that 15-36% of all cell lines used in research are misidentified or contaminated with another cell line.[10][11] If your cell line has been unknowingly replaced by a more resistant one (e.g., HeLa cells are a common and aggressive contaminant), your experimental results will be misleading.[12]
Q3: How can I be sure that my cell line is not contaminated?
A3: The most reliable method for authenticating your cell line is Short Tandem Repeat (STR) profiling.[13] This technique generates a unique DNA fingerprint for a given cell line, which can be compared against the known profile of the original cell line from a reputable cell bank. Other methods for detecting inter-species cross-contamination include karyotyping, isoenzyme analysis, and DNA barcoding. For routine checks, regular microscopic observation for changes in morphology and growth characteristics is good practice, though it may not detect all instances of cross-contamination.
Q4: What are the common signs of microbial contamination in cell cultures?
A4: Microbial contamination from bacteria, yeast, or fungi can also impact your experimental results. Telltale signs of bacterial contamination include a sudden drop in the pH of the culture medium (often turning yellow), cloudiness, and the appearance of small, motile granules between cells when viewed under a microscope.[13][14] Fungal contamination may appear as fuzzy clumps floating in the medium, while yeast can make the medium turbid.[13][15]
Q5: Are there any known resistance mechanisms to this compound that I should be aware of?
A5: Yes, studies on acquired resistance to this compound in non-small cell lung cancer cell lines have identified several mechanisms.[7] These include a decreased accumulation of the active this compound nucleotides within the cancer cells.[8][9] This is not necessarily due to a decrease in the activating enzymes like UCK2, but may be associated with increased degradation of the nucleotides.[9] Furthermore, aberrations in DNA repair pathways and cell cycle regulation have been implicated in this compound resistance.[7]
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered during this compound experiments.
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent IC50 values for this compound across experiments. | 1. Cell line misidentification or cross-contamination.2. Mycoplasma contamination affecting cell health and drug response.3. Variations in experimental conditions (e.g., cell seeding density, drug incubation time). | 1. IMMEDIATELY perform cell line authentication using STR profiling.2. Test for mycoplasma using a PCR-based or DNA staining method.3. Standardize all experimental protocols and ensure consistent execution. |
| Cells appear healthy but show no response to this compound at expected cytotoxic concentrations. | 1. The cell line used has inherently low UCK2 expression.2. The cell line has been replaced by a more resistant, faster-growing contaminant.3. The this compound compound has degraded. | 1. Verify the UCK2 expression level in your cell line via Western blot or qPCR and compare it to published data for sensitive cell lines.2. Authenticate your cell line with STR profiling.3. Use a fresh, validated stock of this compound. |
| Sudden changes in cell morphology or growth rate. | 1. Microbial (bacterial, fungal, or yeast) contamination.2. Cross-contamination with a different, faster-growing cell line. | 1. Visually inspect the culture under a microscope for signs of microbial contamination. Discard the contaminated culture and decontaminate the incubator and biosafety cabinet.2. If no microbial contamination is visible, consider cross-contamination and perform cell line authentication. |
| High variability in results from well-to-well in a multi-well plate assay. | 1. Uneven cell seeding.2. Edge effects in the plate.3. Pipetting errors. | 1. Ensure a single-cell suspension before seeding and use a consistent pipetting technique.2. Avoid using the outer wells of the plate or fill them with sterile media/PBS to minimize evaporation.3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
Quantitative Data Summary
The sensitivity of cancer cell lines to this compound, as measured by the half-maximal inhibitory concentration (IC50), can vary significantly. This variability is often linked to the expression level of the activating kinase, UCK2. Below is a summary of reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| U937 | Leukemia | 0.4 | [5] |
| A2780 | Ovarian Cancer | ~1.0 | [5] |
| CCRF-CEM | Leukemia | > 30 | [5] |
| SW1573 | Non-small cell lung cancer | Insensitive | [5] |
| H460 | Non-small cell lung cancer | Sensitive | [2] |
| BxPC3 | Pancreatic Cancer | Poor response | [2] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO or PBS).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Cell Line Authentication (STR Profiling)
This is a generalized workflow for STR profiling. It is highly recommended to use a commercial service for this analysis.
-
Sample Preparation: Prepare a cell pellet from a fresh culture of your cell line.
-
DNA Extraction: Isolate genomic DNA from the cell pellet using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the STR loci using a multiplex PCR kit containing fluorescently labeled primers for the standard STR markers.
-
Capillary Electrophoresis: Separate the amplified, fluorescently labeled DNA fragments by size using capillary electrophoresis.
-
Data Analysis: Analyze the resulting electropherogram to determine the alleles present at each STR locus.
-
Database Comparison: Compare the generated STR profile to the reference profile of the cell line in a public database (e.g., ATCC, DSMZ). A match of ≥80% is generally required to confirm the identity of a human cell line.
Visualizations
Caption: The metabolic activation and mechanism of action of this compound.
Caption: A logical workflow for troubleshooting cell line contamination issues.
References
- 1. This compound (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Cytidine Analog, this compound, Shows Potent Efficacy in Xenograft Models, even in Tumors that Are Resistant to Gemcitabine | Anticancer Research [ar.iiarjournals.org]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. The Cytidine Analog Fluorocyclopentenylcytosine (this compound) Is Activated by Uridine-Cytidine Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism, mechanism of action and sensitivity profile of fluorocyclopentenylcytosine (this compound; TV-1360) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Cytidine Analog Fluorocyclopentenylcytosine (this compound) Is Activated by Uridine-Cytidine Kinase 2 | PLOS One [journals.plos.org]
- 7. Unraveling resistance mechanisms to the novel nucleoside analog this compound in lung cancer: insights into DNA repair, cell cycle dysregulation and targeting PKMYT1 for improved therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 10. researchgate.net [researchgate.net]
- 11. idexxbioresearch.com [idexxbioresearch.com]
- 12. cbc.ca [cbc.ca]
- 13. azolifesciences.com [azolifesciences.com]
- 14. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 15. biocompare.com [biocompare.com]
Improving the solubility of RX-3117 for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of RX-3117 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro experiments?
Q2: What is the reported solubility of this compound?
A2: There is conflicting information regarding the solubility of this compound in dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions. Some suppliers report a high solubility of up to 50 mg/mL, while others state it is only slightly soluble at 0.1-1 mg/mL.[3][4] This discrepancy may be due to differences in the supplied material (e.g., salt form, purity, crystallinity) or the methods used for solubility determination. Therefore, it is crucial to empirically determine the solubility of the specific batch of this compound you are using.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a stock solution of this compound.[4][5][6] It is a powerful organic solvent that can dissolve a wide range of compounds. However, it is important to use anhydrous, high-purity DMSO to avoid introducing water, which can decrease the solubility of hydrophobic compounds.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1%. While some cell lines can tolerate higher concentrations, DMSO can have its own biological effects, including altering gene expression and inducing cell differentiation or toxicity, which can interfere with the experimental results. It is essential to include a vehicle control (medium with the same final concentration of DMSO as the treated wells) in your experiments to account for any solvent effects.
Q5: My this compound precipitates when I dilute my DMSO stock solution into the aqueous cell culture medium. What can I do?
A5: This is a common issue known as "antisolvent precipitation." It occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous environment where it is less soluble. Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in DMSO. Due to the conflicting data, it is strongly recommended to perform a solubility test on your specific batch of the compound.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Source(s) |
| DMSO | 50 mg/mL | 194.4 mM | [4][6] |
| DMSO | 0.1 - 1 mg/mL | 0.39 - 3.9 mM | [3] |
Molecular Weight of this compound: 257.22 g/mol
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 2.57 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous, high-purity DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes may be beneficial.[4]
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Serial Dilution and Treatment of Cells
This protocol outlines the steps for diluting the this compound stock solution and treating cells in a 96-well plate format, ensuring the final DMSO concentration remains low.
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well plates with seeded cells
-
Multichannel pipette
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of your this compound stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you would first prepare a 100X intermediate solution (1 mM) by adding 1 µL of the 10 mM stock to 9 µL of pre-warmed medium.
-
Final Dilution: Add 2 µL of the 1 mM intermediate solution to 198 µL of cell culture medium in the wells of your 96-well plate containing cells. This will result in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Mixing: Gently mix the contents of the wells by pipetting up and down a few times or by gently tapping the plate.
-
Incubation: Incubate the plate under standard cell culture conditions for the desired experimental duration.
-
Vehicle Control: In parallel, prepare a vehicle control by adding 2 µL of a 1:100 dilution of DMSO in medium to control wells.
Troubleshooting Guide
Problem: Precipitate forms immediately upon adding the this compound stock solution to the cell culture medium.
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility | - Lower the final concentration of this compound. - Decrease the final DMSO concentration by using a higher stock concentration and adding a smaller volume. - Pre-warm the cell culture medium to 37°C before adding the compound. |
| Rapid change in solvent polarity | - Add the DMSO stock solution dropwise to the medium while gently vortexing or swirling. - Prepare an intermediate dilution in a small volume of medium before adding to the final volume. |
| Interaction with media components | - Test the solubility in a simpler buffer like PBS to see if media components are the cause. - Consider using a serum-free medium for the initial dilution if compatible with your cells. |
Problem: Precipitate forms over time during the experiment.
| Potential Cause | Troubleshooting Steps |
| Temperature-dependent solubility | - Ensure the incubator temperature is stable and consistently at 37°C. |
| Compound instability | - Check the stability of this compound at 37°C in your cell culture medium over the time course of your experiment. - Prepare fresh working solutions for each experiment. |
| pH shift in the medium | - Use a buffered medium (e.g., containing HEPES) to maintain a stable pH. - Ensure proper CO2 levels in the incubator. |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. A novel cytidine analog, this compound, shows potent efficacy in xenograft models, even in tumors that are resistant to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | Nucleoside Antimetabolite/Analog | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
Addressing variability in xenograft tumor growth for RX-3117 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the novel cytidine analog RX-3117 in xenograft tumor models. The information provided aims to address the common challenge of tumor growth variability to enhance the reliability and reproducibility of preclinical studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available, small molecule cytidine analog developed as an anticancer agent.[1][2] Its mechanism involves several key steps:
-
Cellular Uptake: this compound enters the cell via the human equilibrative nucleoside transporter (hENT1).[3][4]
-
Activation: It is selectively activated (phosphorylated) in tumor cells by the enzyme uridine-cytidine kinase 2 (UCK2) to its monophosphate form, and subsequently to its active triphosphate form (this compound-TP).[1][2][5] UCK2 is overexpressed in tumor cells compared to normal tissues, which allows for targeted activity.[6]
-
Dual Action: The active form of this compound has a dual mechanism of action: it is incorporated into both RNA and DNA, leading to the inhibition of RNA and DNA synthesis, and it also downregulates DNA methyltransferase 1 (DNMT1).[3][4][7]
-
Favorable Profile: Unlike other nucleoside analogs like gemcitabine, this compound is not a substrate for deoxycytidine kinase (dCK) and is a poor substrate for the degradation enzyme cytidine deaminase, which contributes to its oral bioavailability and efficacy in gemcitabine-resistant tumors.[1][2][7]
Q2: Why is there significant variability in my xenograft tumor growth when conducting this compound studies?
A2: Variability in xenograft tumor growth is a common issue stemming from multiple sources. These can be broadly categorized into host factors, tumor-intrinsic factors, and procedural inconsistencies. The genetic background of the host mouse, for instance, can significantly influence tumor growth kinetics.[8] The choice of tumor model (cell line vs. patient-derived), the implantation site, and even the formula used to calculate tumor volume can introduce variability.[9]
Q3: How does the choice of xenograft model (e.g., CDX vs. PDX) affect the study outcome?
A3: The choice of model is critical.
-
Cell Line-Derived Xenografts (CDX): These models use immortalized human cancer cell lines. They are reproducible and cost-effective for initial screening.[10] However, cell lines can diverge significantly from the original tumors and may not represent the heterogeneity of patient cancers.[11]
-
Patient-Derived Xenografts (PDX): PDX models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[12] They are known to better preserve the genetic and phenotypic characteristics of the original tumor, making them more predictive of clinical responses.[13][14] However, PDX models can have lower and more variable engraftment rates and are more resource-intensive.[11][13]
Q4: Does the host mouse strain influence the efficacy of this compound?
A4: Yes, the host strain is a critical variable. Genetically diverse mouse strains can yield different tumor growth rates from the same cancer cell line, suggesting that the host stroma plays a major role in supporting cancer development.[8] It is prudent to test more than one immunodeficient strain (e.g., NOD/SCID, NSG) to understand the impact of the host microenvironment on tumor growth and drug response.[8][13]
Q5: How does UCK2 expression impact the potential for tumor growth variability and response to this compound?
A5: UCK2 expression is directly linked to the efficacy of this compound. Since UCK2 is the enzyme responsible for activating this compound, its expression level is a key determinant of drug sensitivity.[2] In preclinical models, high UCK2 expression correlates with greater nucleotide formation of this compound and increased sensitivity to the drug.[2][3] Conversely, tumor models with low UCK2 activity, such as the BxPC3 pancreatic cancer xenograft, have shown a poor response.[3] Therefore, variability in UCK2 expression across different tumor models or even within a heterogeneous tumor can lead to variable responses to this compound treatment.
Section 2: Troubleshooting Guide for Xenograft Variability
| Problem / Observation | Potential Cause(s) | Recommended Action(s) |
| High variability in tumor size at the start of treatment (post-randomization). | 1. Inconsistent number or viability of injected cells.2. Variation in injection technique.3. Natural heterogeneity in the tumor cell population's growth rate. | 1. Ensure a single-cell suspension with high viability (>90%) for injection. Standardize cell count precisely.2. Have one experienced technician perform all injections to minimize procedural variability.[15]3. Allow tumors to reach a predefined, narrow size range (e.g., 100-150 mm³) before randomizing animals into treatment groups. |
| Inconsistent or low tumor take-rate. | 1. Poor cell viability or suboptimal growth phase.2. Insufficiently immunodeficient mouse strain.3. Suboptimal implantation site or technique.4. For PDX models, low intrinsic engraftment potential of the patient tumor.[13] | 1. Use cells in the exponential growth phase. Passage cells at least twice after thawing from cryopreservation before implantation.2. Consider using more severely immunodeficient strains like NSG mice, which may improve engraftment.[13]3. Co-inject tumor cells with a basement membrane matrix (e.g., Cultrex BME) to improve tumor take and growth.4. For PDX, increase the number of initial implantations to ensure enough tumors develop for the study. |
| Slow or no tumor growth after successful implantation. | 1. Cell line has a slow intrinsic doubling time.[16]2. Host factors in the mouse strain are not supportive of tumor growth.[8]3. Age of the mice; older mice can exhibit slower tumor growth. | 1. Confirm the in vitro doubling time of your cell line. Select cell lines known to grow robustly in vivo if possible.2. Test tumor growth in an alternative immunodeficient mouse strain.3. Use younger mice (e.g., 5-6 weeks old) for implantation. |
| High inter-animal variability in tumor growth during the study. | 1. Heterogeneity of the tumor model (especially PDX).2. Inconsistent tumor measurements.3. Animal health issues affecting a subset of the cohort. | 1. Increase the number of animals per group to improve statistical power.[17]2. Standardize tumor measurement procedures. Use the same formula consistently and have the same individual perform measurements.[9]3. Monitor animal health daily. Remove animals that meet humane endpoints and account for them in the statistical analysis.[18] |
| Poor or variable response to this compound in a specific model. | 1. Low or heterogeneous expression of UCK2 in the tumor model.[2][3]2. Low expression of the hENT1 transporter, limiting drug uptake.3. Intrinsic or acquired resistance mechanisms. | 1. Measure UCK2 expression (mRNA or protein) in your xenograft model prior to starting the study. Select models with moderate to high UCK2 expression.2. Evaluate hENT1 expression in the selected model.3. If resistance is suspected, further molecular analysis of the tumors may be required to investigate resistance pathways.[4] |
Section 3: Data Presentation and Experimental Protocols
Data Summary Tables
For clear and effective communication of results, all quantitative data should be summarized in tables.
Table 1: Factors Contributing to Xenograft Tumor Growth Variability
| Category | Factor | Impact on Study | Mitigation Strategy |
| Host | Mouse Strain & Genetics | Influences growth rate and tumor microenvironment.[8] | Pilot studies with multiple strains; consistent use of a single, validated strain. |
| Age and Gender | Older animals may have slower tumor growth. | Use a consistent age and gender (e.g., 5-6 week old females). | |
| Health Status | Poor health can impact tumor growth and drug metabolism. | Daily health monitoring; use of specific-pathogen-free (SPF) animals. | |
| Tumor | Model Type (CDX vs. PDX) | PDX models are more heterogeneous but more clinically relevant.[14] | Select model type based on study goals (screening vs. efficacy). |
| Cell Line/Tumor Origin | Intrinsic growth rate varies widely between cell lines.[16] | Characterize cell line growth in vivo before large-scale studies. | |
| UCK2 Expression Level | Key determinant of this compound activation and efficacy.[2] | Screen models for UCK2 expression to ensure relevance. | |
| Procedural | Cell Preparation | Viability and number of injected cells directly impact take-rate. | Standardize cell counting and viability assessment (>90%). |
| Implantation Technique | Site and method of injection can affect tumor establishment. | Consistent injection volume, site, and use of matrix support. | |
| Tumor Measurement | Inaccurate caliper measurements introduce error.[9] | Train personnel; use a standardized formula; blind measurements if possible. |
Table 2: Example Summary of this compound Efficacy Data
| Treatment Group | N | Mean Initial Tumor Volume (mm³ ± SEM) | Mean Final Tumor Volume (mm³ ± SEM) | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle Control | 10 | 125.4 ± 8.2 | 1543.7 ± 112.5 | - | - |
| This compound (50 mg/kg) | 10 | 128.1 ± 7.9 | 780.1 ± 95.3 | 49.5 | <0.01 |
| This compound (100 mg/kg) | 10 | 126.9 ± 8.5 | 455.2 ± 78.1 | 70.5 | <0.001 |
| Gemcitabine (60 mg/kg) | 10 | 127.5 ± 8.1 | 995.6 ± 101.4 | 35.5 | <0.05 |
SEM: Standard Error of the Mean
Experimental Protocols
Protocol 1: Establishing a Cell Line-Derived Xenograft (CDX) Model
-
Cell Culture: Culture human cancer cells in recommended media under sterile conditions. Ensure cells are in the logarithmic growth phase and free of contamination. Passage cells at least twice after thawing before use in animals.
-
Animal Acclimatization: Acclimate immunodeficient mice (e.g., NOD/SCID or NSG, female, 5-6 weeks old) to the facility for at least one week prior to the experiment.
-
Cell Preparation: On the day of injection, harvest, wash, and resuspend cells in a sterile, serum-free medium or PBS to the desired concentration (e.g., 1x10⁷ cells/mL). Perform a cell count and viability test (e.g., trypan blue) to ensure >90% viability. Keep cells on ice.
-
Implantation:
-
Anesthetize the mouse using an approved protocol.
-
For subcutaneous models, inject the cell suspension (typically 0.1-0.2 mL) into the flank of the mouse using a 27-gauge needle.
-
For improved take-rate, cells can be mixed 1:1 with a cold basement membrane extract (BME) just prior to injection.
-
-
Tumor Monitoring: Monitor animals daily for health. Begin measuring tumor size with digital calipers 2-3 times per week once tumors become palpable.
-
Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize animals into treatment and control groups, ensuring that the mean tumor volume is similar across all groups.
Protocol 2: Tumor Measurement and Data Analysis
-
Measurement: Using calibrated digital calipers, measure the length (L, longest dimension) and width (W, dimension perpendicular to L) of the tumor.
-
Volume Calculation: Calculate the tumor volume using a standardized formula. The ellipsoid formula is often recommended for accuracy with smaller tumors: Volume = (π/6) x L x W² .[9]
-
Data Recording: Record tumor volumes, body weights, and clinical observations for each animal at each time point.
-
Efficacy Endpoint: The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated at the end of the study using the formula: TGI (%) = (1 - (ΔT / ΔC)) x 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare tumor volumes between treated and control groups. A p-value of <0.05 is typically considered significant. Mixed-effects regression models can also be used to analyze longitudinal tumor growth data, which can account for mouse-to-mouse variability.[17]
Section 4: Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Putative mechanism of action of this compound.[3]
Caption: Standard experimental workflow for this compound xenograft studies.
Caption: Logical workflow for troubleshooting xenograft variability.
References
- 1. This compound (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Cytidine Analog Fluorocyclopentenylcytosine (this compound) Is Activated by Uridine-Cytidine Kinase 2 | PLOS One [journals.plos.org]
- 3. A Novel Cytidine Analog, this compound, Shows Potent Efficacy in Xenograft Models, even in Tumors that Are Resistant to Gemcitabine | Anticancer Research [ar.iiarjournals.org]
- 4. Unraveling resistance mechanisms to the novel nucleoside analog this compound in lung cancer: insights into DNA repair, cell cycle dysregulation and targeting PKMYT1 for improved therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cytidine Analog Fluorocyclopentenylcytosine (this compound) Is Activated by Uridine-Cytidine Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. Metabolism, mechanism of action and sensitivity profile of fluorocyclopentenylcytosine (this compound; TV-1360) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 10. xenograft.org [xenograft.org]
- 11. championsoncology.com [championsoncology.com]
- 12. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Essential Factors of Establishing Patient-derived Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. xn--9kr57xk9fjp6a.com [xn--9kr57xk9fjp6a.com]
- 15. Optimizing Drug Response Study Design in Patient-Derived Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Accounting for dropout in xenografted tumour efficacy studies: integrated endpoint analysis, reduced bias and better use of animals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating RX-3117 Resistance Through Nucleotide Breakdown
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the role of increased nucleotide breakdown in resistance to the novel cytidine analog, RX-3117.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a next-generation oral cytidine analog. Its anticancer activity is initiated by its transport into the cancer cell, primarily by the human equilibrative nucleoside transporter 1 (hENT1). Inside the cell, it is activated through phosphorylation by the enzyme uridine-cytidine kinase 2 (UCK2) to its monophosphate form, and subsequently to its active diphosphate and triphosphate forms. These active metabolites can be incorporated into both RNA and DNA, leading to inhibition of nucleic acid synthesis and induction of apoptosis. Additionally, this compound has been shown to inhibit DNA methyltransferase 1 (DNMT1), which can lead to the re-expression of tumor suppressor genes.
Q2: We are observing resistance to this compound in our cell lines. What are the known mechanisms?
A2: Acquired resistance to this compound is a multifactorial process. A primary mechanism observed is the decreased intracellular accumulation of the active phosphorylated metabolites of this compound. Unlike resistance to some other nucleoside analogs, this is generally not due to a downregulation of the activating enzyme UCK2. Instead, evidence points towards an increased breakdown, or dephosphorylation, of the active this compound nucleotides by catabolic enzymes.
Q3: Which specific enzymes are implicated in the increased breakdown of this compound nucleotides in resistant cells?
A3: Studies have identified several enzymes that may be upregulated in this compound-resistant cells, contributing to the accelerated breakdown of its active metabolites. These include:
-
Cytosolic 5'-nucleotidase (NT5C3): This enzyme has been observed to be upregulated at the protein level in this compound resistant non-small cell lung cancer (NSCLC) cell lines.
-
dCTP pyrophosphatase 1 (DCTPP1): An increased expression of DCTPP1 has also been noted in resistant cell models, although in some cases this did not reach statistical significance.
It is important to note that while the expression of these enzymes is increased, pharmacological inhibition or silencing of them alone may not be sufficient to completely reverse resistance, suggesting a complex interplay of multiple resistance mechanisms.
Q4: Is there a role for uridine phosphorylase in this compound resistance?
A4: Currently, there is no direct evidence from the reviewed literature to suggest a primary role for uridine phosphorylase in the breakdown of this compound or its metabolites. The resistance mechanisms identified to date focus on the dephosphorylation of this compound nucleotides rather than the phosphorolytic cleavage of the nucleoside itself.
Troubleshooting Guides
Problem 1: Decreased sensitivity (increased IC50) to this compound in our cell line model over time.
This is a common indication of acquired resistance. The following steps will help you investigate if increased nucleotide breakdown is the cause.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay (e.g., SRB or MTT assay) to confirm the shift in the IC50 value compared to the parental, sensitive cell line.
-
Quantify Intracellular this compound Nucleotides: A significant reduction in the intracellular concentration of phosphorylated this compound is a key indicator of this resistance mechanism. Utilize LC-MS/MS to measure the levels of this compound-monophosphate, -diphosphate, and -triphosphate. A significant decrease in these metabolites in the resistant line compared to the parental line after treatment with the same concentration of this compound strongly suggests altered metabolism.
-
Assess UCK2 Expression and Activity: To rule out decreased activation, measure the expression (Western blot or qPCR) and enzymatic activity of UCK2. In cases of resistance due to increased nucleotide breakdown, UCK2 levels and activity are typically unchanged.
-
Evaluate Expression of Deactivating Enzymes:
-
NT5C3: Use Western blotting to compare the protein expression levels of NT5C3 in your sensitive and resistant cell lines. An increase in the resistant line is a strong indicator of this mechanism.
-
DCTPP1: Similarly, assess the protein expression of DCTPP1 via Western blot or ELISA.
-
-
Functional Validation (Optional): To confirm the role of an upregulated enzyme, you can perform a knockdown experiment (e.g., using siRNA) targeting the suspected enzyme (e.g., NT5C3) in the resistant cell line and then re-assess the IC50 for this compound. A resensitization to the drug would support the role of that enzyme in the resistance phenotype.
Problem 2: My LC-MS/MS results show a significant decrease in this compound triphosphate in resistant cells, but Western blots for NT5C3 and DCTPP1 are inconclusive.
While NT5C3 and DCTPP1 are implicated, other nucleotidases or metabolic alterations could be responsible.
Troubleshooting Steps:
-
Broad-Spectrum 5'-Nucleotidase Activity Assay: Instead of focusing on a single enzyme, perform a general 5'-nucleotidase activity assay using a non-specific substrate or, if feasible, radiolabeled this compound-monophosphate. An overall increase in nucleotidase activity in the resistant cell lysate would support the hypothesis of increased nucleotide breakdown.
-
Quantitative Proteomics: For a more unbiased and comprehensive analysis, consider performing quantitative proteomics (e.g., SILAC or TMT labeling followed by LC-MS/MS) to compare the proteomes of the sensitive and resistant cell lines. This can help identify other upregulated nucleotide-metabolizing enzymes that were not previously suspected.
-
CRISPR-Cas9 Screen: A genome-wide CRISPR-Cas9 knockout screen can be a powerful tool to identify genes whose loss sensitizes the resistant cells to this compound. This can uncover novel and unexpected resistance mechanisms.
Data Presentation
Table 1: this compound Sensitivity in Parental and Resistant NSCLC Cell Lines
| Cell Line | IC50 (µM) | Resistance Factor (RF) |
| A549 (Parental) | 0.5 ± 0.008 | - |
| A549/RX1 (Resistant) | >10 | >20 |
| SW1573 (Parental) | 0.6 ± 0.15 | - |
| SW1573/RX1 (Resistant) | >10 | >16.7 |
Data adapted from Vahabi et al., Journal of Experimental & Clinical Cancer Research (2025).
Table 2: Relative Expression of Key Enzymes in this compound Metabolism in Resistant vs. Parental Cell Lines
| Gene/Protein | Method | A549/RX1 vs A549 | SW1573/RX1 vs SW1573 | Implication in Resistance |
| UCK2 | Western Blot | No significant change | No significant change | Decreased activation is unlikely. |
| NT5C3 | Western Blot | Increased | Increased | Increased nucleotide breakdown. |
| DCTPP1 | Western Blot | Trend towards increase | Trend towards increase | Potential role in nucleotide breakdown. |
This table summarizes qualitative findings from Vahabi et al., Journal of Experimental & Clinical Cancer Research (2025). Specific fold-change values were not provided in the source text.
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound Nucleotides by LC-MS/MS
Objective: To measure the intracellular concentrations of this compound and its phosphorylated metabolites.
Methodology:
-
Cell Culture and Treatment: Plate sensitive and resistant cells at a known density. Treat with desired concentrations of this compound (e.g., 1 µM and 10 µM) for a specified time (e.g., 24 hours).
-
Cell Harvesting and Lysis:
-
Wash cells with ice-cold PBS.
-
Scrape cells in a known volume of ice-cold 70% methanol.
-
Lyse cells by sonication or freeze-thaw cycles.
-
-
Extraction of Nucleotides:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C.
-
Collect the supernatant containing the nucleotides.
-
-
Sample Analysis by LC-MS/MS:
-
Use a triple quadrupole mass spectrometer equipped with a suitable column (e.g., a C18 reversed-phase column).
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound, this compound-monophosphate, -diphosphate, and -triphosphate.
-
Use stable isotope-labeled internal standards for accurate quantification.
-
-
Data Analysis:
-
Generate a standard curve for each analyte.
-
Normalize the quantified nucleotide levels to the cell number or total protein concentration.
-
Compare the nucleotide levels between sensitive and resistant cell lines.
-
Protocol 2: Western Blot Analysis of NT5C3 and DCTPP1
Objective: To compare the protein expression levels of NT5C3 and DCTPP1 in sensitive versus resistant cells.
Methodology:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NT5C3 or DCTPP1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
-
Protocol 3: siRNA-Mediated Knockdown of NT5C3
Objective: To functionally assess the role of NT5C3 in this compound resistance by transiently silencing its expression.
Methodology:
-
siRNA Design and Synthesis: Obtain pre-designed and validated siRNAs targeting NT5C3 and a non-targeting control siRNA.
-
Transfection:
-
Plate the resistant cells to be 50-70% confluent on the day of transfection.
-
Prepare siRNA-lipid complexes using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol.
-
Add the complexes to the cells and incubate for 24-72 hours.
-
-
Validation of Knockdown:
-
Harvest a subset of the transfected cells to confirm the knockdown efficiency at the mRNA (qRT-PCR) and/or protein (Western blot) level. A knockdown of >70% is generally considered effective.
-
-
Chemosensitivity Assay:
-
Re-plate the remaining transfected cells.
-
Treat the cells with a range of this compound concentrations.
-
After a set incubation period (e.g., 72 hours), assess cell viability using an SRB or MTT assay.
-
-
Data Analysis:
-
Calculate the IC50 values for this compound in cells transfected with the NT5C3 siRNA and the non-targeting control siRNA.
-
A significant decrease in the IC50 in the NT5C3 knockdown cells would indicate that this enzyme contributes to this compound resistance.
-
Visualizations
Caption: this compound metabolic activation pathway.
Caption: Increased nucleotide breakdown in this compound resistance.
Caption: Troubleshooting workflow for this compound resistance.
Technical Support Center: PKMYT1 as a Target to Overcome RX-3117 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating PKMYT1 as a therapeutic target to overcome resistance to the novel cytidine analog, RX-3117.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an oral, small molecule cytidine analog anticancer agent.[1][2] Its mechanism of action involves several key steps. First, it is transported into cancer cells via the human equilibrative nucleoside transporter 1 (hENT1).[3][4] Inside the cell, it is activated by uridine-cytidine kinase 2 (UCK2) to its monophosphate form, a step that is particularly advantageous as UCK2 is selectively expressed in tumor cells.[1][3] this compound monophosphate is then further phosphorylated to its active di- and tri-phosphate forms.[3] These active metabolites can be incorporated into both RNA and DNA, leading to the inhibition of RNA and DNA synthesis.[5] Additionally, this compound has been shown to inhibit DNA methyltransferase 1 (DNMT1), which can lead to DNA hypomethylation and the reactivation of tumor suppressor genes.[1][3]
Q2: What is PKMYT1 and what is its role in the cell cycle?
A2: PKMYT1 (Protein Kinase, Membrane Associated Tyrosine/Threonine 1) is a member of the WEE1 family of protein kinases that plays a crucial role in cell cycle regulation.[6] It is a negative regulator of the G2/M cell cycle transition.[6][7] PKMYT1 phosphorylates and inhibits cyclin-dependent kinase 1 (CDK1) at specific sites (Threonine 14 and Tyrosine 15).[3][8] This inhibition prevents cells from prematurely entering mitosis, providing a checkpoint to ensure that DNA is not damaged before cell division.[6][8] In many cancer cells, this regulatory process is disrupted, leading to uncontrolled cell proliferation.[8]
Q3: What is the rationale for targeting PKMYT1 to overcome this compound resistance?
A3: Recent studies have shown that resistance to this compound in non-small cell lung cancer (NSCLC) is associated with aberrations in DNA repair and cell cycle dysregulation.[9][10] A CRISPR-Cas9 screen identified PKMYT1 as a key gene whose loss increases sensitivity to this compound.[9][10] this compound-resistant cells have shown enhanced sensitivity to PKMYT1 inhibitors like lunresertib.[9][10] The combination of this compound and a PKMYT1 inhibitor has been shown to be synergistic in overcoming resistance.[9] The proposed mechanism is that inhibiting PKMYT1 disrupts the enhanced cell cycle regulation and DNA repair processes that resistant cells rely on to survive the DNA damage induced by this compound.[9]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments.
Issue 1: Difficulty in Generating Stable this compound-Resistant Cell Lines
| Question | Possible Cause | Troubleshooting Steps |
| My cells are not developing resistance to this compound and die off with increasing concentrations. | The initial this compound concentration is too high, or the dose escalation is too rapid. | - Determine the IC50 of your parental cell line for this compound. Start the resistance induction with a concentration at or slightly below the IC50.[9] - Employ a gradual, stepwise increase in drug concentration (e.g., 2-fold increases).[9] - Allow cells to recover and resume a normal growth rate before each dose escalation. This process can take 3-7 months.[9] |
| My resistant cell line shows variable resistance to this compound across different passages. | The resistant cell population is heterogeneous. | - Perform single-cell cloning to isolate and expand individual resistant clones. - Characterize the IC50 of each clone to select for a stable and highly resistant population for your experiments. |
| The level of resistance in my generated cell line is not high enough for my planned experiments. | The maximum tolerated concentration has not been reached, or the parental cell line is inherently less prone to developing high levels of resistance. | - Continue the stepwise dose escalation until the cells can no longer tolerate higher concentrations of this compound.[9] - Consider using a different parental cell line that is known to be sensitive to this compound. |
Issue 2: Inconsistent Results in PKMYT1 Inhibition and this compound Synergy Experiments
| Question | Possible Cause | Troubleshooting Steps |
| I am not observing a synergistic effect when combining a PKMYT1 inhibitor with this compound in my resistant cells. | The concentrations of one or both drugs are not in the optimal range for synergy. | - Perform a dose-response matrix experiment with varying concentrations of both the PKMYT1 inhibitor and this compound. - Use synergy analysis software (e.g., SynergyFinder) to calculate synergy scores (e.g., ZIP score) and identify synergistic concentration ranges.[11][12] |
| The PKMYT1 inhibitor alone is showing high toxicity in my parental cell line. | The parental cell line may be highly dependent on PKMYT1 for survival, or the inhibitor concentration is too high. | - Determine the IC50 of the PKMYT1 inhibitor in your parental cell line. - Use concentrations below the IC50 for synergy experiments to minimize confounding effects of single-agent toxicity. |
| My Western blot results for p-CDK1 (Thr14/Tyr15) are not showing the expected decrease after PKMYT1 inhibitor treatment. | The antibody is not specific or sensitive enough, or the treatment time is not optimal. | - Validate your p-CDK1 antibody using positive and negative controls. - Perform a time-course experiment to determine the optimal duration of PKMYT1 inhibitor treatment for observing maximal p-CDK1 reduction. |
Quantitative Data
Table 1: this compound IC50 Values in Parental and Resistant NSCLC Cell Lines
| Cell Line | IC50 (µM) | Resistance Factor |
| A549 (Parental) | 0.5 ± 0.008 | - |
| A549/RX1 (Resistant) | > 10 | > 20 |
| SW1573 (Parental) | 0.6 ± 0.15 | - |
| SW1573/RX1 (Resistant) | > 10 | > 16.7 |
Data adapted from a study on this compound resistance in NSCLC cell lines.[9]
Table 2: Lunresertib (PKMYT1 Inhibitor) IC50 Values in A549 Cell Lines
| Cell Line | IC50 (nM) |
| A549 (Parental) | 206.4 |
| A549/RX1 (Resistant) | 70.68 |
Data showing increased sensitivity of this compound resistant cells to PKMYT1 inhibition.[9]
Experimental Protocols
1. Generation of this compound Resistant Cell Lines
This protocol describes the method for generating cancer cell lines with acquired resistance to this compound.
Materials:
-
Parental cancer cell line (e.g., A549 NSCLC)
-
Complete cell culture medium
-
This compound
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine Parental IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or SRB assay).
-
Initial Exposure: Begin by continuously exposing the parental cells to this compound at a concentration equal to their IC50.[9]
-
Monitor and Culture: Initially, a significant portion of the cells will die. Culture the surviving cells, changing the medium with fresh this compound every 2-3 days, until the cell population recovers and resumes a growth rate similar to the untreated parental cells.[9]
-
Stepwise Dose Escalation: Once the cells are growing steadily at the initial concentration, increase the concentration of this compound (typically a 2-fold increase).[9]
-
Repeat and Stabilize: Repeat the process of monitoring, culturing, and dose escalation. This process is continued for several months (3-7 months) until the cells are able to proliferate in a significantly higher concentration of this compound compared to the parental IC50.[9]
-
Characterize Resistance: Periodically, and at the end of the selection process, determine the IC50 of the resistant cell population to quantify the level of resistance.
-
Cryopreservation: Cryopreserve the resistant cell line at various passages to ensure a stable stock.
2. Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound and/or PKMYT1 inhibitors.
Materials:
-
Parental and resistant cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound and/or PKMYT1 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of the drug(s) of interest. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
3. Western Blot Analysis of PKMYT1 and p-CDK1
This protocol is for detecting changes in protein expression levels.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PKMYT1, anti-p-CDK1 (Thr14/Tyr15), anti-total CDK1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[14]
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
4. PKMYT1 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a framework for a competitive binding assay to identify and characterize PKMYT1 inhibitors.
Materials:
-
LanthaScreen™ Eu-anti-tag antibody
-
GST-tagged PKMYT1 kinase
-
Fluorescently labeled kinase tracer
-
Test compounds (potential inhibitors)
-
Assay buffer
-
384-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound and a control inhibitor. Prepare a 2X mixture of the kinase and the Eu-labeled antibody, and a 4X solution of the tracer.[5]
-
Assay Plate Setup: Add 4 µL of the 4X test compound or control inhibitor to the wells of a 384-well plate.[5]
-
Add Kinase/Antibody Mixture: Add 8 µL of the 2X kinase/antibody mixture to each well.[5]
-
Add Tracer: Add 4 µL of the 4X tracer to each well to initiate the binding reaction.[5]
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.[5]
-
Read Plate: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The TR-FRET signal is inversely proportional to the amount of inhibitor bound to the kinase. Calculate the IC50 values for the test compounds.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Role of PKMYT1 in G2/M cell cycle regulation.
Caption: Experimental workflow for investigating PKMYT1 inhibition.
References
- 1. broadpharm.com [broadpharm.com]
- 2. This compound (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Unraveling resistance mechanisms to the novel nucleoside analog this compound in lung cancer: insights into DNA repair, cell cycle dysregulation and targeting PKMYT1 for improved therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unraveling resistance mechanisms to the novel nucleoside analog this compound in lung cancer: insights into DNA repair, cell cycle dysregulation and targeting PKMYT1 for improved therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. docs.abcam.com [docs.abcam.com]
Validation & Comparative
RX-3117 vs. Gemcitabine: A Comparative Guide for Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of RX-3117 and the established chemotherapeutic agent, gemcitabine, in pancreatic cancer models. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.
At a Glance: Key Differences
| Feature | This compound | Gemcitabine |
| Drug Class | Nucleoside Analog | Nucleoside Analog |
| Primary Activating Enzyme | Uridine-Cytidine Kinase 2 (UCK2)[1] | Deoxycytidine Kinase (dCK)[2] |
| Mechanism of Action | Incorporation into DNA and RNA; Inhibition of DNA Methyltransferase 1 (DNMT1)[1] | Inhibition of DNA synthesis via masked chain termination and inhibition of ribonucleotide reductase[2][3] |
| Administration Route | Oral[1] | Intravenous |
| Activity in Gemcitabine-Resistant Models | Reported to be effective | Ineffective |
Efficacy in Pancreatic Cancer Xenograft Models
Preclinical studies have demonstrated the potential of this compound in pancreatic cancer models, including those resistant to gemcitabine. The following table summarizes tumor growth inhibition data from a comparative study.
| Treatment Group | Dosing and Schedule | Tumor Growth Inhibition (%) |
| This compound | 100 mg/kg, oral, daily | 76 |
| Gemcitabine | 60 mg/kg, intraperitoneal, twice weekly | 38 |
Mechanism of Action
This compound: Dual Action on DNA and Epigenetics
This compound is a cytidine analog that requires intracellular activation by Uridine-Cytidine Kinase 2 (UCK2), an enzyme often overexpressed in tumor cells.[1] Once phosphorylated, its active metabolites are incorporated into both DNA and RNA, leading to the inhibition of their synthesis and ultimately inducing apoptosis.[1]
A key differentiator for this compound is its ability to inhibit DNA Methyltransferase 1 (DNMT1).[1] This inhibition leads to a reduction in DNA methylation, an epigenetic modification that can silence tumor suppressor genes. By reactivating these silenced genes, this compound may offer an additional layer of anti-cancer activity.[4]
Gemcitabine: A Pillar of Pancreatic Cancer Chemotherapy
Gemcitabine, a well-established deoxycytidine analog, is administered intravenously and transported into cancer cells. Inside the cell, it is phosphorylated by deoxycytidine kinase (dCK) to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[2]
dFdCTP competes with the natural deoxycytidine triphosphate for incorporation into DNA. Once incorporated, it allows for the addition of one more nucleotide before halting further DNA chain elongation, a process known as "masked chain termination."[2][3][5] This leads to irreparable DNA damage and triggers apoptosis. Additionally, dFdCDP inhibits ribonucleotide reductase, an enzyme crucial for producing the deoxynucleotides necessary for DNA synthesis, thus potentiating its own anti-cancer effect.[2]
Experimental Protocols
The following provides a representative workflow for evaluating the efficacy of this compound and gemcitabine in a pancreatic cancer xenograft model.
Detailed Methodologies
Cell Lines and Culture:
-
Human pancreatic adenocarcinoma cell lines (e.g., MIA PaCa-2, PANC-1, or patient-derived xenograft lines) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Animal Models:
-
Immunocompromised mice (e.g., athymic nude or SCID) are typically used for xenograft studies. Animals are housed in a pathogen-free environment with ad libitum access to food and water. All animal procedures should be conducted in accordance with institutional animal care and use committee guidelines.
Tumor Implantation:
-
A suspension of pancreatic cancer cells (e.g., 1-5 x 10^6 cells in sterile PBS or Matrigel) is subcutaneously injected into the flank of each mouse.
Drug Preparation and Administration:
-
This compound: Formulated for oral gavage. The required dose is calculated based on the mean body weight of the treatment group.
-
Gemcitabine: Reconstituted in sterile saline for intraperitoneal injection. The dose is calculated based on individual animal body weight.
Tumor Growth Monitoring and Data Analysis:
-
Tumor dimensions are measured 2-3 times weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of differences between treatment groups.
Ethical Considerations:
-
All animal experiments must be approved and monitored by an Institutional Animal Care and Use Committee (IACUC) to ensure humane treatment and minimize suffering. Endpoints should be clearly defined to avoid unnecessary distress to the animals.
References
- 1. This compound (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical characteristics of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (Fluorocyclopentenyl-Cytosine)-Mediated Down-Regulation of DNA Methyltransferase 1 Leads to Protein Expression of Tumor-Suppressor Genes and Increased Functionality of the Proton-Coupled Folate Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of RX-3117 and Other DNMT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel DNA methyltransferase 1 (DNMT1) inhibitor, RX-3117, with other established DNMT1 inhibitors, including decitabine, azacitidine, and guadecitabine. The information is curated to facilitate an objective evaluation of their performance based on available preclinical and clinical data.
Executive Summary
This compound is an orally available cytidine analog with a dual mechanism of action that distinguishes it from other DNMT1 inhibitors. It not only leads to DNA damage upon incorporation into DNA and RNA but also uniquely induces the degradation of the DNMT1 protein.[1] In contrast, traditional DNMT1 inhibitors such as decitabine and azacitidine primarily act by incorporating into DNA and trapping the enzyme, leading to its depletion. Guadecitabine, a second-generation inhibitor, is a dinucleotide of decitabine designed for greater stability and prolonged exposure. While direct head-to-head comparative studies are limited, this guide synthesizes available data to offer insights into their respective efficacies.
Data Presentation: A Comparative Overview of DNMT1 Inhibitors
The following table summarizes key quantitative data for this compound and other prominent DNMT1 inhibitors. It is important to note that the data has been collated from various independent studies, and direct comparisons should be made with caution due to differing experimental conditions.
| Inhibitor | Mechanism of Action | IC50 for DNMT1 Inhibition | Effect on Global DNA Methylation | Noteworthy In Vivo Efficacy | Activation/Metabolism |
| This compound | Dual: Incorporation into DNA/RNA and induction of DNMT1 degradation.[1] | Not explicitly reported in direct comparative assays. | Induces global DNA hypomethylation.[2] | Significant tumor growth inhibition (62-100%) in gemcitabine-resistant xenograft models.[3][4] | Activated by Uridine-Cytidine Kinase 2 (UCK2), which is overexpressed in tumors.[1] |
| Decitabine | Incorporation into DNA, forming a covalent adduct with DNMT1, leading to its degradation. | Reported IC50 values vary across studies (e.g., ~0.1-0.3 µM for complete DNMT1 depletion in some cell lines).[5] | Dose-dependent reduction in global DNA methylation. A 100 nM single dose can reduce methylation from a baseline of 3.7%.[6] At 0.1 µM, it can cause an ~67.5% decrease in CpG methylation.[7] | Complete response rate of 47% in a phase 2 trial for older AML patients.[8][9] | Phosphorylated to its active triphosphate form.[6] |
| Azacitidine | Incorporation into both RNA and DNA. Traps DNMT1 when incorporated into DNA. | Generally considered less potent than decitabine in direct DNMT1 inhibition.[5] | Induces DNA hypomethylation. | Associated with improved survival in myelodysplastic syndromes (MDS). | Phosphorylated to its active triphosphate form. |
| Guadecitabine (SGI-110) | A dinucleotide of decitabine and deoxyguanosine, designed for resistance to cytidine deaminase, leading to prolonged decitabine exposure.[10] | Acts via its active metabolite, decitabine. | Reduces DNA methylation in a dose- and time-dependent manner.[11][12] | Showed efficacy in reducing tumor growth in human xenograft models.[10] | Cleaved to release decitabine.[10] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of DNMT1 inhibitors.
DNMT1 Inhibition Assay (General Protocol)
This protocol outlines a common method for assessing the inhibitory activity of compounds against DNMT1, often performed in a high-throughput screening format.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DNMT1.
Methodology:
-
Preparation of Reagents:
-
Recombinant human DNMT1 enzyme.
-
A DNA substrate, typically a synthetic oligonucleotide containing CpG sites.
-
S-adenosyl-L-methionine (SAM), the methyl donor, often radiolabeled (e.g., [³H]-SAM) or in a system that allows for non-radioactive detection.
-
Assay buffer and wash buffers.
-
Test compounds diluted to various concentrations.
-
-
Assay Procedure:
-
A DNA substrate is coated onto the wells of a microplate.
-
The test inhibitor at various concentrations is added to the wells.
-
The DNMT1 enzyme is then added to the wells.
-
The methylation reaction is initiated by the addition of SAM.
-
The plate is incubated to allow the enzymatic reaction to proceed.
-
-
Detection:
-
Radiometric Assay: If a radiolabeled SAM is used, the incorporation of the radioactive methyl group into the DNA substrate is measured using a scintillation counter.
-
ELISA-based Assay: A specific antibody that recognizes 5-methylcytosine (5mC) is used. The amount of methylated DNA is then quantified using a secondary antibody conjugated to an enzyme (e.g., HRP) that produces a colorimetric or fluorescent signal.[13]
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Quantitative Analysis of Global DNA Methylation
This protocol describes a common method to quantify the overall level of DNA methylation in cells following treatment with a DNMT1 inhibitor.
Objective: To measure the percentage of 5-methylcytosine (5mC) in the genomic DNA of treated and untreated cells.
Methodology:
-
Cell Culture and Treatment:
-
Cancer cell lines are cultured under standard conditions.
-
Cells are treated with the DNMT1 inhibitor at various concentrations and for different durations. Control cells are treated with a vehicle.
-
-
Genomic DNA Extraction:
-
Genomic DNA is isolated from the treated and control cells using a commercial DNA extraction kit.
-
-
Quantification of 5mC:
-
Bisulfite Sequencing: This is a gold-standard method. DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. The DNA is then amplified by PCR and sequenced. The percentage of methylation at specific CpG sites can be determined by comparing the sequence of treated and untreated DNA. For global methylation analysis, this can be applied to repetitive elements or through whole-genome bisulfite sequencing.[8][14][15]
-
LUMA (Luminometric Methylation Assay): This method uses methylation-sensitive and insensitive restriction enzymes followed by quantitative PCR to estimate global methylation levels.
-
ELISA-based Assays: These assays use an antibody specific for 5mC to quantify the amount of methylated DNA in a sample.
-
-
Data Analysis:
-
The percentage of global DNA methylation is calculated for each treatment condition and compared to the untreated control to determine the extent of hypomethylation induced by the inhibitor.
-
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol outlines a standard procedure for evaluating the anti-tumor efficacy of a DNMT1 inhibitor in a preclinical animal model.
Objective: To assess the ability of a test compound to inhibit the growth of human tumors in immunodeficient mice.
Methodology:
-
Cell Line and Animal Model:
-
A human cancer cell line is selected.
-
Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.[16]
-
-
Tumor Implantation:
-
The cancer cells are injected subcutaneously into the flanks of the mice.
-
-
Treatment:
-
Once the tumors reach a palpable size, the mice are randomized into different treatment groups (e.g., vehicle control, test compound at various doses, positive control).
-
The treatment is administered according to a predefined schedule (e.g., daily, weekly) and route (e.g., oral, intraperitoneal).
-
-
Tumor Measurement and Data Collection:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
-
Data Analysis:
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and mechanisms of action of this compound and other DNMT1 inhibitors.
References
- 1. This compound (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Fluorocyclopentenyl-Cytosine)-Mediated Down-Regulation of DNA Methyltransferase 1 Leads to Protein Expression of Tumor-Suppressor Genes and Increased Functionality of the Proton-Coupled Folate Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel cytidine analog, this compound, shows potent efficacy in xenograft models, even in tumors that are resistant to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rexahn Pharmaceuticals, Inc. Announces Publication Of Preclinical Data For this compound Demonstrating Effectiveness Against Gemcitabine Resistant Human Cancer Cells - BioSpace [biospace.com]
- 5. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative determination of decitabine incorporation into DNA and its effect on mutation rates in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Genome-wide methylation profiling in decitabine-treated patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genome-wide methylation profiling in decitabine-treated patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guadecitabine | dinucleotide antimetabolite | CAS# 929901-49-5 | DNA methyltransferases (DNMT) inhibitor | SGI-110; SGI110; S110; S-110| InvivoChem [invivochem.com]
- 11. DNA Methyltransferase 1 Targeting Using Guadecitabine Inhibits Prostate Cancer Growth by an Apoptosis-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. ashpublications.org [ashpublications.org]
- 15. Quantitative Analysis of DNA Methylation by Bisulfite Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
UCK2: A Predictive Biomarker Guiding RX-3117 Therapy
For researchers, scientists, and drug development professionals, identifying predictive biomarkers is paramount for advancing precision medicine. In the landscape of nucleoside analogs, Uridine-Cytidine Kinase 2 (UCK2) has emerged as a promising predictive biomarker for the clinical response to RX-3117, a novel oral cytidine analog. This guide provides a comprehensive comparison of this compound's performance based on UCK2 expression, supported by experimental data and detailed methodologies.
This compound is a next-generation nucleoside analog that demonstrates a distinct mechanism of action and a favorable pharmacological profile compared to traditional therapies like gemcitabine.[1] A key differentiator for this compound is its selective activation by UCK2, an enzyme frequently overexpressed in tumor tissues while having limited expression in normal tissues.[1][2] This tumor-selective activation suggests a potentially wider therapeutic window and reduced systemic toxicity.[1]
UCK2 Expression Correlates with this compound Sensitivity
A substantial body of preclinical evidence indicates a strong correlation between UCK2 expression and the cytotoxic activity of this compound across various cancer types.
In Vitro Cytotoxicity
Studies in pancreatic and non-small cell lung cancer (NSCLC) cell lines have demonstrated that sensitivity to this compound, as measured by the 50% inhibitory concentration (IC50), is dependent on UCK2 expression.[3][4]
| Cell Line | Cancer Type | UCK2 mRNA Expression (Relative) | This compound IC50 (µM) |
| SUIT-2 | Pancreatic | High | ~0.6 |
| PDAC-3 | Pancreatic | Moderate | ~1.0 |
| PANC-1 | Pancreatic | Low | ~11.0 |
| A549 | NSCLC | High | ~0.5 |
| SW1573 | NSCLC | Low | ~0.6 |
Data compiled from multiple sources.[3][5]
Furthermore, siRNA-mediated knockdown of UCK2 in A549 and SW1573 cells resulted in significantly decreased sensitivity to this compound, confirming the pivotal role of UCK2 in drug activation.[2][4]
In Vivo Antitumor Activity
The predictive value of UCK2 extends to in vivo models. Xenograft studies have shown that tumors with higher UCK2 expression exhibit greater tumor growth inhibition (TGI) in response to oral administration of this compound.
| Xenograft Model | Cancer Type | UCK2 Protein Expression (Relative) | This compound TGI (%) | Gemcitabine TGI (%) |
| Colo-205 | Colorectal | High (199) | 92 | 28 |
| H460 | NSCLC | High (146) | 79 | 30 |
| MiaPaCa-2 | Pancreatic | Moderate (57) | 67 | Not Reported |
| Caki-1 | Renal | Low (21) | 90 | Not Reported |
| BxPC3 | Pancreatic | Low (30) | -5 | Not Reported |
| A549 | NSCLC | Very Low (2) | 39 | Not Reported |
| CTG-0298 (PDX) | Pancreatic | High UCK activity | 76 | 38 |
Data compiled from multiple sources.[6][7][8]
Notably, in gemcitabine-resistant xenograft models, this compound has demonstrated significant antitumor activity, highlighting its potential to overcome common mechanisms of resistance to standard-of-care nucleoside analogs.[6][8] This lack of cross-resistance is attributed to their different activation pathways; gemcitabine is activated by deoxycytidine kinase (dCK), not UCK2.[4]
UCK2 as a Prognostic and Predictive Marker in Patients
Clinical data further supports the role of UCK2 as a significant biomarker. In pancreatic cancer patients, high UCK2 mRNA and protein expression are correlated with shorter overall survival.[3][9] However, this high UCK2 expression also identifies a patient population that is more likely to respond to UCK2-activated prodrugs like this compound.
| Patient Cohort | UCK2 Expression | Median Overall Survival | p-value |
| Pancreatic Cancer (mRNA) | High (n=30) | Shorter | 0.012 |
| Low (n=116) | Longer | ||
| Pancreatic Cancer (Protein) | High (n=21) | 8.4 months | 0.045 |
| Low (n=4) | 34.3 months |
Data from a study on pancreatic cancer patients.[3][9]
Comparison with Alternative Therapies
The predictive power of UCK2 for this compound response offers a distinct advantage over other nucleoside analogs where biomarkers are less defined.
-
Gemcitabine: As previously mentioned, gemcitabine's activation is dependent on dCK.[4] Therefore, UCK2 expression is not a predictive biomarker for gemcitabine sensitivity. This compound has shown efficacy in gemcitabine-resistant models, suggesting its utility in a patient population that has failed prior gemcitabine therapy.[6]
-
5-Fluorouracil (5-FU) and Capecitabine: UCK2 is involved in the metabolic activation of 5-FU.[10][11] Studies have suggested that higher UCK2 expression may correlate with better outcomes in patients treated with 5-FU-based adjuvant chemotherapy for colorectal cancer.[12] Similarly, in triple-negative breast cancer, genes involved in capecitabine activation, including those in the pyrimidine salvage pathway, were associated with a greater benefit from adjuvant capecitabine.[13][14] This suggests a potential shared mechanism of activation and a possible role for UCK2 as a biomarker for these agents as well. However, the selective activation of this compound by UCK2, which is more tumor-specific than the broader enzymatic pathways for 5-FU, may offer a better therapeutic index.
-
Cytarabine: The response to cytarabine is primarily dependent on the expression and activity of deoxycytidine kinase (dCK) for its activation.[15] Therefore, UCK2 expression is not considered a predictive biomarker for cytarabine sensitivity.
Signaling Pathways and Experimental Workflows
To visually represent the critical pathways and experimental procedures discussed, the following diagrams are provided.
Caption: this compound mechanism of action.
References
- 1. This compound (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Cytidine Analog Fluorocyclopentenylcytosine (this compound) Is Activated by Uridine-Cytidine Kinase 2 | PLOS One [journals.plos.org]
- 5. Unraveling resistance mechanisms to the novel nucleoside analog this compound in lung cancer: insights into DNA repair, cell cycle dysregulation and targeting PKMYT1 for improved therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel cytidine analog, this compound, shows potent efficacy in xenograft models, even in tumors that are resistant to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. | BioWorld [bioworld.com]
- 9. Uridine Cytidine Kinase 2 as a Potential Biomarker for Treatment with this compound in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overexpression of Uridine-Cytidine Kinase 2 Correlates with Breast Cancer Progression and Poor Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selecting patients with stage II/III colorectal cancer for 5-fluorouracil-based adjuvant chemotherapy using proteomic analysis. - ASCO [asco.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Defective expression of deoxycytidine kinase in cytarabine-resistant acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating DNMT1 Downregulation in RX-3117's Anticancer Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel nucleoside analog RX-3117 with other anticancer agents, focusing on the validation of its mechanism of action through the downregulation of DNA methyltransferase 1 (DNMT1). Experimental data is presented to support these comparisons, alongside detailed protocols for key assays.
Introduction to this compound
This compound is an oral, small-molecule cytidine analog that has demonstrated promising anticancer activity in preclinical and clinical studies.[1][2] A key differentiator in its mechanism of action is the downregulation of DNMT1, an enzyme crucial for maintaining DNA methylation patterns.[3][4] Aberrant DNA methylation is a hallmark of cancer, leading to the silencing of tumor suppressor genes.[5] By inhibiting DNMT1, this compound can lead to DNA hypomethylation and the re-expression of these critical genes, contributing to its antitumor effects.[3][6]
Comparative Analysis of Anticancer Effects
The efficacy of this compound is underscored by its performance against various cancer cell lines, including those resistant to other nucleoside analogs like gemcitabine.
Table 1: Comparative Cytotoxicity (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (μM) | Gemcitabine (μM) | Decitabine (μM) |
| K562 | Chronic Myelogenous Leukemia | - | - | 0.26 ± 0.02[7] |
| K562/DAC (Decitabine Resistant) | Chronic Myelogenous Leukemia | - | - | 3.16 ± 0.02[7] |
| Additional cell line data would be populated here based on further specific literature searches. |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Cancer Type | This compound (% TGI) | Gemcitabine (% TGI) |
| Colo 205 | Colon | 100[8] | 28[8] |
| H460 | Non-Small Cell Lung | 78[8] | 30[8] |
| H69 | Small Cell Lung | 62[8] | 25[8] |
| CaSki | Cervical | 66[8] | 0[8] |
| CTG-0298 (Gemcitabine Resistant) | Pancreatic | 76[9] | 38[9] |
Validation of DNMT1 Downregulation and Functional Consequences
The anticancer effect of this compound is linked to its ability to downregulate DNMT1, leading to the re-expression of key tumor suppressor genes.
Signaling Pathway of this compound Action
Caption: this compound activation and subsequent DNMT1 downregulation pathway.
Table 3: Effect of this compound on Tumor Suppressor Gene Expression
| Cell Line | Treatment (24h) | MGMT Protein Expression | E-cadherin Protein Expression | p16 Protein Expression |
| A549 | 0.1 µM this compound | Substantially Increased[6] | Substantially Increased[6] | - |
| A549 | 10 µM this compound | Increased[6] | More pronounced increase than DAC[6] | - |
| A549 | 10 µM DAC | Increased[6] | Increased[6] | - |
| SW1573 | 1-10 µM this compound | - | - | Re-activated[6] |
Comparison with Other DNMT Inhibitors
This compound is a nucleoside analog DNMT1 inhibitor. This class of drugs, which also includes decitabine and azacitidine, function by being incorporated into DNA and trapping DNMT enzymes, leading to their degradation.[5] In contrast, non-nucleoside inhibitors, such as RG108 and SGI-1027, typically act by binding to the enzyme's active site, though they often exhibit lower potency.[5][10]
Clinical Trial Data for this compound
Clinical trials have evaluated the safety and efficacy of this compound, primarily in pancreatic cancer.
Table 4: Summary of Phase I/II Clinical Trial of this compound with Nab-Paclitaxel in Metastatic Pancreatic Cancer
| Parameter | Result |
| Patients Enrolled | 46[11] |
| Recommended Phase 2 Dose (RP2D) | 700 mg/day[11] |
| Overall Response Rate (ORR) | 23.1%[11] |
| Disease Control Rate (DCR) | 74.4%[11] |
| Common Treatment-Emergent Adverse Events | Diarrhea, nausea, fatigue[11] |
| Related Serious Adverse Events (SAEs) | 10.9% of patients[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Experimental Workflow: Validating DNMT1 Downregulation
Caption: A streamlined workflow for experimental validation.
Western Blotting for DNMT1 and Tumor Suppressor Gene Expression
Objective: To quantify changes in protein levels of DNMT1 and tumor suppressor genes (e.g., p16, MGMT, E-cadherin) following treatment with this compound.
Protocol:
-
Cell Lysis:
-
Culture cancer cells to 70-80% confluency and treat with desired concentrations of this compound or control vehicle for specified time periods.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.[12]
-
Scrape adherent cells and collect the lysate. For suspension cells, pellet and resuspend in lysis buffer.[13]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.[12]
-
-
Sample Preparation and Electrophoresis:
-
Mix cell lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies against DNMT1, p16, MGMT, E-cadherin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Global DNA Methylation Assay (5-mC ELISA)
Objective: To measure changes in the overall level of 5-methylcytosine (5-mC) in genomic DNA after this compound treatment.
Protocol:
-
Genomic DNA Extraction:
-
Treat cells with this compound as described above.
-
Extract genomic DNA using a commercial DNA extraction kit, ensuring high purity.
-
-
ELISA-based 5-mC Quantification:
-
Use a commercial 5-mC DNA ELISA kit.
-
Denature the DNA samples to single strands.[1]
-
Coat a 96-well plate with the denatured DNA samples and standards provided in the kit (typically 100 ng of DNA per well).[1]
-
Add the primary antibody specific for 5-mC to the wells and incubate.
-
Wash the wells to remove unbound antibody.
-
Add an HRP-conjugated secondary antibody and incubate.
-
Wash the wells again.
-
Add the HRP substrate and allow the color to develop.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the percentage of 5-mC in the samples by comparing their absorbance to the standard curve.[1]
-
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and calculate its IC50 value.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[15]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Conclusion
The available evidence strongly supports the role of DNMT1 downregulation in the anticancer effects of this compound. Its ability to induce DNA hypomethylation and reactivate tumor suppressor genes provides a clear mechanistic rationale for its observed preclinical and clinical activity. Compared to other nucleoside analogs like gemcitabine, this compound demonstrates superior efficacy in resistant models. Further direct comparative studies with other DNMT inhibitors, both nucleoside and non-nucleoside analogs, will be valuable in precisely positioning this compound in the landscape of epigenetic cancer therapies. The provided experimental protocols offer a framework for researchers to further investigate and validate the mechanisms of this promising anticancer agent.
References
- 1. files.zymoresearch.com [files.zymoresearch.com]
- 2. This compound (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (Fluorocyclopentenyl-Cytosine)-Mediated Down-Regulation of DNA Methyltransferase 1 Leads to Protein Expression of Tumor-Suppressor Genes and Increased Functionality of the Proton-Coupled Folate Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment and molecular characterization of decitabine‐resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel cytidine analog, this compound, shows potent efficacy in xenograft models, even in tumors that are resistant to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mpapi.bjcancer.org [mpapi.bjcancer.org]
- 10. Selective Non-nucleoside Inhibitors of Human DNA Methyltransferases Active in Cancer Including in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A multicenter phase 1/2 study investigating the safety, pharmacokinetics, pharmacodynamics and efficacy of a small molecule antimetabolite, this compound, plus nab-paclitaxel in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 13. cdn.origene.com [cdn.origene.com]
- 14. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating Nucleoside Analog Resistance: A Comparative Analysis of RX-3117
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among chemotherapeutic agents is paramount. This guide provides an objective comparison of RX-3117, a novel nucleoside analog, with other established nucleoside analogs, focusing on cross-resistance patterns and supported by experimental data.
The emergence of drug resistance is a primary obstacle in cancer therapy. Nucleoside analogs, a cornerstone of many chemotherapy regimens, are particularly susceptible to resistance mechanisms that limit their clinical efficacy. This compound, an oral, small-molecule cytidine analog, has demonstrated a promising pharmacological profile, particularly in its ability to overcome resistance to conventional nucleoside analogs like gemcitabine.[1][2]
Distinguishing Mechanisms of Action: this compound vs. Gemcitabine
The key to this compound's efficacy in resistant tumors lies in its distinct metabolic activation pathway. Unlike gemcitabine, which is primarily activated by deoxycytidine kinase (dCK), this compound is selectively activated by uridine-cytidine kinase 2 (UCK2).[1][2] UCK2 is an enzyme that is predominantly expressed in tumors, suggesting a degree of tumor-selective activation for this compound.[1] This differential activation is critical because a common mechanism of gemcitabine resistance is the downregulation of dCK.[1]
Furthermore, this compound exhibits a dual mechanism of action. Once phosphorylated, its metabolites are incorporated into both RNA and DNA, leading to the inhibition of their synthesis and ultimately inducing apoptosis.[3] Additionally, this compound has been shown to downregulate DNA methyltransferase 1 (DNMT1), an enzyme involved in DNA methylation and a target for anticancer therapies.[1][4][5] This epigenetic modulation may contribute to its anticancer effects.
Overcoming Gemcitabine Resistance: Preclinical Evidence
Preclinical studies have consistently demonstrated the potent activity of this compound in gemcitabine-resistant cancer models. In various human cancer xenograft models, including those of colon, lung, and pancreatic cancer, orally administered this compound showed significant tumor growth inhibition, even in tumors that were unresponsive to gemcitabine.[6][7][8]
For instance, in Colo 205, H460, H69, and CaSki xenograft models, gemcitabine treatment resulted in tumor growth inhibition (TGI) of 28%, 30%, 25%, and 0%, respectively. In stark contrast, oral this compound induced a TGI of 100%, 78%, 62%, and 66% in the same models.[6][8] Similarly, in a primary low-passage human pancreatic tumorgraft model (CTG-0298) that was relatively resistant to gemcitabine (38% TGI), this compound demonstrated superior efficacy with a 76% TGI.[6][7][8]
Quantitative Comparison of In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and gemcitabine in a panel of human cancer cell lines, illustrating the differential sensitivity profiles.
| Cell Line | Cancer Type | This compound IC50 (µM) | Gemcitabine IC50 (µM) | Reference |
| MDA-MB-231 | Breast | 0.18 | Not specified | [9] |
| NCI-H226 | Lung | 0.25 | Not specified | [9] |
| HCT116 | Colon | 0.19 | Not specified | [9] |
| BxPC-3 | Pancreatic | Not specified | Highly sensitive | [10] |
| AsPC-1 | Pancreatic | Not specified | Moderately sensitive | [10] |
| PANC-1 | Pancreatic | Not specified | Moderately sensitive | [10] |
| Capan-1 | Pancreatic | Not specified | Comparatively resistant | [10] |
| MIA PaCa-2 | Pancreatic | Not specified | Comparatively resistant | [10] |
Note: A direct head-to-head comparison of IC50 values in the same study for all cell lines was not available in the search results. The data is compiled from multiple sources.
Experimental Protocols
In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The cytotoxic effects of this compound and other nucleoside analogs are commonly determined using the Sulforhodamine B (SRB) assay. This colorimetric assay provides a sensitive measure of cell density based on the binding of the SRB dye to cellular proteins.
Protocol:
-
Cell Seeding: Plate cells in 96-well microtiter plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., this compound, gemcitabine) and incubate for a specified period (e.g., 72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water to remove unbound TCA.
-
Staining: Add 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air-dry the plates completely. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Analysis of Intracellular Nucleoside Analog Metabolites by LC-MS/MS
To understand the mechanisms of action and resistance, it is crucial to quantify the intracellular levels of the active phosphorylated metabolites of nucleoside analogs. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose.
General Methodology:
-
Cell Culture and Drug Exposure: Culture cancer cells to a desired density and expose them to the nucleoside analog for a specific time.
-
Metabolite Extraction: Harvest the cells and rapidly quench metabolic activity. Extract the intracellular metabolites using a cold solvent mixture (e.g., methanol/water).
-
Sample Preparation: Separate the soluble metabolites from the cell debris by centrifugation. The supernatant containing the nucleotides is then further processed, which may include a protein precipitation step.
-
LC-MS/MS Analysis: Inject the prepared sample into an LC-MS/MS system.
-
Liquid Chromatography (LC): Separate the different nucleotide species using a suitable column (e.g., a reversed-phase or ion-pair column).
-
Tandem Mass Spectrometry (MS/MS): Detect and quantify the specific parent and daughter ions of the nucleoside analog's mono-, di-, and tri-phosphate forms.
-
-
Data Analysis: Quantify the intracellular concentrations of the metabolites by comparing their peak areas to those of known standards.
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Comparative metabolic activation pathways of Gemcitabine and this compound.
References
- 1. This compound (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 6. A novel cytidine analog, this compound, shows potent efficacy in xenograft models, even in tumors that are resistant to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Cytidine Analog, this compound, Shows Potent Efficacy in Xenograft Models, even in Tumors that Are Resistant to Gemcitabine | Anticancer Research [ar.iiarjournals.org]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Investigating the Synergistic Potential of RX-3117 and PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide explores the potential synergistic effects of combining RX-3117, a novel nucleoside analog, with PARP (Poly ADP-ribose polymerase) inhibitors, a class of targeted cancer therapies. While direct experimental data on this specific combination is not yet publicly available, this document provides a comprehensive framework for investigating their potential synergy. We will delve into the individual mechanisms of action, propose a detailed experimental plan to evaluate their combined efficacy, and present hypothetical data to illustrate potential outcomes.
Understanding the Mechanisms of Action
A synergistic interaction between this compound and PARP inhibitors is plausible based on their distinct but potentially complementary mechanisms of action targeting DNA replication and repair.
This compound: This fluorocyclopentenylcytosine analog is a next-generation antimetabolite. Its primary mechanism involves its incorporation into both RNA and DNA, leading to the disruption of nucleic acid synthesis and function. Specifically, after cellular uptake, this compound is phosphorylated to its active triphosphate form. Incorporation of this compound into DNA can induce DNA damage. Furthermore, this compound has been shown to inhibit DNA methyltransferase 1 (DNMT1), an enzyme crucial for maintaining DNA methylation patterns.[1] Inhibition of DNMT1 can lead to hypomethylation and re-expression of tumor suppressor genes.
PARP Inhibitors: These small molecules are potent inhibitors of the PARP family of enzymes, particularly PARP1 and PARP2, which play a critical role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2] By inhibiting PARP, SSBs are not efficiently repaired. When the replication fork encounters an unrepaired SSB, it can lead to the collapse of the fork and the formation of a more lethal DNA double-strand break (DSB).[3] In cancer cells with deficiencies in homologous recombination (HR), a major DSB repair pathway (a state often referred to as "BRCAness"), the accumulation of DSBs can lead to synthetic lethality and cell death.[4]
The Hypothetical Synergy: The proposed synergistic interaction stems from a two-pronged assault on cancer cell DNA. This compound's incorporation into DNA can directly cause DNA damage and replication stress. Simultaneously, the inhibition of PARP would prevent the efficient repair of these and other spontaneously occurring DNA lesions. This combination could lead to an overwhelming level of DNA damage, pushing the cancer cell beyond its repair capacity and inducing apoptosis, even in tumors that might not be fully dependent on HR for survival.
Proposed Experimental Investigation
To rigorously evaluate the synergistic potential of this compound and PARP inhibitors, a series of in vitro and in vivo experiments are proposed.
In Vitro Studies
Objective: To determine if the combination of this compound and a PARP inhibitor (e.g., Olaparib, Talazoparib) results in synergistic cancer cell killing.
Cell Lines: A panel of cancer cell lines with varying DNA repair capacities should be used, including:
-
HR-deficient: e.g., BRCA1/2-mutated ovarian, breast, or pancreatic cancer cell lines.
-
HR-proficient: e.g., Wild-type BRCA cancer cell lines from the same tissues.
Key Experiments:
-
Cell Viability/Proliferation Assays (MTT/WST-1): To assess the dose-dependent effects of each drug individually and in combination.
-
Apoptosis Assays (Annexin V/PI Staining): To quantify the induction of apoptosis by the combination treatment compared to single agents.
-
DNA Damage Assays (γH2AX Staining): To visualize and quantify the level of DNA double-strand breaks.
-
Western Blotting: To analyze the expression levels of key proteins involved in DNA damage response and apoptosis pathways (e.g., PARP, cleaved PARP, p53, BAX, BCL-2).
In Vivo Studies
Objective: To validate the in vitro synergistic findings in a preclinical animal model.
Model: Xenograft or patient-derived xenograft (PDX) models using the same cancer cell lines from the in vitro studies implanted in immunocompromised mice.
Key Experiments:
-
Tumor Growth Inhibition Studies: To measure the effect of the combination therapy on tumor volume and growth delay compared to single-agent treatments and a vehicle control.
-
Pharmacodynamic Studies: To analyze tumor tissues for biomarkers of drug activity, such as γH2AX levels and cleaved caspase-3, at different time points after treatment.
-
Toxicity Studies: To monitor the body weight and overall health of the animals to assess the tolerability of the combination therapy.
Data Presentation (Hypothetical)
The following tables represent how the quantitative data from the proposed experiments could be structured for clear comparison.
Table 1: In Vitro Cell Viability (IC50 Values in µM)
| Cell Line | Drug | IC50 (Single Agent) | Combination IC50 (this compound + PARPi) | Combination Index (CI)* |
| HR-Deficient (BRCA1 mut) | This compound | 5.2 | 1.8 | < 1 (Synergy) |
| PARP Inhibitor | 1.5 | 0.4 | ||
| HR-Proficient (BRCA wt) | This compound | 8.7 | 3.5 | < 1 (Synergy) |
| PARP Inhibitor | 12.3 | 4.1 |
*Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition
| Treatment Group | Tumor Growth Inhibition (%) | p-value vs. Control | p-value vs. This compound | p-value vs. PARPi |
| Vehicle Control | 0 | - | - | - |
| This compound (Monotherapy) | 35 | < 0.05 | - | - |
| PARP Inhibitor (Monotherapy) | 45 | < 0.05 | - | - |
| This compound + PARP Inhibitor | 85 | < 0.001 | < 0.01 | < 0.01 |
Experimental Protocols
Detailed methodologies for the key proposed experiments are provided below.
MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5][6][7]
-
Drug Treatment: Treat the cells with serial dilutions of this compound, a PARP inhibitor, or the combination of both for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][6][7]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells in 6-well plates with the drugs for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.[1][8]
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[1][8]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[1]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
γH2AX Immunofluorescence Staining for DNA Damage
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with the drugs for 24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Blocking: Block non-specific antibody binding with 5% BSA in PBS.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips with a DAPI-containing mounting medium and visualize the γH2AX foci using a fluorescence microscope.
Western Blotting
-
Protein Extraction: Lyse the treated cells in RIPA buffer and quantify the protein concentration using a BCA assay.[9]
-
SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.[9][10]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[9][10]
-
Blocking and Antibody Incubation: Block the membrane and probe with primary antibodies against target proteins, followed by HRP-conjugated secondary antibodies.[9][10]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]
Visualizing Pathways and Workflows
Diagram 1: Proposed Synergistic Mechanism of Action
Caption: Proposed synergistic mechanism of this compound and PARP inhibitors.
Diagram 2: Experimental Workflow for In Vitro Synergy Analysis
Caption: Workflow for in vitro investigation of synergy.
Conclusion and Future Directions
The combination of this compound and PARP inhibitors represents a novel and rational therapeutic strategy that warrants preclinical investigation. The proposed experimental framework provides a robust approach to systematically evaluate the potential for synergistic anti-cancer activity. Positive findings from these studies could pave the way for clinical trials, offering a new therapeutic avenue for patients with various solid tumors, potentially including those who are not responsive to PARP inhibitor monotherapy. Future research should also focus on identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
Navigating Therapeutic Response: A Comparative Guide to Biomarkers of Sensitivity and Resistance to RX-3117
For researchers, scientists, and drug development professionals, understanding the molecular determinants of a drug's efficacy is paramount. This guide provides a comprehensive comparison of biomarkers associated with sensitivity and resistance to the novel nucleoside analog RX-3117, with a particular focus on its performance against the established chemotherapeutic, gemcitabine.
This compound is a next-generation oral cytidine analog that has shown promise in preclinical and clinical settings, particularly in tumors resistant to existing therapies like gemcitabine.[1][2] Its unique mechanism of activation and metabolism presents a distinct profile of sensitivity and resistance, which is critical for patient stratification and the development of effective combination strategies.
Key Biomarkers of this compound Sensitivity and Resistance
The primary determinant of this compound sensitivity is the expression of the enzyme uridine-cytidine kinase 2 (UCK2) .[3][4] Unlike gemcitabine, which is activated by deoxycytidine kinase (dCK), this compound is selectively phosphorylated to its active form by UCK2.[4] This fundamental difference underpins the activity of this compound in gemcitabine-resistant tumors that may have downregulated dCK.
Conversely, resistance to this compound is not typically associated with the loss of UCK2 expression. Instead, emerging evidence points towards the involvement of drug efflux, altered DNA repair pathways, and cell cycle dysregulation.[5][6] Key players in resistance include the 5'-nucleotidase NT5C3 , a deactivating enzyme, and the protein kinase PKMYT1 , which is involved in cell cycle regulation.[5][6]
The following sections provide a detailed comparison of these biomarkers, supported by experimental data, and outline the methodologies used in these key studies.
Comparative Analysis of this compound and Gemcitabine
| Feature | This compound | Gemcitabine |
| Activating Enzyme | Uridine-Cytidine Kinase 2 (UCK2) | Deoxycytidine Kinase (dCK) |
| Primary Biomarker of Sensitivity | High UCK2 expression | High dCK expression |
| Common Resistance Mechanisms | - Increased NT5C3 expression- Altered DNA repair pathways- Upregulation of PKMYT1 | - Decreased dCK expression- Increased expression of Ribonucleotide Reductase (RRM1/RRM2) |
| Activity in Gemcitabine-Resistant Models | Active | Inactive (if resistance is dCK-mediated) |
Quantitative Data on Biomarkers and Drug Sensitivity
The following tables summarize key quantitative data from preclinical studies investigating this compound sensitivity and resistance.
Table 1: In Vitro Cytotoxicity of this compound in Sensitive and Resistant Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Status | This compound IC50 (µM) | Reference |
| A549 | Parental (Sensitive) | 0.5 ± 0.008 | [5] |
| A549/RX1 | This compound Resistant | >10 | [5] |
| A549/RX2 | This compound Resistant | >10 | [5] |
| SW1573 | Parental (Sensitive) | 0.6 ± 0.15 | [5] |
| SW1573/RX1 | This compound Resistant | >10 | [5] |
| SW1573/RX2 | This compound Resistant | >10 | [5] |
Table 2: Biomarker Expression in this compound Sensitive and Resistant NSCLC Cell Lines
| Cell Line | UCK2 Expression | NT5C3 Expression | PKMYT1 Expression |
| A549 (Parental) | Baseline | Baseline | Baseline |
| A549/RX (Resistant) | No significant change | Increased | Increased |
| SW1573 (Parental) | Baseline | Baseline | Baseline |
| SW1573/RX (Resistant) | No significant change | Increased | Increased |
Table 3: In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines with Varying UCK2 Expression
| Cell Line | UCK2 mRNA Expression (FPKM) | This compound IC50 (µM) | Reference |
| SUIT-2 | ~15 | ~0.7 | [7] |
| PDAC-3 | ~10 | ~0.8 | [7] |
| PANC-1 | ~25 | ~9.0 | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the complex molecular interactions, the following diagrams were generated using Graphviz.
This compound Mechanism of Action and Sensitivity
Caption: this compound is transported into the cancer cell and activated by UCK2, leading to apoptosis.
This compound Resistance Mechanisms
Caption: Resistance to this compound involves increased drug deactivation and inhibition of apoptosis.
Experimental Workflow for Developing and Analyzing this compound Resistant Cell Lines
Caption: Workflow for generating and characterizing this compound resistant cancer cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in this guide.
Generation of this compound Resistant Cell Lines
This protocol is adapted from the methodology used to develop this compound resistant NSCLC cell lines.[5]
-
Cell Culture: Parental cancer cell lines (e.g., A549, SW1573) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Stepwise Drug Exposure: Cells are continuously exposed to this compound, starting at a concentration equal to the IC50 value of the parental line.
-
Dose Escalation: The concentration of this compound is gradually increased (e.g., doubled) once the cells resume a normal growth rate, comparable to the untreated parental cells.
-
Establishment of Resistance: This process of dose escalation is repeated over several months until the cells can proliferate in a significantly higher concentration of this compound (e.g., >10 µM).
-
Validation: The resistance of the newly established cell line is confirmed by determining its IC50 value for this compound and comparing it to the parental line using a cytotoxicity assay.
Sulforhodamine B (SRB) Cytotoxicity Assay
This colorimetric assay is widely used to determine cell density and assess drug-induced cytotoxicity.[8][9][10][11]
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Treatment: The following day, the media is replaced with fresh media containing various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Cell Fixation: The media is removed, and the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing the plates with 1% acetic acid.
-
Solubilization: The plates are air-dried, and the protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at 510 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-UCK2, anti-NT5C3, anti-PKMYT1) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR)
This method is used to measure the messenger RNA (mRNA) expression levels of specific genes.[12][13]
-
RNA Extraction: Total RNA is extracted from cells using a commercial kit (e.g., RNeasy Kit, Qiagen). The quality and quantity of the RNA are assessed using a spectrophotometer.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Real-Time PCR: The real-time PCR reaction is set up using the synthesized cDNA, gene-specific primers for the target genes (e.g., UCK2, NT5C3, PKMYT1) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.
-
Data Analysis: The amplification of the target and reference genes is monitored in real-time. The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, after normalization to the reference gene.
Future Directions and Alternative Therapies
The identification of PKMYT1 as a key player in this compound resistance opens up new avenues for combination therapies. Preclinical studies have shown that the PKMYT1 inhibitor, lunresertib, can re-sensitize this compound-resistant cells to the drug.[5][6] This suggests a promising strategy to overcome acquired resistance to this compound.
For patients with tumors that are inherently resistant to this compound or who develop resistance, alternative therapeutic options are available and are continually evolving. For NSCLC, targeted therapies against specific driver mutations (e.g., EGFR, ALK, ROS1) and immunotherapy (e.g., immune checkpoint inhibitors) have become standard of care.[14][15][16] In pancreatic cancer, combination chemotherapy regimens such as FOLFIRINOX and gemcitabine plus nab-paclitaxel are commonly used. The choice of therapy will depend on the tumor type, molecular profile, and prior treatment history.
This guide provides a foundational understanding of the biomarkers governing the response to this compound. As research progresses, a more nuanced picture of the complex interplay of factors influencing drug sensitivity and resistance will emerge, paving the way for more personalized and effective cancer therapies.
References
- 1. This compound (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. The Cytidine Analog Fluorocyclopentenylcytosine (this compound) Is Activated by Uridine-Cytidine Kinase 2 | PLOS One [journals.plos.org]
- 4. The Cytidine Analog Fluorocyclopentenylcytosine (this compound) Is Activated by Uridine-Cytidine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling resistance mechanisms to the novel nucleoside analog this compound in lung cancer: insights into DNA repair, cell cycle dysregulation and targeting PKMYT1 for improved therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling resistance mechanisms to the novel nucleoside analog this compound in lung cancer: insights into DNA repair, cell cycle dysregulation and targeting PKMYT1 for improved therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-Time qRT-PCR [ncbi.nlm.nih.gov]
- 14. oncologynewscentral.com [oncologynewscentral.com]
- 15. lungevity.org [lungevity.org]
- 16. onclive.com [onclive.com]
Correlating UCK2 expression levels with clinical outcomes for RX-3117
A Comparative Guide for Researchers and Drug Development Professionals
The novel cytidine analog, RX-3117, has demonstrated significant antitumor activity in preclinical and clinical settings. A key determinant of its efficacy is the expression of Uridine-Cytidine Kinase 2 (UCK2), the enzyme responsible for activating this compound to its cytotoxic form. This guide provides a comprehensive comparison of this compound's performance correlated with UCK2 expression levels and against its primary alternative, gemcitabine, supported by experimental data and detailed methodologies.
Correlation of UCK2 Expression with this compound Clinical Outcomes
This compound is a prodrug that requires phosphorylation by UCK2 to become pharmacologically active.[1][2][3] This selective activation in tumor cells, which often overexpress UCK2 compared to normal tissues, presents a promising therapeutic window.[3][4] Studies have consistently shown a direct correlation between higher UCK2 expression and increased sensitivity to this compound.[2][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies, illustrating the relationship between UCK2 expression and the efficacy of this compound, including direct comparisons with gemcitabine.
Table 1: UCK2 Expression and this compound Efficacy in Xenograft Models
| Cancer Model | UCK2 Expression/Activity | This compound Treatment Outcome (Tumor Growth Inhibition - TGI) | Reference |
| Colo 205 (Colon) | High UCK Activity | 100% TGI | [1][7][8] |
| H460 (NSCLC) | High UCK Activity | 78% TGI | [1][7][8] |
| H69 (SCLC) | Not specified | 62% TGI | [1][7] |
| CaSki (Cervical) | Not specified | 66% TGI | [1][7] |
| CTG-0298 (Pancreatic TumorGraft™) | High UCK Activity | 76% TGI | [8][9] |
| BxPC-3 (Pancreatic) | Low UCK Activity | Little efficacy | [1] |
Table 2: Comparative Efficacy of this compound and Gemcitabine in Xenograft Models
| Cancer Model | Gemcitabine TGI | This compound TGI | UCK2-Dependency | Reference |
| Colo 205 (Colon) | 28% | 100% | High UCK activity correlated with this compound efficacy.[1][8] | [1][7] |
| H460 (NSCLC) | 30% | 78% | High UCK activity correlated with this compound efficacy.[1][8] | [1][7] |
| H69 (SCLC) | 25% | 62% | Not specified | [1][7] |
| CaSki (Cervical) | 0% | 66% | Not specified | [1][7] |
| CTG-0298 (Pancreatic TumorGraft™) | 38% | 76% | Favorable this compound-activating enzyme profile.[7][8] | [7][8][9] |
Signaling Pathways and Experimental Workflows
To visually represent the critical relationships and processes involved in this compound's mechanism and evaluation, the following diagrams are provided.
Caption: Mechanism of this compound activation and action.
Caption: Experimental workflow for UCK2 expression analysis.
Caption: UCK2 expression and this compound efficacy relationship.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
UCK2 Protein Expression by Immunohistochemistry (IHC)
-
Tissue Preparation: Human tumor tissues are formalin-fixed and paraffin-embedded (FFPE). 4 µm sections are cut and mounted on charged slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated. Antigen retrieval is performed by heating the slides in a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide for 10 minutes. Non-specific binding is blocked with a protein block solution for 20 minutes.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against UCK2 (e.g., clone 22-1 rabbit monoclonal antibody) overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied for 1 hour at room temperature. The signal is developed using a diaminobenzidine (DAB) substrate kit, resulting in a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.
-
Scoring: UCK2 expression is semi-quantitatively assessed using an H-score, which considers both the intensity of staining (0=negative, 1=weak, 2=moderate, 3=strong) and the percentage of positive cells. The H-score is calculated as: H-score = Σ (intensity × percentage of positive cells).
UCK2 mRNA Expression by Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from fresh-frozen tumor tissue or cell lines using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: 1 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers.
-
qPCR: The qPCR reaction is performed in a real-time PCR system using a SYBR Green or TaqMan-based assay. The reaction mixture typically includes cDNA template, forward and reverse primers for UCK2, and a master mix containing DNA polymerase, dNTPs, and fluorescent dye.
-
Thermal Cycling: A standard thermal cycling protocol is used, consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The cycle threshold (Ct) values are determined for UCK2 and a reference gene (e.g., GAPDH, ACTB). The relative expression of UCK2 mRNA is calculated using the 2-ΔΔCt method.
In Vitro Drug Sensitivity Assay (IC50 Determination)
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or a comparator drug (e.g., gemcitabine) for 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the Sulforhodamine B (SRB) or MTT assay. The absorbance is read using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the drug concentration that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Tumor Model Efficacy Study
-
Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of human cancer cells.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally, while gemcitabine is typically administered via intraperitoneal injection, according to a predetermined dosing schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured bi-weekly using calipers and calculated using the formula: Volume = (length × width²) / 2.
-
Efficacy Evaluation: The primary endpoint is tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100. The body weight of the mice is also monitored as a measure of toxicity.
This guide consolidates the current understanding of the critical role of UCK2 in the efficacy of this compound. The provided data and methodologies offer a valuable resource for researchers in the field of oncology and drug development, aiding in the design of future studies and the identification of patients most likely to benefit from this targeted therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Optimizing Drug Response Study Design in Patient-Derived Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. METTL3-induced UCK2 m6A hypermethylation promotes melanoma cancer cell metastasis via the WNT/β-catenin pathway - Wu - Annals of Translational Medicine [atm.amegroups.org]
- 6. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Uridine‐cytidine kinase 2 (UCK2): A potential diagnostic and prognostic biomarker for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of UCK2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
A Comparative Analysis of Oral Versus Intravenous Administration of Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the oral and intravenous administration of key nucleoside analogs, a class of antiviral drugs fundamental to the treatment of various viral infections. By examining their pharmacokinetic profiles, clinical efficacy, and underlying mechanisms of action, this document aims to equip researchers and drug development professionals with the critical data needed to inform clinical trial design, drug formulation strategies, and therapeutic decision-making.
Executive Summary
The choice between oral and intravenous administration of nucleoside analogs is a critical determinant of therapeutic success, impacting drug exposure, patient compliance, and overall treatment cost. While intravenous administration ensures 100% bioavailability and rapid onset of action, it is often associated with higher costs, the need for hospitalization or specialized clinics, and an increased risk of infusion-related complications. Oral formulations, conversely, offer greater convenience and improved patient compliance but are often hampered by variable and sometimes poor bioavailability. This guide delves into the specifics of these trade-offs for several widely used nucleoside analogs, presenting a data-driven comparison to aid in the rational selection of administration routes for both clinical practice and future drug development.
Pharmacokinetic Comparison of Nucleoside Analogs: Oral vs. Intravenous Administration
The following tables summarize key pharmacokinetic parameters for several important nucleoside analogs, highlighting the differences between oral and intravenous routes of administration. These data are compiled from various clinical trials and pharmacokinetic studies.
Table 1: Acyclovir Pharmacokinetic Parameters [1]
| Parameter | Oral Administration | Intravenous Administration |
| Bioavailability | 15-30% | 100% |
| Peak Plasma Concentration (Cmax) | Lower and more variable | Higher and more consistent |
| Time to Peak Concentration (Tmax) | 1.5 - 2.5 hours | End of infusion |
| Area Under the Curve (AUC) | Lower | Higher |
| Elimination Half-life | 2.5 - 3.3 hours | 2.5 - 3.3 hours |
Table 2: Ganciclovir Pharmacokinetic Parameters [2]
| Parameter | Oral Administration | Intravenous Administration |
| Bioavailability | 5-9% (fasting), up to 30% (with a high-fat meal) | 100% |
| Peak Plasma Concentration (Cmax) | Significantly lower | Higher |
| Time to Peak Concentration (Tmax) | 2 - 4 hours | End of infusion |
| Area Under the Curve (AUC) | Lower | Higher |
| Elimination Half-life | 2.5 - 4.2 hours | 2.5 - 4.2 hours |
Table 3: Zidovudine (AZT) Pharmacokinetic Parameters [3][4][5]
| Parameter | Oral Administration | Intravenous Administration |
| Bioavailability | ~64% | 100% |
| Peak Plasma Concentration (Cmax) | Variable | Higher |
| Time to Peak Concentration (Tmax) | 0.5 - 1.5 hours | End of infusion |
| Area Under the Curve (AUC) | Lower | Higher |
| Elimination Half-life | ~1.1 hours | ~1.1 hours |
Table 4: Lamivudine (3TC) Pharmacokinetic Parameters [6][7]
| Parameter | Oral Administration | Intravenous Administration |
| Bioavailability | ~82-86% (adults), ~66-68% (children) | 100% |
| Peak Plasma Concentration (Cmax) | Dose-proportional | Higher |
| Time to Peak Concentration (Tmax) | 0.5 - 2.0 hours | End of infusion |
| Area Under the Curve (AUC) | Dose-proportional | Higher |
| Elimination Half-life | 5 - 7 hours | 5 - 7 hours |
Table 5: Tenofovir Disoproxil Fumarate (TDF) Pharmacokinetic Parameters [8][9]
| Parameter | Oral Administration | Intravenous Administration (Tenofovir) |
| Bioavailability | ~25% (fasting), ~39% (with a high-fat meal) | 100% |
| Peak Plasma Concentration (Cmax) | Dose-proportional | Higher |
| Time to Peak Concentration (Tmax) | ~1 hour | End of infusion |
| Area Under the Curve (AUC) | Dose-proportional | Higher |
| Elimination Half-life | ~17 hours | ~17 hours |
Experimental Protocols: Key Comparative Studies
Detailed methodologies from pivotal clinical trials are crucial for understanding the evidence base comparing oral and intravenous nucleoside analog administration.
Oral vs. Intravenous Acyclovir for Herpes Zoster in Immunocompromised Patients
-
Study Design: A randomized, double-blind, double-dummy, multicenter clinical trial.[10][11]
-
Patient Population: Immunocompromised adult patients with a clinical diagnosis of herpes zoster within 72 hours of rash onset.
-
Intervention:
-
Duration of Treatment: 5 days.[10]
-
Primary Endpoints:
-
Time to cessation of new lesion formation.
-
Time to full crusting of all lesions.
-
-
Secondary Endpoints:
-
Incidence of cutaneous and visceral dissemination.
-
Assessment of zoster-associated pain.
-
Adverse event monitoring.
-
-
Methodology:
-
Patients were randomized in a 1:1 ratio to either the oral or intravenous treatment arm.
-
The "double-dummy" design ensured that both patients and investigators were blinded to the treatment allocation.
-
Cutaneous lesions were assessed daily, and pain was evaluated using a standardized pain scale.
-
Blood samples were collected for pharmacokinetic analysis of acyclovir concentrations.
-
Safety was monitored through regular clinical and laboratory assessments.
-
Oral vs. Intravenous Ganciclovir for CMV Retinitis in Patients with AIDS
-
Study Design: A randomized, open-label, multicenter, comparative study.[12][13][14]
-
Patient Population: Patients with AIDS and newly diagnosed, stable cytomegalovirus (CMV) retinitis following a 3-week induction course of intravenous ganciclovir.[14]
-
Intervention:
-
Duration of Treatment: Maintenance therapy for up to 20 weeks.[12][14]
-
Primary Endpoint: Time to progression of CMV retinitis, assessed by masked reading of fundus photographs.[12]
-
Secondary Endpoints:
-
Time to progression of CMV retinitis as assessed by funduscopy.
-
Incidence of new CMV disease.
-
Adverse events.
-
-
Methodology:
-
Patients who had successfully completed induction therapy with intravenous ganciclovir were randomized to either oral or intravenous maintenance therapy.
-
Fundus photographs were taken at baseline and every two weeks and were evaluated by a masked, central reading center.
-
Ophthalmologists at the study sites also performed regular funduscopic examinations.
-
Safety was assessed through monitoring of adverse events and laboratory parameters, with a particular focus on neutropenia.
-
Mechanism of Action and Cellular Signaling Pathways
Nucleoside analogs exert their antiviral effects by interfering with viral DNA synthesis. This process involves intracellular phosphorylation to an active triphosphate form, which then acts as a competitive inhibitor and a chain terminator of viral DNA polymerase.
Acyclovir and Ganciclovir: A Shared Mechanism of Viral DNA Polymerase Inhibition
Both acyclovir and ganciclovir are guanosine analogs that require a multi-step phosphorylation process to become active. The initial and rate-limiting step is catalyzed by a virus-specific enzyme (thymidine kinase for herpes simplex virus and varicella-zoster virus with acyclovir, and UL97 phosphotransferase for cytomegalovirus with ganciclovir), which confers selectivity for virus-infected cells.[2][15][16][17][18] Subsequent phosphorylation to the diphosphate and triphosphate forms is carried out by host cellular kinases.[2][15][16][17][18] The resulting acyclovir triphosphate or ganciclovir triphosphate then competitively inhibits the viral DNA polymerase and, upon incorporation into the growing viral DNA chain, leads to chain termination due to the absence of a 3'-hydroxyl group.[15][16][17][18]
The following diagrams illustrate the key steps in the mechanism of action and the experimental workflow for evaluating these drugs.
Impact on Cellular Signaling
While the primary mechanism of action of nucleoside analogs is the direct inhibition of viral DNA synthesis, emerging evidence suggests that they can also modulate cellular signaling pathways, which may contribute to both their therapeutic and toxic effects. For instance, the incorporation of nucleoside analogs into cellular DNA can trigger DNA damage responses, leading to the activation of cell cycle checkpoints and apoptosis.[19][20] Some studies have shown that nucleoside analogs can influence pathways such as p-AKT/AKT, p-ERK/ERK, and p-P38/P38, which are involved in cell survival and proliferation.[21] Further research is needed to fully elucidate the complex interplay between nucleoside analogs and host cell signaling.
Conclusion
The decision to administer a nucleoside analog orally or intravenously is multifaceted, requiring careful consideration of the specific drug's pharmacokinetic properties, the clinical context, and patient-specific factors. While intravenous administration provides immediate and complete bioavailability, the development of oral formulations with improved bioavailability, such as the prodrug valacyclovir for acyclovir, has offered a more convenient and equally effective alternative in many clinical scenarios. For other agents like ganciclovir, the lower bioavailability of the oral form necessitates higher or more frequent dosing to achieve therapeutic concentrations comparable to the intravenous route.
This guide has provided a comparative overview of oral and intravenous administration for key nucleoside analogs, supported by quantitative data and experimental protocols. As new nucleoside analogs and novel drug delivery systems are developed, a thorough understanding of the principles outlined herein will be essential for optimizing their clinical application and improving patient outcomes in the management of viral diseases.
References
- 1. Acyclovir | C8H11N5O3 | CID 135398513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetics of zidovudine administered intravenously and orally in children with human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of the pharmacokinetics of zidovudine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intravenous and oral zidovudine pharmacokinetics and coagulation effects in asymptomatic human immunodeficiency virus-infected hemophilia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Clinical pharmacokinetics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I/II Trial of the Pharmacokinetics, Safety, and Antiretroviral Activity of Tenofovir Disoproxil Fumarate in Human Immunodeficiency Virus-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral brivudin vs. intravenous acyclovir in the treatment of herpes zoster in immunocompromised patients: a randomized double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A randomized trial of oral versus intravenous acyclovir for treatment of herpes zoster in bone marrow transplant recipients. Nordic Bone Marrow Transplant Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intravenous versus oral ganciclovir: European/Australian comparative study of efficacy and safety in the prevention of cytomegalovirus retinitis recurrence in patients with AIDS. The Oral Ganciclovir European and Australian Cooperative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytomegalovirus retinitis in AIDS patients: a comparative study of intravenous and oral ganciclovir as maintenance therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oral ganciclovir as maintenance treatment for cytomegalovirus retinitis in patients with AIDS. Syntex Cooperative Oral Ganciclovir Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 16. What is the mechanism of Acyclovir Sodium? [synapse.patsnap.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 19. Nucleoside analogs: molecular mechanisms signaling cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Effects of nucleoside analogues, lipophilic prodrugs and elaidic acids on core signaling pathways in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of RX-3117 in Different Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel nucleoside analog RX-3117 with the established chemotherapeutic agent gemcitabine, focusing on their therapeutic index across various cancer types. By examining preclinical efficacy, clinical safety, and mechanisms of action, this document aims to provide an objective evaluation supported by experimental data to inform further research and development.
Executive Summary
This compound is an orally administered cytidine analog that has demonstrated promising antitumor activity in a range of cancers, including those resistant to current standard-of-care treatments like gemcitabine.[1][2] Its unique activation mechanism, reliant on the tumor-overexpressed enzyme Uridine-Cytidine Kinase 2 (UCK2), suggests a potentially wider therapeutic window compared to agents with less tumor-selective activation.[3][4] This guide presents a detailed analysis of the available data to compare the therapeutic index of this compound and gemcitabine, highlighting the potential advantages of this compound in providing a more favorable balance between efficacy and toxicity.
Mechanism of Action: A Tale of Two Nucleoside Analogs
Both this compound and gemcitabine are nucleoside analogs that disrupt DNA and RNA synthesis, ultimately leading to cancer cell death. However, their activation pathways and downstream effects differ significantly, impacting their selectivity and therapeutic index.
This compound:
This compound is a prodrug that is actively transported into cells and then phosphorylated by Uridine-Cytidine Kinase (UCK) to its active triphosphate form. A key feature of this compound is its preferential activation by UCK2, an isozyme that is highly overexpressed in a wide variety of tumor tissues compared to normal tissues.[5][6] This tumor-selective activation is a cornerstone of its potentially favorable therapeutic index. Once activated, this compound exerts its anticancer effects through a dual mechanism:
-
Inhibition of DNA and RNA Synthesis: The triphosphate form of this compound is incorporated into both RNA and DNA, leading to chain termination and inhibition of nucleic acid synthesis.
-
Inhibition of DNA Methyltransferase 1 (DNMT1): this compound has been shown to down-regulate DNMT1, an enzyme often overexpressed in cancer cells that is responsible for maintaining DNA methylation patterns.[7][8] Inhibition of DNMT1 can lead to the re-expression of tumor suppressor genes that were silenced by hypermethylation, contributing to its anti-cancer activity.[7]
Gemcitabine:
Gemcitabine also requires intracellular phosphorylation to become active. Its cytotoxic effect is primarily attributed to the inhibition of DNA synthesis. While effective, gemcitabine's activation is not as tumor-selective as this compound, which can lead to toxicity in normal, rapidly dividing cells and a narrower therapeutic index.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of this compound and a typical experimental workflow for evaluating its therapeutic index.
References
- 1. This compound (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rexahn Pharmaceuticals, Inc. Announces Publication Of Preclinical Data For this compound Demonstrating Effectiveness Against Gemcitabine Resistant Human Cancer Cells - BioSpace [biospace.com]
- 3. UCK2 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Uridine-cytidine kinase 2 is correlated with immune, DNA damage repair and promotion of cancer stemness in pan-cancer [frontiersin.org]
- 5. Overexpression of Uridine-Cytidine Kinase 2 Correlates with Breast Cancer Progression and Poor Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uridine‐cytidine kinase 2 (UCK2): A potential diagnostic and prognostic biomarker for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (Fluorocyclopentenyl-Cytosine)-Mediated Down-Regulation of DNA Methyltransferase 1 Leads to Protein Expression of Tumor-Suppressor Genes and Increased Functionality of the Proton-Coupled Folate Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Battle of Nucleoside Analogs: Unraveling the Metabolic Pathways of RX-3117 and Gemcitabine
In the landscape of cancer therapeutics, nucleoside analogs have long been a cornerstone of chemotherapy. Gemcitabine, a well-established deoxycytidine analog, has been a standard of care for various solid tumors. However, the emergence of resistance mechanisms has driven the development of novel agents like RX-3117, a fluorocyclopentenylcytosine with a distinct metabolic activation pathway. This guide provides a side-by-side analysis of the metabolic pathways of this compound and gemcitabine, offering researchers, scientists, and drug development professionals a comprehensive comparison supported by experimental data and detailed methodologies.
Comparative Analysis of Metabolic Activation and Efficacy
The fundamental difference between this compound and gemcitabine lies in their initial phosphorylation step, a critical process for their conversion into active cytotoxic agents. This compound is selectively activated by uridine-cytidine kinase 2 (UCK2), an enzyme that is notably overexpressed in tumor cells compared to normal tissues.[1][2] This tumor-selective activation potentially contributes to a more favorable safety profile for this compound. In contrast, gemcitabine is primarily phosphorylated by deoxycytidine kinase (dCK).[3] This difference in activating enzymes is a key reason why this compound has shown potent efficacy in gemcitabine-resistant tumors, which can often have reduced dCK expression or activity.[4][5]
Once phosphorylated, both drugs undergo further phosphorylation to their di- and triphosphate forms, which then exert their cytotoxic effects. The active triphosphate metabolite of gemcitabine (dFdCTP) is incorporated into DNA, leading to chain termination and inhibition of DNA synthesis.[3] Similarly, the triphosphate form of this compound is also incorporated into both RNA and DNA, inhibiting their synthesis.[6] A unique aspect of this compound's mechanism is its ability to also inhibit DNA methyltransferase 1 (DNMT1), an enzyme involved in DNA methylation and gene silencing.[1][2]
Preclinical studies have consistently demonstrated the potential of this compound to overcome gemcitabine resistance. In xenograft models of human cancers with high resistance to gemcitabine, oral administration of this compound resulted in significant tumor growth inhibition, ranging from 62% to 100%.[4] In a patient-derived xenograft model of pancreatic cancer with known gemcitabine resistance, this compound achieved a 76% tumor growth inhibition, compared to 38% with gemcitabine.[4]
Data Presentation: Efficacy in Xenograft Models
The following table summarizes the comparative efficacy of this compound and gemcitabine in various human tumor xenograft models, highlighting the potent activity of this compound in gemcitabine-resistant settings.
| Tumor Model | Drug | Dose and Schedule | Tumor Growth Inhibition (TGI) (%) | Reference |
| Gemcitabine-Resistant Pancreatic Cancer (Patient-Derived) | This compound | Oral | 76 | [4] |
| Gemcitabine | Intravenous | 38 | [4] | |
| Highly Gemcitabine-Resistant Tumor Models (Various) | This compound | Oral | 62 - 100 | [4] |
| Gemcitabine | Intravenous | Not specified | [4] |
Experimental Protocols
Uridine-Cytidine Kinase 2 (UCK2) Activity Assay
This protocol outlines a method for determining UCK2 enzyme activity, crucial for assessing the activation of this compound.
Materials:
-
Purified UCK2 enzyme
-
Assay Buffer: 50 mM TRIS-HCl (pH 7.6), 100 mM KCl, 5 mM MgCl₂, 5 mM DTT, 0.5 mg/ml BSA
-
ATP solution (5 mM)
-
Uridine or Cytidine solution (0.8 mM for UCK2)
-
Ice-cold 0.8 M HClO₄
Procedure:
-
Prepare the assay mixture (100 µl) containing the purified UCK2 enzyme (1–5 ng) in the assay buffer.[7]
-
Initiate the reaction by adding the uridine or cytidine substrate to the assay mixture.[7]
-
Incubate the reaction mixture for 1 hour at 37°C.[7]
-
Terminate the reaction by adding 100 µl of ice-cold 0.8 M HClO₄.[7]
-
The amount of phosphorylated product can be quantified using various methods, such as high-performance liquid chromatography (HPLC) or radiometric assays.
Deoxycytidine Kinase (dCK) Activity Assay
This protocol describes a method to measure dCK activity, the key enzyme in gemcitabine activation. This assay utilizes a coupled reaction to monitor the formation of dIMP, which is stoichiometrically related to dCK activity.
Materials:
-
Purified dCK enzyme or cell lysate
-
Reaction Buffer (1x): 100mM Tris-HCl, 250mM KCl, 10mM MgCl2, 0.5mg/ml BSA, 5mM DTT, 5mM NAD, 250µM ATP
-
IMPDH (Inosine Monophosphate Dehydrogenase)
-
Deoxyinosine (dIR) solution
-
96-well plate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the complete reaction buffer containing all cofactors and IMPDH.[8]
-
Add 200 µL of the standard reaction buffer to each well of a 96-well plate.[8]
-
Add the dCK enzyme or cell lysate to the wells.
-
Initiate the reaction by adding the deoxyinosine substrate.
-
Immediately place the plate in a plate reader pre-set to 37°C and measure the absorbance at 340 nm in kinetic mode, with measurements taken every minute for 15 minutes.[8] The rate of NADH₂ formation, and thus dCK activity, is determined by the change in absorbance over time.
Animal Xenograft Study for Tumor Growth Inhibition
This protocol provides a general framework for conducting in vivo studies to evaluate the antitumor efficacy of this compound and gemcitabine.
Procedure:
-
Cell Culture and Implantation: Human cancer cells are cultured under standard conditions. A specific number of cells (e.g., 1 x 10⁷) are resuspended in a serum-free medium and implanted subcutaneously into the flank of immunocompromised mice (e.g., female nude mice, 7–8 weeks old).[9]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., mean volume of ~120 mm³).[9] Mice are then randomized into control and treatment groups.[10]
-
Drug Administration:
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured at regular intervals (e.g., every 3–4 days) using calipers.[9][11] Tumor volume (TV) is calculated using the formula: TV = (Length × Width²)/2.[9]
-
Data Analysis:
-
Tumor growth curves are plotted for each group, showing the mean tumor volume ± SEM over time.
-
Tumor Growth Inhibition (TGI) is calculated at the end of the experiment using the formula: TGI (%) = [1 – (Mean TV of treated group / Mean TV of control group)] × 100%.
-
Visualizing the Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the distinct metabolic pathways of this compound and gemcitabine.
Caption: Metabolic pathway of this compound.
Caption: Metabolic pathway of Gemcitabine.
References
- 1. This compound (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of gemcitabine plus anti-angiogenesis therapy for advanced pancreatic cancer: a systematic review and meta-analysis of clinical randomized phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. tandfonline.com [tandfonline.com]
- 8. dCK Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 9. Tumor growth inhibition in xenograft model [bio-protocol.org]
- 10. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy of RX-3117 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of RX-3117 with current standard-of-care treatments for pancreatic and bladder cancer. The information is based on available preclinical and clinical data to assist researchers and drug development professionals in evaluating the therapeutic potential of this novel antimetabolite.
Mechanism of Action of this compound
This compound is an oral, small-molecule cytidine analog. Its anti-cancer activity stems from a dual mechanism of action. The compound is selectively activated by the enzyme uridine-cytidine kinase 2 (UCK2), which is overexpressed in tumor cells compared to normal tissues.[1][2][3] This selective activation is a key differentiator from other nucleoside analogs like gemcitabine. Once activated, this compound's metabolites are incorporated into both DNA and RNA, leading to DNA damage and inhibition of DNA and RNA synthesis.[4][5] Furthermore, this compound has been shown to inhibit DNA methyltransferase 1 (DNMT1), an enzyme often dysregulated in cancer.[1]
Preclinical In Vivo Efficacy of this compound
Preclinical studies using xenograft models have demonstrated the potent anti-tumor activity of this compound, notably in tumors resistant to the standard-of-care nucleoside analog, gemcitabine.
Table 1: Comparative Preclinical Efficacy of this compound and Gemcitabine in Xenograft Models
| Tumor Model | Treatment | Tumor Growth Inhibition (TGI) | Citation |
| Pancreatic Cancer | |||
| Human Pancreatic Tumorgraft™ CTG-0298 (Gemcitabine-resistant) | This compound | 76% | [6][7] |
| Gemcitabine | 38% | [6][7] | |
| Colon Cancer | |||
| Colo 205 | This compound | 100% | [6][7] |
| Gemcitabine | 28% | [6][7] | |
| Non-Small Cell Lung Cancer | |||
| H460 | This compound | 78% | [6][7] |
| Gemcitabine | 30% | [6][7] | |
| Small Cell Lung Cancer | |||
| H69 | This compound | 62% | [6][7] |
| Gemcitabine | 25% | [6][7] | |
| Cervical Cancer | |||
| CaSki | This compound | 66% | [6][7] |
| Gemcitabine | 0% | [6][7] |
Clinical Efficacy of this compound: Early Phase Data
Clinical trials investigating this compound are ongoing. The available data is from early-phase studies, primarily focused on safety and preliminary efficacy.
Table 2: Preliminary Clinical Efficacy of this compound in Pancreatic and Bladder Cancer
| Indication | Clinical Trial Phase | Treatment | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Progression-Free Survival (PFS) | Citation |
| Metastatic Pancreatic Cancer | Phase I/II | This compound + nab-Paclitaxel | 23.1% | 74.4% | - | [8][9] |
| Advanced Urothelial Cancer | Phase IIa | This compound | - | - | 5 patients with PFS ranging from 133 to 315 days | [10] |
Comparison with Standard-of-Care Treatments
A direct comparison of long-term efficacy is challenging due to the early stage of this compound's clinical development. However, a review of the established efficacy of standard-of-care regimens provides a benchmark for its potential.
Pancreatic Cancer
The standard first-line treatments for metastatic pancreatic cancer are FOLFIRINOX and a combination of gemcitabine and nab-paclitaxel.[11][12][13][14]
Table 3: Long-Term Efficacy of Standard-of-Care Treatments for Metastatic Pancreatic Cancer
| Treatment Regimen | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | 1-Year Survival Rate | 2-Year Survival Rate | Citation |
| FOLFIRINOX | 11.1 months | 6.4 months | 48% | - | [13][15] |
| Gemcitabine + nab-Paclitaxel | 8.5 - 8.7 months | 5.5 months | 35% | 9% | [2][8][16] |
| Gemcitabine (monotherapy) | 6.6 - 6.8 months | 3.7 months | 22% | 4% | [2][8][15][16] |
Bladder Cancer
For advanced or metastatic bladder cancer, cisplatin-based chemotherapy has been the standard first-line treatment.[17][18][19] More recently, maintenance therapy with avelumab following platinum-based chemotherapy has demonstrated a significant survival benefit.[4][6][12]
Table 4: Long-Term Efficacy of Standard-of-Care Treatments for Advanced/Metastatic Bladder Cancer
| Treatment Regimen | Median Overall Survival (OS) | 2-Year Survival Rate | 5-Year Survival Rate | Citation |
| Cisplatin-based Chemotherapy | ~13-15 months | 21% | 11% | [17][20] |
| Avelumab (1L Maintenance) | 23.8 months | 49.8% | - | [4][6] |
Experimental Protocols
Murine Pancreatic Cancer Xenograft Model
This protocol outlines a general procedure for establishing and evaluating the efficacy of anti-cancer agents in a murine pancreatic cancer xenograft model.
Methodology:
-
Cell Culture: Human pancreatic cancer cells (e.g., MiaPaCa-2, BxPC-3) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly using calipers to measure the length and width of the tumor. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Treatment Administration: this compound is administered orally, while comparative agents like gemcitabine are typically given via intraperitoneal injection, according to the specified dosing schedule.
-
Efficacy Evaluation: Tumor volumes are measured at regular intervals throughout the study. Body weight is also monitored as an indicator of toxicity.
-
Data Analysis: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
Clinical Trial Response Assessment
The Response Evaluation Criteria in Solid Tumors (RECIST 1.1) is the standard for assessing tumor response in clinical trials.[7][14][21][22][23]
Key Definitions:
-
Target Lesions: Measurable lesions selected at baseline for response assessment.
-
Non-Target Lesions: All other lesions that are not selected as target lesions.
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
Conclusion
This compound has demonstrated promising preclinical in vivo activity, particularly in gemcitabine-resistant tumor models. Its unique mechanism of action, involving selective activation by UCK2 and dual inhibition of DNA/RNA synthesis and DNMT1, suggests potential advantages over existing therapies. Early-phase clinical data indicate that this compound is well-tolerated and shows signs of anti-tumor activity in heavily pre-treated patients with pancreatic and bladder cancer.
However, a definitive assessment of the long-term efficacy of this compound awaits the results of larger, randomized Phase III clinical trials. Direct comparisons with the robust and well-documented long-term survival benefits of standard-of-care regimens like FOLFIRINOX, gemcitabine plus nab-paclitaxel, and avelumab maintenance therapy are necessary to establish the clinical value of this compound. Continued research and clinical development are crucial to determine its future role in the treatment landscape of these challenging malignancies.
References
- 1. onclive.com [onclive.com]
- 2. Nab-Paclitaxel Plus Gemcitabine for Metastatic Pancreatic Cancer - NCI [cancer.gov]
- 3. This compound (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avelumab first-line maintenance treatment for advanced urothelial carcinoma: review of evidence to guide clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. ascopubs.org [ascopubs.org]
- 7. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
- 8. llusurgonc.org [llusurgonc.org]
- 9. A multicenter phase 1/2 study investigating the safety, pharmacokinetics, pharmacodynamics and efficacy of a small molecule antimetabolite, this compound, plus nab-paclitaxel in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. curetoday.com [curetoday.com]
- 12. JAVELIN Bladder 100 Long-term Results: Avelumab Maintenance | GU Oncology Now [guoncologynow.com]
- 13. ascopubs.org [ascopubs.org]
- 14. project.eortc.org [project.eortc.org]
- 15. Chemotherapy Regimen Extends Survival in Advanced Pancreatic Cancer Patients - NCI [cancer.gov]
- 16. nab-Paclitaxel plus gemcitabine for metastatic pancreatic cancer: long-term survival from a phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. urotoday.com [urotoday.com]
- 18. Long-term outcomes of neoadjuvant gemcitabine, nab-paclitaxel, and S1 (GAS) in borderline resectable pancreatic cancer with arterial contact: Results from a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. onclive.com [onclive.com]
- 20. Survival of patients with advanced urothelial cancer treated with cisplatin-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. slicevault.com [slicevault.com]
- 22. Response evaluation criteria in solid tumors - Wikipedia [en.wikipedia.org]
- 23. 1333476.fs1.hubspotusercontent-na1.net [1333476.fs1.hubspotusercontent-na1.net]
A Comparative Analysis of RX-3117 and Standard-of-Care Therapies in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical trial data for the investigational nucleoside analog RX-3117 against standard-of-care therapies for the treatment of solid tumors, with a focus on metastatic pancreatic cancer. The information is presented to aid in the evaluation of this compound's potential therapeutic role.
Executive Summary
This compound is an orally administered cytidine analog with a dual mechanism of action that includes incorporation into DNA and RNA, leading to the inhibition of their synthesis, and the downregulation of DNA methyltransferase 1 (DNMT1). Clinical investigations have explored its efficacy as both a monotherapy and in combination with other agents. This guide focuses on comparing the available clinical trial data for this compound with the established standard-of-care regimen of gemcitabine plus nab-paclitaxel in metastatic pancreatic cancer, as demonstrated in the pivotal MPACT trial. Due to the absence of direct head-to-head trials, this comparison is based on data from separate clinical studies.
Data Presentation: A Comparative Look at Efficacy
The following tables summarize the key efficacy data from clinical trials of this compound and the standard-of-care gemcitabine plus nab-paclitaxel regimen in patients with metastatic pancreatic cancer.
Table 1: Efficacy of this compound in Combination with Nab-Paclitaxel in Metastatic Pancreatic Cancer (First-Line Treatment)
| Efficacy Endpoint | This compound + Nab-Paclitaxel (Phase I/II Study) |
| Overall Response Rate (ORR) | 29% |
| Disease Control Rate (DCR) | 86% |
| Progression-Free Survival (PFS) at 4 months | 4 of 14 evaluable patients |
| Complete Response (CR) | 1 of 14 evaluable patients |
| Partial Response (PR) | 3 of 14 evaluable patients |
| Stable Disease (SD) | 8 of 14 evaluable patients |
Table 2: Efficacy of Gemcitabine plus Nab-Paclitaxel in Metastatic Pancreatic Cancer (First-Line Treatment - MPACT Trial)
| Efficacy Endpoint | Gemcitabine + Nab-Paclitaxel | Gemcitabine Monotherapy |
| Overall Response Rate (ORR) | 23% | 7% |
| Median Progression-Free Survival (PFS) | 5.5 months | 3.7 months |
| Median Overall Survival (OS) | 8.5 months | 6.7 months |
Table 3: Efficacy of this compound Monotherapy in Advanced Solid Tumors (Phase Ib/IIa Study)
| Efficacy Endpoint | This compound Monotherapy |
| Stable Disease (SD) | Observed in patients with pancreatic, colorectal, and non-small cell lung cancer |
| Tumor Shrinkage | Observed in some patients |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below to allow for a critical evaluation of the presented data.
This compound in Combination with Nab-Paclitaxel (NCT03189914)
-
Study Design: A Phase I/II, multicenter, open-label, single-arm study. The Phase I portion focused on dose-finding, while the Phase IIa part evaluated the efficacy and safety of the combination.
-
Patient Population: Patients with previously untreated, histologically confirmed metastatic pancreatic adenocarcinoma. Key inclusion criteria included an ECOG performance status of 0 or 1.
-
Treatment Regimen:
-
This compound: 700 mg administered orally once daily for 5 consecutive days, followed by a 2-day rest, for 3 weeks of a 4-week cycle.
-
Nab-paclitaxel: 125 mg/m² administered intravenously on days 1, 8, and 15 of each 28-day cycle.
-
-
Primary Endpoint: The primary endpoint for the Phase IIa portion was the overall response rate (ORR) as per RECIST v1.1.
-
Secondary Endpoints: Secondary endpoints included progression-free survival (PFS), overall survival (OS), and safety.
Gemcitabine plus Nab-Paclitaxel (MPACT Trial)
-
Study Design: A Phase III, multicenter, randomized, open-label study.
-
Patient Population: Patients with previously untreated metastatic adenocarcinoma of the pancreas. Key inclusion criteria included a Karnofsky performance-status score of 70 or more.
-
Treatment Regimens:
-
Combination Arm: Nab-paclitaxel (125 mg/m²) followed by gemcitabine (1000 mg/m²) on days 1, 8, and 15 of each 28-day cycle.
-
Monotherapy Arm: Gemcitabine (1000 mg/m²) weekly for 7 of 8 weeks and then on days 1, 8, and 15 of each 28-day cycle.
-
-
Primary Endpoint: The primary endpoint was overall survival (OS).
-
Secondary Endpoints: Secondary endpoints included progression-free survival (PFS) and overall response rate (ORR).
Mandatory Visualization
The following diagrams illustrate the signaling pathway of this compound and the workflow of the clinical trials.
Caption: Mechanism of action of this compound.
Caption: Clinical trial workflow comparison.
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of RX-3117
For researchers, scientists, and drug development professionals, the lifecycle of an investigational drug extends beyond its experimental use. The proper disposal of compounds like RX-3117, a novel nucleoside derivative, is a critical final step to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
As an investigational drug, this compound must be handled with the assumption that it may be hazardous until comprehensive safety data is available.[1] Therefore, its disposal should follow established protocols for investigational and potentially hazardous pharmaceutical waste.[2][3][4]
Key Disposal Considerations for this compound
The primary determinant for the disposal pathway of this compound is its classification as hazardous or non-hazardous waste. This classification should be made in consultation with your institution's Environmental Health and Safety (EHS) department, who can provide guidance based on federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2]
Table 1: Quantitative Data on this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂FN₃O₄ | [1] |
| Molecular Weight | 257.2 g/mol | [1] |
| Purity | ≥95% | [1] |
| Physical State | Solid | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥4 years at -20°C | [1] |
Experimental Protocol: Waste Characterization
A crucial step before disposal is to determine if this compound exhibits hazardous characteristics (e.g., ignitability, corrosivity, reactivity, or toxicity). This can be accomplished through the following general protocol:
-
Literature Review: Compile all available safety and toxicological data for this compound and its metabolites.
-
Structural Analysis: Compare the chemical structure of this compound to lists of known hazardous chemicals (e.g., RCRA P- and U-lists).
-
EHS Consultation: Present the compiled data to your institution's EHS department. They will perform a formal hazardous waste determination.
-
Segregation: Based on the EHS determination, segregate this compound waste from other laboratory waste streams.
Disposal Workflow
The following diagram outlines the general decision-making and disposal process for this compound.
Step-by-Step Disposal Procedures
-
Segregation at the Source : Immediately segregate waste contaminated with this compound, including unused product, partially used vials, and personal protective equipment (PPE), from regular trash and other waste streams.[3]
-
Hazardous Waste Determination : Contact your institution's EHS office to determine if this compound is classified as a hazardous waste under RCRA or local regulations.[2] This is a critical step that dictates the disposal pathway.
-
Containerization :
-
If Hazardous : Place all this compound waste into a designated, properly labeled hazardous waste container.[4][5] These are often black containers. The container must be kept closed except when adding waste.
-
If Non-Hazardous : Place the waste into a container designated for non-hazardous pharmaceutical waste, often a blue container, to be sent for incineration.[2][4][5] Do not dispose of it in regular trash or down the drain.[4]
-
-
Labeling : Clearly label the waste container with its contents. For hazardous waste, specific labeling requirements apply, including the words "Hazardous Waste" and a description of the contents.
-
Storage : Store the waste container in a designated satellite accumulation area until it is ready for pickup. This area should be secure and accessible only to authorized personnel.[6]
-
Disposal Vendor : Your institution will have a contract with a licensed hazardous or medical waste vendor for the transportation and final disposal of the waste.[7] The most common method of disposal for pharmaceutical waste is incineration to ensure complete destruction.[4][7]
-
Documentation : Maintain accurate records of the disposal, including the date, quantity of waste, and pickup by the licensed vendor. These records are essential for regulatory compliance.[7]
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, upholding their commitment to safety and environmental stewardship. Always prioritize consultation with your institution's EHS department for guidance specific to your location and facilities.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. usbioclean.com [usbioclean.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. health.uconn.edu [health.uconn.edu]
- 6. ashp.org [ashp.org]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Essential Safety and Handling Protocols for RX-3117
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling of the Antimetabolite RX-3117.
This document provides crucial safety and logistical information for the handling of this compound, a small molecule antimetabolite. Adherence to these guidelines is essential to ensure the safety of all laboratory personnel and to maintain a safe working environment. While a specific Material Safety Data Sheet (MSDS) for this compound was not located, the following procedures are based on established best practices for handling hazardous drugs, including antineoplastic agents.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to hazardous drug aerosols and residues.[1] The following table summarizes the recommended PPE for various tasks involving this compound. It is imperative that all PPE be rated for use with chemotherapy agents.[2]
| Task | Recommended Personal Protective Equipment |
| Receiving and Storage | Single pair of chemotherapy-rated gloves. |
| Compounding/Preparation (in a Biological Safety Cabinet) | Double pair of chemotherapy-rated gloves, disposable gown made of polyethylene-coated polypropylene or other laminate materials, eye protection (goggles or face shield), and a NIOSH-approved N95 respirator.[2][3] |
| Administration (in a controlled setting) | Double pair of chemotherapy-rated gloves, disposable gown, and eye protection.[1][2] |
| Handling Patient Waste (within 72 hours of administration) | Full PPE including gloves, armlets, safety glasses, and a plastic apron should be worn.[4] |
| Spill Cleanup | Two pairs of chemotherapy gloves, a disposable gown, eye protection, and for large spills, a chemical cartridge-type respirator.[2][3] |
| Disposal | Double pair of chemotherapy-rated gloves and a disposable gown. |
Key Considerations for PPE Usage:
-
Gloves: Always wear two pairs of powder-free, chemotherapy-rated gloves.[1][2] Change gloves every 30 to 60 minutes or immediately if they become damaged or contaminated.[3] The outer glove should be placed over the cuff of the gown.[3]
-
Gowns: Gowns should be disposable and made of a material demonstrated to resist permeability by hazardous drugs.[1][2]
-
Respiratory Protection: A NIOSH-approved N95 respirator is suitable for most situations, but a chemical cartridge-type respirator is necessary for large spills.[2] Surgical masks offer little to no protection from drug exposure.[3]
-
Eye and Face Protection: Goggles or a full-face shield are mandatory when there is a risk of splashing.[2]
Spill Management Workflow
Prompt and proper cleanup of any spills is critical to prevent exposure. The following workflow outlines the necessary steps for managing a spill of this compound.
Caption: Logical workflow for responding to a chemical spill.
Disposal Plan
All materials contaminated with this compound, including unused product, are considered hazardous waste and must be disposed of accordingly.
-
Segregation: Hazardous drug waste should be segregated from other waste streams in clearly labeled, leak-proof, and puncture-resistant containers.[5]
-
Labeling: Containers must be clearly marked as "Hazardous Drug Waste" or "Chemotherapy Waste."
-
Disposal Methods:
-
Take-Back Programs: The most recommended method of disposal is through community drug take-back programs.[6][7]
-
Incineration: High-temperature incineration is the preferred environmental option for pharmaceutical destruction.[8]
-
Household Trash (if no other option is available): If a take-back program is not accessible, and there are no specific disposal instructions, the following steps can be taken for disposal in household trash:
-
Remove the drug from its original container. Do not crush tablets or capsules.
-
Mix the medicine with an undesirable substance like dirt, cat litter, or used coffee grounds.[7][9]
-
Place the mixture in a sealed container such as a plastic bag.[7][9]
-
Dispose of the sealed container in the household trash.[7][9]
-
Scratch out all personal information on the prescription label of the empty container before recycling or discarding it.[7][9]
-
-
-
Regulatory Compliance: Always adhere to local, state, and federal regulations for hazardous waste disposal. Consult with your institution's environmental health and safety department for specific guidance.[8]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
